molecular formula C8H15NO2 B175068 Methyl 1,3-dimethylpyrrolidine-3-carboxylate CAS No. 114725-00-7

Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Cat. No.: B175068
CAS No.: 114725-00-7
M. Wt: 157.21 g/mol
InChI Key: AJHMLHHIBYJZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,3-dimethylpyrrolidine-3-carboxylate (CAS 114725-00-7) is a high-purity chemical compound supplied as a clear liquid and characterized by the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol. Its structure features a pyrrolidine ring, a nitrogen-containing heterocycle that is fundamental in medicinal chemistry, substituted with ester and methyl functional groups at the 3-position and a second methyl group on the nitrogen atom. This specific substitution pattern makes it a versatile and valuable chiral building block for organic synthesis and drug discovery efforts. The pyrrolidine scaffold is a privileged structure in drug design, frequently employed in the synthesis of bioactive molecules and novel enzyme inhibitors. Research into analogous pyrrolidine-3-carboxylic acid derivatives highlights their significant application as key intermediates in the development of potential therapeutic agents, such as a novel class of pyrrolidine carboxamides identified as potent inhibitors of the InhA enzyme in Mycobacterium tuberculosis . Furthermore, related compounds are used in the development of asymmetric synthesis methodologies, serving as precursors to highly enantiomerically enriched structures . This compound is also suitable for use in catalysis as a chiral auxiliary or ligand precursor, and in material science research. This product is sold for laboratory research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Buyers assume full responsibility for ensuring all handling and usage complies with their local regulations and patent laws.

Properties

IUPAC Name

methyl 1,3-dimethylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11-3)4-5-9(2)6-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHMLHHIBYJZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556780
Record name Methyl 1,3-dimethylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114725-00-7
Record name Methyl 1,3-dimethylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for Methyl 1,3-dimethylpyrrolidine-3-carboxylate. The information presented herein is intended to serve as a technical resource for professionals engaged in chemical synthesis and drug development.

Proposed Synthesis

A plausible and efficient two-step synthetic route starting from the commercially available Methyl pyrrolidine-3-carboxylate is proposed. This pathway involves an initial N-methylation via the Eschweiler-Clarke reaction, followed by a C-methylation at the C3 position through enolate formation and alkylation.

Synthetic Pathway start Methyl pyrrolidine-3-carboxylate intermediate Methyl 1-methylpyrrolidine-3-carboxylate start->intermediate HCHO, HCOOH Heat product This compound intermediate->product 1. LDA, THF, -78°C 2. CH3I

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This step utilizes the Eschweiler-Clarke reaction, a well-established method for the methylation of primary and secondary amines without the formation of quaternary ammonium salts.[1][2][3][4]

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl pyrrolidine-3-carboxylate (1.0 eq).

  • Reagent Addition: Add formic acid (2.5 eq) and a 37% aqueous solution of formaldehyde (2.2 eq).

  • Reaction Conditions: The reaction mixture is heated to 80-90°C and refluxed for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully add 1M hydrochloric acid to quench the excess reagents.

    • Wash the aqueous layer with an organic solvent like dichloromethane (DCM) to remove any non-basic impurities.

    • Basify the aqueous phase to a pH of 10-12 using a suitable base (e.g., NaOH pellets or a saturated solution).

    • Extract the product into DCM or ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Methyl 1-methylpyrrolidine-3-carboxylate.

    • Further purification can be achieved through column chromatography if necessary.

This procedure involves the formation of a lithium enolate at the α-carbon to the ester, followed by quenching with methyl iodide to introduce the second methyl group.

Methodology:

  • Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes at this temperature to generate Lithium diisopropylamide (LDA).

  • Enolate Formation: Add a solution of Methyl 1-methylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir the mixture for 1-2 hours to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.2 eq) to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, this compound, is then purified by column chromatography on silica gel.

Characterization of this compound

The structural confirmation of the final compound would be achieved through a combination of spectroscopic techniques. The following tables summarize the expected data.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation synthesis Synthesized Compound purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir confirmation Structural Confirmation nmr->confirmation ms->confirmation ir->confirmation

Caption: General workflow for the characterization of the synthesized compound.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.70Singlet3HO-CH
~ 2.8 - 2.5Multiplet4HRing CH ₂ (C2 & C5)
~ 2.35Singlet3HN-CH
~ 2.2 - 1.9Multiplet2HRing CH ₂ (C4)
~ 1.30Singlet3HC3-CH

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 175C =O (Ester)
~ 60Ring C 2
~ 55Ring C 5
~ 52O-C H₃
~ 48C 3
~ 42N-C H₃
~ 35Ring C 4
~ 25C3-C H₃

Table 3: Predicted Mass Spectrometry Data (EI-MS)

m/zInterpretation
157[M]⁺ (Molecular Ion)
142[M - CH₃]⁺
98[M - COOCH₃]⁺
58[CH₂=N(CH₃)₂]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration
~ 2950-2800C-H stretch (alkane)
~ 1735C=O stretch (ester)
~ 1240-1160C-O stretch (ester)

References

Technical Guide: Physicochemical Properties and Synthesis of Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the available physicochemical properties and a proposed synthetic route for Methyl 1,3-dimethylpyrrolidine-3-carboxylate. Due to the limited availability of experimental data for this specific compound in public databases, this guide also outlines generalized experimental protocols for its synthesis, purification, and characterization based on established organic chemistry principles. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and structurally related compounds.

Introduction

This compound is a substituted proline derivative. The pyrrolidine ring is a common scaffold in many biologically active compounds and approved pharmaceuticals. The presence of methyl groups at the 1 and 3 positions, along with the methyl ester at the 3-position, suggests its potential as a building block in medicinal chemistry for the development of novel therapeutic agents. The specific stereochemistry at the C3 position may also play a crucial role in its biological activity. This guide aims to consolidate the known information and provide a practical framework for its laboratory synthesis and characterization.

Physicochemical Properties

Table 1: Physicochemical Properties

PropertyValueSource
Compound 1,3-Dimethyl-pyrrolidine-3-carboxylic acid (Precursor)
Molecular FormulaC₇H₁₃NO₂Santa Cruz Biotechnology[1]
Molecular Weight143.18 g/mol Santa Cruz Biotechnology[1]
Compound This compound (Target Compound)
Molecular FormulaC₈H₁₅NO₂Calculated
Molecular Weight157.21 g/mol Calculated

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves a two-step process:

  • Synthesis of the precursor, 1,3-dimethylpyrrolidine-3-carboxylic acid.

  • Esterification of the carboxylic acid to yield the target methyl ester.

A generalized workflow for this synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor Acid cluster_step2 Step 2: Esterification cluster_purification Purification & Analysis start Starting Materials (e.g., Diethyl methylmalonate, 1,2-dibromoethane, methylamine) reaction1 Cyclization & Hydrolysis start->reaction1 product1 1,3-Dimethylpyrrolidine- 3-carboxylic acid reaction1->product1 product1_ref Precursor Acid reaction2 Fischer Esterification product1_ref->reaction2 methanol Methanol (CH3OH) methanol->reaction2 catalyst Acid Catalyst (e.g., H2SO4) catalyst->reaction2 crude_product Crude Methyl 1,3-dimethyl- pyrrolidine-3-carboxylate reaction2->crude_product purification Purification (e.g., Distillation, Chromatography) crude_product->purification final_product Pure Product purification->final_product analysis Characterization (NMR, MS, IR) final_product->analysis

Proposed synthesis and analysis workflow.
Experimental Protocol for the Synthesis of 1,3-dimethylpyrrolidine-3-carboxylic acid

This protocol is a generalized procedure based on synthetic routes for similar substituted pyrrolidines.

  • Step 1: Alkylation of Diethyl Methylmalonate.

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

    • Diethyl methylmalonate is added dropwise to the sodium ethoxide solution.

    • 1,2-dibromoethane is then added, and the mixture is refluxed for several hours.

    • After cooling, the reaction mixture is filtered to remove sodium bromide, and the excess ethanol is removed under reduced pressure.

  • Step 2: Ring Closure with Methylamine.

    • The crude product from Step 1 is heated with an aqueous or alcoholic solution of methylamine in a sealed vessel.

    • This reaction forms the N-methylated lactam intermediate.

  • Step 3: Hydrolysis and Decarboxylation.

    • The lactam is then subjected to acidic or basic hydrolysis to open the lactam ring and hydrolyze the ester group.

    • Subsequent acidification (if basic hydrolysis was used) and heating will lead to decarboxylation, yielding 1,3-dimethylpyrrolidine-3-carboxylic acid.

  • Purification.

    • The final carboxylic acid can be purified by recrystallization from a suitable solvent system.

Experimental Protocol for the Esterification

A standard Fischer esterification is a suitable method for converting the carboxylic acid to its methyl ester.

  • Reaction Setup.

    • In a round-bottom flask, 1,3-dimethylpyrrolidine-3-carboxylic acid is dissolved in an excess of anhydrous methanol.

    • A catalytic amount of concentrated sulfuric acid is carefully added.

  • Reaction Execution.

    • The mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification.

    • After the reaction is complete, the excess methanol is removed under reduced pressure.

    • The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

    • The crude ester can be purified by vacuum distillation or column chromatography.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the ester carbonyl (C=O) stretch.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the involvement of this compound in any specific signaling pathways or its biological activities. Further research, including in vitro and in vivo screening, would be necessary to elucidate its pharmacological profile.

Conclusion

This technical guide provides a comprehensive overview of the available information on this compound. While experimental physicochemical data is scarce, a logical synthetic pathway has been proposed, along with generalized experimental protocols for its synthesis and characterization. This information serves as a valuable starting point for researchers aiming to synthesize and investigate the properties and potential applications of this and related compounds in drug discovery and development. Further experimental work is required to fully characterize this molecule and explore its biological potential.

References

A Technical Guide to the Spectroscopic Analysis of Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the expected spectroscopic data for Methyl 1,3-dimethylpyrrolidine-3-carboxylate. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it includes generalized experimental protocols for acquiring such spectra, which are fundamental in the structural elucidation and characterization of organic molecules.

Spectroscopic Data Summary

Given the absence of direct experimental data for this compound, the following tables summarize expected and analogous spectroscopic information.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.70s3HO-CH₃
~2.5-3.0m4HN-CH₂-CH₂
~2.40s3HN-CH₃
~1.30s3HC₃-CH₃
~1.5-2.2m2H-CH₂-

Note: These are estimated chemical shifts based on the analysis of similar structures. Actual values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~175C=O (ester)
~60N-CH₂
~55N-CH₂
~52O-CH₃
~48C₃
~42N-CH₃
~35-CH₂-
~25C₃-CH₃

Note: These are estimated chemical shifts based on the analysis of similar structures. Actual values may vary.

Table 3: IR Spectroscopy Data for Pyrrolidine Derivatives

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretch (aliphatic)
1735-1750StrongC=O stretch (ester)
1150-1250StrongC-O stretch (ester)
1100-1200MediumC-N stretch

Note: This table represents typical absorption bands for compounds containing pyrrolidine and ester functional groups.[1][2][3]

Table 4: Mass Spectrometry Data for the Analogue Methyl 3-methylpyrrolidine-3-carboxylate

m/zInterpretation
143.09[M]⁺ (Molecular Ion)
128.07[M-CH₃]⁺
84.08[M-COOCH₃]⁺

Data is for the structural analogue Methyl 3-methylpyrrolidine-3-carboxylate and was obtained from predicted spectra.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.[4]

    • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[5]

    • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).

    • Instrument Setup: Use a spectrometer equipped with a carbon probe.

    • Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary.[6] A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the low natural abundance of ¹³C and longer relaxation times.[6][7]

    • Data Processing: Process the data similarly to ¹H NMR. The solvent signal is often used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).[4]

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition: Place the sample in the IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure solvent is taken first and automatically subtracted from the sample spectrum.[8][9]

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[10]

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct infusion, or coupling the spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for prior separation of components.[11]

  • Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common hard ionization technique that causes fragmentation, providing structural information.[12] Electrospray Ionization (ESI) is a soft ionization technique that typically produces the molecular ion with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[13][14]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Formula Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: A flowchart of the general experimental workflow for spectroscopic analysis.

References

"CAS number and molecular structure of Methyl 1,3-dimethylpyrrolidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Methyl 1,3-dimethylpyrrolidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines its core properties based on its immediate precursor and proposes a standard synthetic protocol.

Core Compound Identification

This compound is the methyl ester derivative of 1,3-Dimethyl-pyrrolidine-3-carboxylic acid. The precursor acid is documented and commercially available, providing a clear and viable route to the target ester.

Precursor: 1,3-Dimethyl-pyrrolidine-3-carboxylic acid

  • CAS Numbers: 912771-28-9, 837392-62-8[1][2]

  • Molecular Formula: C₇H₁₃NO₂[3]

  • Molecular Weight: 143.18 g/mol [3]

Quantitative Data

The following table summarizes the calculated physicochemical properties of the target compound, this compound. These values are derived from the molecular structure and the properties of its carboxylic acid precursor.

PropertyValueNotes
Molecular Formula C₈H₁₅NO₂Calculated
Molecular Weight 157.21 g/mol Calculated
IUPAC Name This compoundSystematic Name
Canonical SMILES CN1CC(C)(C1)C(=O)OCStructure-based representation
Physical State Expected to be a liquid or low-melting solidInferred from similar small molecule esters

Proposed Experimental Protocol: Synthesis

A viable and standard method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid.[4][5][6][7] This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Reaction: Fischer-Speier Esterification

Objective: To synthesize this compound from 1,3-Dimethyl-pyrrolidine-3-carboxylic acid.

Materials:

  • 1,3-Dimethyl-pyrrolidine-3-carboxylic acid

  • Methanol (reagent grade, anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-Dimethyl-pyrrolidine-3-carboxylic acid in a large excess of methanol (e.g., 20-50 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the methanolic solution. The addition should be done slowly as it is an exothermic process.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane or diethyl ether and transfer to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

References

An In-depth Technical Guide to the Isomeric Forms of Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1,3-dimethylpyrrolidine-3-carboxylate is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug development. The presence of two stereocenters in its structure gives rise to multiple isomeric forms, including diastereomers and enantiomers. The stereochemistry of these isomers can significantly influence their pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the potential isomeric forms of this compound, including their structural characteristics. It also outlines established experimental protocols for the synthesis and separation of related substituted pyrrolidine derivatives, which can be adapted for the target molecule. Furthermore, this guide discusses the general biological significance of substituted pyrrolidines, offering a basis for potential research directions.

Isomeric Forms of this compound

This compound possesses two chiral centers at the C1 and C3 positions of the pyrrolidine ring. This results in the existence of two pairs of enantiomers, which are diastereomers of each other. These are the cis and trans isomers, referring to the relative orientation of the methyl groups at C1 and C3.

  • cis-isomer: The methyl groups at C1 and C3 are on the same side of the pyrrolidine ring. This diastereomer exists as a pair of enantiomers: (1R, 3S)-Methyl 1,3-dimethylpyrrolidine-3-carboxylate and (1S, 3R)-Methyl 1,3-dimethylpyrrolidine-3-carboxylate.

  • trans-isomer: The methyl groups at C1 and C3 are on opposite sides of the pyrrolidine ring. This diastereomer also exists as a pair of enantiomers: (1R, 3R)-Methyl 1,3-dimethylpyrrolidine-3-carboxylate and (1S, 3S)-Methyl 1,3-dimethylpyrrolidine-3-carboxylate.

The distinct three-dimensional arrangements of these isomers are expected to lead to different physicochemical properties and biological activities.

Physicochemical Properties (Predicted)

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Boiling Point Expected to be in the range of 180-220 °C, with minor variations between diastereomers.
Melting Point Likely to be low or exist as an oil at room temperature. Diastereomers may exhibit different melting points.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water.
Spectral Data (¹H and ¹³C NMR) Distinct chemical shifts and coupling constants are expected for the methyl and pyrrolidine ring protons and carbons in the cis and trans isomers, allowing for their differentiation.

Experimental Protocols

While specific protocols for this compound are not published, the following established methods for the synthesis and separation of analogous substituted pyrrolidines can be adapted.

Synthesis

A plausible synthetic route to obtain a mixture of the diastereomers of this compound involves a multi-step process starting from commercially available materials.

Logical Synthesis Workflow:

G cluster_0 Synthesis of Pyrrolidine Ring cluster_1 Introduction of C3-Methyl Group start Methyl acrylate & Methylamine step1 Michael Addition start->step1 intermediate1 Methyl 3-(methylamino)propanoate step1->intermediate1 step2 Dieckmann Condensation intermediate1->step2 intermediate2 Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate step2->intermediate2 step3 Methylation (e.g., CH3I, NaH) intermediate2->step3 product Mixture of cis/trans This compound step3->product

Caption: A potential synthetic pathway to this compound.

Detailed Protocol (Hypothetical):

  • Michael Addition: React methyl acrylate with methylamine in a suitable solvent like methanol to form Methyl 3-(methylamino)propanoate.

  • Dieckmann Condensation: Treat the resulting amino ester with a strong base such as sodium methoxide to induce intramolecular cyclization, yielding Methyl 1-methyl-4-oxopyrrolidine-3-carboxylate.

  • Methylation: The ketone is then methylated at the C3 position using a methylating agent like methyl iodide in the presence of a base (e.g., sodium hydride). This step is likely to produce a mixture of the cis and trans diastereomers.

Separation of Diastereomers and Enantiomers

The separation of the isomeric mixture is crucial for studying the biological activity of each individual stereoisomer.

Separation Workflow:

G cluster_0 Diastereomer Separation cluster_1 Enantiomer Resolution (for each diastereomer) start Mixture of cis/trans Isomers sep1 Chromatography (e.g., Column Chromatography) start->sep1 diastereomer1 cis-Isomer (racemic) sep1->diastereomer1 diastereomer2 trans-Isomer (racemic) sep1->diastereomer2 res1 Chiral HPLC or Diastereomeric Salt Crystallization diastereomer1->res1 diastereomer2->res1 enantiomer1 Enantiomer 1 res1->enantiomer1 enantiomer2 Enantiomer 2 res1->enantiomer2

Caption: A general workflow for the separation of stereoisomers.

3.2.1. Separation of Diastereomers

  • Column Chromatography: The cis and trans diastereomers may be separable by column chromatography on silica gel, although this can be challenging for closely related pyrrolidine derivatives.

  • Enzymatic Hydrolysis: A diastereoselective enzymatic hydrolysis of the ester group can be employed. One diastereomer may be selectively hydrolyzed to the corresponding carboxylic acid by a lipase, allowing for the separation of the unreacted ester diastereomer.

3.2.2. Resolution of Enantiomers

For each separated diastereomer (now a racemic mixture), the enantiomers can be resolved using the following techniques:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase.

  • Diastereomeric Salt Crystallization: The racemic carboxylic acid (obtained after hydrolysis of the ester) can be reacted with a chiral amine to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. The pure enantiomer of the carboxylic acid can then be recovered by acidification.

Biological Significance of Substituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Substituted pyrrolidines exhibit a wide range of biological activities, including:

  • Anticancer Agents: Certain substituted pyrrolidines have shown antiproliferative effects on various cancer cell lines.

  • Antiviral and Antimicrobial Activity: The pyrrolidine nucleus is a key component of several antiviral and antimicrobial compounds.

  • Central Nervous System (CNS) Activity: Pyrrolidine derivatives are known to act as neuromodulators and are being investigated for the treatment of neurological disorders.

The specific biological activity of the isomers of this compound is yet to be determined and represents a promising area for future research. The stereochemistry is expected to play a critical role in their interaction with biological targets.

Conclusion

While direct experimental data on the isomeric forms of this compound is currently limited, this guide provides a foundational understanding of its potential stereoisomers based on established principles of organic chemistry. The outlined synthetic and separation strategies, adapted from methodologies for related pyrrolidine derivatives, offer a practical starting point for researchers. The known biological importance of the pyrrolidine scaffold suggests that the individual stereoisomers of this compound may possess unique and potent pharmacological activities, warranting further investigation in the field of drug discovery.

References

An In-depth Technical Guide to the Stability and Reactivity Profile of Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,3-dimethylpyrrolidine-3-carboxylate is a small organic molecule featuring a saturated five-membered pyrrolidine ring. The structure is characterized by a methyl group on the ring nitrogen (position 1), creating a tertiary amine, and both a methyl group and a methyl carboxylate group at position 3. The presence of these functional groups dictates its chemical behavior, making it susceptible to specific degradation pathways and reactive towards a range of electrophilic and nucleophilic agents. This document outlines the predicted stability and reactivity of this compound to guide its handling, storage, and application in research and development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₅NO₂

  • Key Functional Groups: Tertiary Amine, Methyl Ester

  • Core Scaffold: Pyrrolidine

The pyrrolidine ring provides a compact and saturated scaffold.[1] The tertiary amine introduces basicity and nucleophilicity, while the methyl ester group is susceptible to hydrolysis and other nucleophilic acyl substitution reactions.

Stability Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, and thermal stress.

Hydrolytic Stability

The methyl ester functional group is the most probable site of hydrolytic degradation. The hydrolysis of esters is a well-understood reaction that can be catalyzed by either acid or base.[2]

  • Acid-Catalyzed Hydrolysis: In the presence of a dilute acid (e.g., HCl, H₂SO₄) and water, the ester is expected to undergo reversible hydrolysis to yield 1,3-dimethylpyrrolidine-3-carboxylic acid and methanol. To drive the reaction to completion, an excess of water is typically required.[2]

  • Base-Catalyzed Hydrolysis (Saponification): This is the more common method for ester hydrolysis.[2] Heating the compound with a dilute alkali solution, such as sodium hydroxide, will result in an irreversible reaction. The products are methanol and the sodium salt of the carboxylic acid (sodium 1,3-dimethylpyrrolidine-3-carboxylate).[2] This pathway is generally faster and more complete than acid-catalyzed hydrolysis.

Thermal Stability

The pyrrolidine ring itself is thermally robust but will decompose at very high temperatures. Studies on pyrrolidine show decomposition occurs between 900-1400 K, leading to ring cleavage.[3] When heated to decomposition, pyrrolidine compounds can emit toxic fumes of nitrogen oxides (NOx).[4] The presence of substituents can influence the decomposition temperature. For related compounds like N-methyl-2-pyrrolidone, significant decomposition is noted at temperatures above 700°F (~371°C), a process that can be inhibited by the presence of small amounts of water.[5] It is predicted that this compound will be stable at standard laboratory temperatures but will likely decompose upon aggressive heating, potentially through ring fragmentation and reactions involving the substituent groups.

Oxidative Stability

Tertiary amines can be susceptible to oxidation. The presence of oxygen, especially when combined with factors like heat, light, or metal ions, can lead to degradation.[6] For this molecule, oxidation could potentially occur at the nitrogen atom to form an N-oxide or at the carbon atoms adjacent to the nitrogen.

General Storage Recommendations

Based on the predicted stability profile, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light, moisture, and strong acids or bases.

Reactivity Profile

The reactivity is dominated by the nucleophilic and basic nature of the tertiary amine and the electrophilic character of the ester carbonyl carbon.

Basicity of the Tertiary Amine

Like other dialkyl amines, the pyrrolidine nitrogen has a lone pair of electrons, making it a Brønsted-Lowry base.[1][7] It will readily react with acids to form the corresponding quaternary ammonium salt. This is a standard acid-base neutralization reaction.

Nucleophilicity and Electrophilic Reactions

The lone pair on the nitrogen also makes the amine group a potent nucleophile.[8][9]

  • Reaction with Alkyl Halides: The tertiary amine is expected to react with alkyl halides (e.g., methyl iodide) in a nucleophilic substitution reaction (S_N2) to form a quaternary ammonium salt.[10] This process is known as quaternization.

  • Reaction with Acyl Chlorides: It can react with acyl chlorides, although the reaction may be complex. While tertiary amines cannot form amides directly, they can act as catalysts or react to form unstable intermediates.

  • Reaction with Nitrous Acid: Unlike primary and secondary amines, tertiary aliphatic amines do not typically form stable nitroso compounds upon reaction with nitrous acid. Instead, they undergo protonation in the acidic medium to form a salt.[11]

Reactions at the Ester Group

The ester group can undergo nucleophilic acyl substitution reactions other than hydrolysis.

  • Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group from the reacting alcohol.

  • Amidation: Reaction with a primary or secondary amine can convert the ester into the corresponding amide.

Predicted Data Summary

While no experimental data for the target molecule exists, the following tables outline the expected data that would be generated from stability and reactivity studies.

Table 1: Predicted Thermal Stability Data (from TGA)

ParameterPredicted Value/RangeNotes
Onset of Decomposition (T_onset)> 200 °CBased on general stability of similar heterocyclic compounds.[5][12]
Max Decomposition Temp (T_max)> 300 °CTemperature at the highest rate of weight loss.
Decomposition ProductsNOx, CO, CO₂, H₂O, smaller hydrocarbonsTypical for nitrogen-containing organic compounds.[3][4]

Table 2: Predicted Hydrolytic Stability Data (from HPLC at 50 °C)

pHHalf-life (t₁/₂)Primary Degradant
2.0 (Acidic)Days to Weeks1,3-dimethylpyrrolidine-3-carboxylic acid
7.0 (Neutral)Months(Minimal degradation expected)
10.0 (Basic)Hours to Days1,3-dimethylpyrrolidine-3-carboxylic acid salt

Key Experimental Protocols

Protocol: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen gas at a flow rate of 20 mL/min.

    • Temperature Program: Equilibrate at 30 °C. Ramp up from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset temperature of decomposition (T_onset), where significant weight loss begins.

    • Calculate the first derivative of the weight loss curve (DTG curve) to identify the temperature of maximum decomposition rate (T_max).

Protocol: Hydrolytic Stability Assessment by HPLC
  • Materials:

    • This compound

    • HPLC-grade acetonitrile and water

    • pH buffers (e.g., pH 2.0 HCl, pH 7.0 phosphate, pH 10.0 borate)

    • HPLC system with a UV detector and a suitable C18 column.

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).

    • For each pH condition, add a small aliquot of the stock solution to the respective pH buffer in a sealed vial to achieve a final concentration of ~50 µg/mL.

  • Incubation: Place the vials in a constant temperature bath set to 50 °C.

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). Quench any reaction by diluting with the mobile phase.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate the parent compound from its degradants.

    • Monitor the elution using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the parent compound concentration versus time.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizations of Key Predicted Reactions

The following diagrams illustrate the predicted chemical transformations of this compound.

G cluster_hydrolysis Base-Catalyzed Hydrolysis (Saponification) reactant Methyl 1,3-dimethyl pyrrolidine-3-carboxylate products 1,3-dimethylpyrrolidine-3-carboxylate Salt + Methanol reactant->products 1. OH⁻ (aq) 2. Heat

Caption: Predicted pathway for base-catalyzed ester hydrolysis.

G cluster_quaternization Quaternization of Tertiary Amine reactant Methyl 1,3-dimethyl pyrrolidine-3-carboxylate product Quaternary Ammonium Salt reactant->product Alkyl Halide (e.g., CH₃I)

Caption: Predicted reaction of the tertiary amine with an alkyl halide.

G Experimental Workflow: Hydrolytic Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (Compound in ACN) C Spike Stock into Buffers A->C B Prepare Buffer Solutions (pH 2, 7, 10) B->C D Incubate Samples at 50 °C C->D E Withdraw Aliquots at Time Points D->E F Analyze via HPLC-UV E->F G Calculate Degradation Rate and Half-life F->G

References

A Technical Guide to the Solubility of Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Methyl 1,3-dimethylpyrrolidine-3-carboxylate. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on structural analysis and outlines a detailed experimental framework for its empirical determination in common laboratory solvents.

Introduction: Understanding the Compound

This compound is a substituted pyrrolidine derivative. Its molecular structure, featuring a tertiary amine, a methyl ester, and a disubstituted pyrrolidine ring, dictates its physicochemical properties, including solubility. Understanding its solubility is crucial for applications in drug discovery, process chemistry, and formulation development, as it directly impacts reaction conditions, purification strategies, and bioavailability.

Structural Analysis and Solubility Prediction

The structure of this compound contains both polar and non-polar moieties, suggesting a nuanced solubility profile.

  • Polar Features : The tertiary amine and the methyl ester group introduce polarity. The lone pair of electrons on the nitrogen atom and the oxygen atoms of the ester can act as hydrogen bond acceptors.

  • Non-polar Features : The pyrrolidine ring and the three methyl groups contribute to the non-polar, lipophilic character of the molecule.

Based on the principle of "like dissolves like," it is predicted that this compound will exhibit good solubility in moderately polar to polar aprotic solvents. Its solubility in highly polar protic solvents like water is expected to be limited but may be enhanced under acidic conditions due to the protonation of the tertiary amine to form a more soluble salt.[1] Solubility in non-polar solvents is likely to be moderate.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values. The subsequent sections detail a robust protocol for obtaining this critical data.

Solvent ClassSolvent NameFormulaPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Polar Protic WaterH₂OLow to ModerateData to be determined
MethanolCH₃OHHighData to be determined
EthanolC₂H₅OHHighData to be determined
Polar Aprotic Dimethyl Sulfoxide (DMSO)C₂H₆OSVery HighData to be determined
Dimethylformamide (DMF)C₃H₇NOVery HighData to be determined
AcetonitrileC₂H₃NHighData to be determined
AcetoneC₃H₆OHighData to be determined
Non-Polar Dichloromethane (DCM)CH₂Cl₂HighData to be determined
Diethyl EtherC₄H₁₀OModerateData to be determined
TolueneC₇H₈ModerateData to be determined
HexanesC₆H₁₄LowData to be determined

Experimental Protocol for Solubility Determination

A reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the Shake-Flask method, as described by Higuchi and Connors.[2] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Workflow for Equilibrium Solubility Measurement

The following diagram outlines the standard workflow for determining the solubility of a solid compound in a given solvent.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Calculation A Add excess solid compound to a known volume of solvent B Seal vial to prevent solvent evaporation A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C Incubate D Allow solid to settle C->D Cease agitation E Withdraw supernatant. Filter using syringe filter (e.g., 0.45 µm) D->E F Prepare serial dilutions of the filtered supernatant E->F Analyze G Quantify concentration using an analytical method (e.g., HPLC, UV-Vis) F->G H Calculate solubility (e.g., in mg/mL or mol/L) G->H

Caption: Workflow for determining thermodynamic solubility.

Detailed Step-by-Step Methodology

This protocol provides a detailed procedure for quantifying the solubility of this compound.

  • Preparation of Saturated Solution :

    • Add an excess amount of solid this compound to a series of vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.[2]

    • Pipette a precise, known volume (e.g., 1.0 mL) of the desired solvent into each vial.

    • Securely cap the vials to prevent any solvent loss due to evaporation.

  • Equilibration :

    • Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The solution is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation :

    • Remove the vials from the shaker and allow them to stand undisturbed, permitting the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a chemically resistant syringe filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[3]

  • Quantification :

    • Dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the chosen analytical instrument.

    • Analyze the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy if the compound has a suitable chromophore.[3][4]

    • Prepare a calibration curve using standards of known concentrations of this compound to accurately determine the concentration of the sample.

  • Calculation :

    • Use the concentration obtained from the analytical measurement and the dilution factor to calculate the original concentration in the saturated supernatant.

    • Express the final solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (M).

References

Initial Purity Analysis of Synthesized Methyl 1,3-dimethylpyrrolidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial purity analysis of synthesized Methyl 1,3-dimethylpyrrolidine-3-carboxylate. The document outlines detailed experimental protocols for common analytical techniques, presents expected data in structured tables, and includes workflow diagrams to illustrate the process from synthesis to purity assessment. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and characterization of novel organic compounds.

Synthesis Overview

The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the cyclization of appropriate precursors followed by esterification. One potential synthetic pathway is the N-methylation and subsequent intramolecular cyclization of a suitable amino acid derivative. The final product is an ester with a tertiary amine, necessitating careful purification and characterization.

A generalized synthetic scheme involves the reaction of a precursor molecule, which undergoes a ring-closing reaction to form the pyrrolidine ring, followed by methylation and esterification steps. The purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvents.[1][2][3]

Analytical Methods for Purity Assessment

A multi-technique approach is crucial for the unambiguous determination of the purity of synthesized this compound. The following methods are recommended for a thorough analysis.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. Both ¹H and ¹³C NMR should be performed to confirm the chemical structure of the target compound and to identify any impurities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~ 3.70s3HO-CH ₃ (ester)
~ 2.40 - 2.80m4H-CH ₂-N-CH ₂-
~ 2.30s3HN-CH
~ 2.00 - 2.20m2H-CH ₂-C(CH₃)-
~ 1.30s3HC-CH
¹³C NMR Predicted Chemical Shift (ppm) Assignment
~ 175C =O (ester)
~ 60-C (CH₃)-COO-
~ 55O-C H₃ (ester)
~ 50 - 55-C H₂-N-C H₂-
~ 42N-C H₃
~ 35-C H₂-C(CH₃)-
~ 25C-C H₃

Note: These are predicted chemical shifts based on analogous structures. Actual shifts may vary depending on the solvent and other experimental conditions.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
[M+H]⁺ (m/z) 172.13
Key Fragment Ions (m/z) 156 ([M-CH₃]⁺), 114 ([M-COOCH₃]⁺), 98, 71, 58

Note: Fragmentation is predicted based on common pathways for esters and tertiary amines, including alpha-cleavage and loss of the ester group.[10][11][12][13][14]

Chromatographic Techniques

Chromatographic methods are essential for separating the target compound from impurities and for quantitative purity determination.

2.3.1. Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds like this compound. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

2.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for purity analysis, particularly for identifying non-volatile impurities. A reversed-phase column with a suitable mobile phase is typically employed.[15][16]

Table 3: General Chromatographic Conditions

Technique Column Mobile Phase / Carrier Gas Detector
GC-MS Capillary column (e.g., HP-5MS)HeliumMass Spectrometer
HPLC C18 reversed-phaseAcetonitrile/Water with formic acidUV or MS

Experimental Protocols

NMR Sample Preparation
  • Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[7]

GC-MS Analysis
  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Set the GC oven temperature program to achieve good separation of the components. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.[17][18][19]

HPLC Analysis
  • Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Prepare the mobile phase, for instance, a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

  • Equilibrate the HPLC system with the mobile phase.

  • Inject a defined volume (e.g., 10 µL) of the sample solution.

  • Monitor the elution of compounds using a suitable detector (e.g., UV at 210 nm or a mass spectrometer).[20][21][22]

Workflow and Data Interpretation

The following diagrams illustrate the overall workflow for the synthesis and purity analysis of this compound.

Synthesis_Workflow Start Starting Materials Synthesis Chemical Synthesis (Cyclization, Methylation, Esterification) Start->Synthesis Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Distillation, Chromatography) Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product End Final Product Pure_Product->End

Caption: General synthesis and purification workflow.

Purity_Analysis_Workflow Sample Synthesized Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS Chromatography Chromatography (GC, HPLC) Sample->Chromatography Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis Chromatography->Data_Analysis Purity_Report Purity Assessment Report Data_Analysis->Purity_Report

Caption: Workflow for purity analysis.

Conclusion

The initial purity analysis of synthesized this compound requires a combination of spectroscopic and chromatographic techniques. By following the detailed protocols and utilizing the expected data presented in this guide, researchers can confidently assess the purity and confirm the identity of their synthesized compound. This rigorous analytical approach is fundamental for ensuring the quality and reliability of chemical entities in research and drug development.

References

The Dimethylpyrrolidine Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dimethylpyrrolidine scaffold, a five-membered saturated nitrogen-containing heterocycle with two methyl substituents, represents a cornerstone in medicinal chemistry and natural product synthesis. Its inherent three-dimensional structure, conferred by the sp³-hybridized carbon atoms and the potential for stereoisomerism, provides a unique framework for the design of novel bioactive molecules. This technical guide delves into the multifaceted biological significance of the dimethylpyrrolidine scaffold, exploring its prevalence in nature and its extensive applications in the development of therapeutic agents. We will examine its diverse pharmacological activities, supported by quantitative data, and provide insights into the underlying mechanisms of action. Furthermore, this guide will furnish detailed experimental protocols for the evaluation of these biological activities and utilize visualizations to illustrate key signaling pathways and synthetic methodologies.

The Dimethylpyrrolidine Scaffold: A Prevalent Architectural Element

The pyrrolidine ring is a recurring motif in a vast array of natural products, including alkaloids, amino acids like proline, and polyhydroxylated compounds.[1][2] This prevalence in nature has inspired chemists to utilize the pyrrolidine core, and its substituted variants like dimethylpyrrolidine, as a foundational element in drug design. The methylation of the pyrrolidine ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The stereochemistry of the methyl groups introduces chiral centers, which are crucial for specific interactions with enantioselective biological macromolecules such as enzymes and receptors.

While a comprehensive list of FDA-approved drugs containing a specifically dimethylated pyrrolidine ring is not readily compiled, the broader class of pyrrolidine-containing drugs is extensive, highlighting the scaffold's therapeutic relevance.[3][4] These drugs span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

Biological Activities of Dimethylpyrrolidine Derivatives

Compounds incorporating the dimethylpyrrolidine scaffold have demonstrated a remarkable spectrum of biological activities. The following sections will detail these activities, substantiated with quantitative data where available.

Anticancer Activity

The dimethylpyrrolidine scaffold is a key feature in numerous compounds exhibiting potent anticancer properties. Their mechanisms of action are diverse and often involve the inhibition of critical enzymes in cancer cell proliferation and survival, as well as the induction of apoptosis.

Table 1: Anticancer Activity of Dimethylpyrrolidine Derivatives

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
Spirooxindole Pyrrolidine DerivativesA549 (Lung)MTT3.48 - 9.34[5]
HCT116 (Colon)MTT3h: ~5; 3k: ~3[6]
HL60 (Leukemia)MTT3k: ~3[6]
JurkatMTT3k: ~4[6]
Pyrrolidine-2,5-dione DerivativesMCF-7 (Breast)MTT1.496 - 1.831[7]
Diphenylamine-Pyrrolidin-2-one-Hydrazone DerivativesIGR39 (Melanoma)MTT2.50[8]
PPC-1 (Prostate)MTT3.63[8]
MDA-MB-231 (Breast)MTT5.10[8]
Panc-1 (Pancreatic)MTT5.77[8]
Tetrazolopyrrolidine-1,2,3-triazole AnaloguesHeLa (Cervical)MTT0.32 - 1.80[5]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The anticancer mechanisms of these compounds often involve targeting key signaling pathways crucial for tumor growth and survival. For instance, some pyrrolidine derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR-2 and PDGFR-β, which are pivotal for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9] Others act as inhibitors of enzymes like dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides and, consequently, DNA replication in rapidly dividing cancer cells.

Antimicrobial Activity

The dimethylpyrrolidine motif is also integral to the structure of various potent antimicrobial agents. These compounds have shown efficacy against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Dimethylpyrrolidine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrrolidine-2,3-dione DimersStaphylococcus aureus (MSSA/MRSA)8 - 16[10]
Pyrrolidine-2,5-dione DerivativesEnterococcus faecalis0.25 - 0.5 (µM)[7]
Candida albicans0.125 - 0.5 (µM)[7]
Spiropyrrolidine DerivativesStaphylococcus aureus3.9 - 62.5[11]
Micrococcus luteus31.5 - 62.5[11]
Cystobactamid DerivativesEnterobacterales0.25 - 4[12]
Pseudomonas aeruginosa4[12]
Acinetobacter baumannii8[12]
Chelocardin DerivativesEnterobacterales0.25 - 16[12]
Benzoylaminocarbothioyl PyrrolidinesCandida species25 - 100[13]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The antimicrobial action of certain pyrrolidine-containing compounds, particularly those in the quinolone class of antibiotics, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[7] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.

Mechanisms of Action and Signaling Pathways

A deeper understanding of the biological significance of the dimethylpyrrolidine scaffold requires an examination of the molecular pathways it modulates.

Inhibition of Receptor Tyrosine Kinases: VEGFR-2 and PDGFR-β Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) are key regulators of angiogenesis and are frequently overexpressed in tumors.[9] The binding of their respective ligands (VEGF and PDGF) triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[14][15] Dimethylpyrrolidine-containing inhibitors can block the ATP-binding site of these kinases, thereby abrogating their function and inhibiting angiogenesis.

VEGFR2_PDGFRB_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PDGF PDGF PDGFRB PDGFR-β PDGF->PDGFRB PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRB->PI3K Ras Ras PDGFRB->Ras Inhibitor Dimethylpyrrolidine Inhibitor Inhibitor->VEGFR2 Inhibitor->PDGFRB PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Migration PI3K->Migration Raf Raf Ras->Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR->Proliferation

VEGFR-2 and PDGFR-β signaling pathways and their inhibition.
Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[16] Tetrahydrofolate is a vital cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.[17] Inhibition of DHFR by dimethylpyrrolidine-containing compounds disrupts this pathway, leading to the depletion of nucleotides and subsequent cell death, particularly in rapidly proliferating cancer cells.[18]

DHFR_Catalytic_Cycle DHFR DHFR Enzyme DHFR-DHF-NADPH Complex DHFR-DHF-NADPH Complex DHFR->DHFR-DHF-NADPH Complex Binds DHF & NADPH DHF Dihydrofolate (DHF) DHF->DHFR-DHF-NADPH Complex NADPH NADPH NADPH->DHFR-DHF-NADPH Complex THF Tetrahydrofolate (THF) NADP NADP+ Inhibitor Dimethylpyrrolidine Inhibitor Inhibitor->DHFR Competitive Inhibition DHFR-THF-NADP+ Complex DHFR-THF-NADP+ Complex DHFR-DHF-NADPH Complex->DHFR-THF-NADP+ Complex Hydride Transfer DHFR-THF-NADP+ Complex->DHFR Releases THF & NADP+ DHFR-THF-NADP+ Complex->THF DHFR-THF-NADP+ Complex->NADP

The catalytic cycle of DHFR and its inhibition.

Asymmetric Synthesis: The Proline-Catalyzed Aldol Reaction

The dimethylpyrrolidine scaffold, particularly in its chiral forms, is often synthesized using asymmetric catalytic methods. A cornerstone of this field is the proline-catalyzed aldol reaction, which allows for the stereoselective formation of carbon-carbon bonds.[19] This reaction proceeds through an enamine intermediate, where the chiral pyrrolidine catalyst directs the facial selectivity of the electrophilic attack.[20][21]

Proline_Aldol_Reaction Proline (S)-Proline (Catalyst) Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium Enamine->Iminium + Aldehyde (Stereoselective Attack) Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct Hydrolysis Aldol_Adduct->Proline Regenerates Catalyst

Mechanism of the proline-catalyzed asymmetric aldol reaction.

Experimental Protocols

This section provides representative experimental protocols for assessing the biological activities of dimethylpyrrolidine derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for Anticancer Screening Assays

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with various concentrations of dimethylpyrrolidine derivatives incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate IC50 values measure->calculate end End calculate->end

A typical workflow for an MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dimethylpyrrolidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial twofold dilutions of the dimethylpyrrolidine derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The dimethylpyrrolidine scaffold is a privileged structural motif that continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent three-dimensionality and the ease with which its stereochemistry can be controlled make it an attractive starting point for the design of potent and selective modulators of a wide range of biological targets. The diverse biological activities, including potent anticancer and antimicrobial effects, underscore the significant potential of this scaffold in addressing unmet medical needs.

Future research in this area will likely focus on several key aspects. The exploration of novel synthetic methodologies to access a wider diversity of dimethylpyrrolidine derivatives will be crucial. A deeper understanding of the structure-activity relationships will guide the rational design of more potent and selective compounds. Furthermore, the elucidation of the precise molecular mechanisms of action of these compounds will be essential for their translation into clinical candidates. The continued investigation of the dimethylpyrrolidine scaffold is poised to yield a new generation of innovative therapeutics for a variety of diseases.

References

A Technical Guide to the Synthesis of 1,3-Dimethylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining 1,3-dimethylpyrrolidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, one-pot synthesis in the current literature, this document focuses on a plausible and chemically sound multi-step approach. The information presented is curated from a thorough review of synthetic methodologies for related pyrrolidine derivatives.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Substitution at the 1 and 3 positions of the pyrrolidine ring can significantly influence the pharmacological properties of a molecule. 1,3-Dimethylpyrrolidine-3-carboxylate, in particular, offers a unique combination of a tertiary amine and a quaternary carbon center, making it an attractive synthon for creating complex molecular architectures with potential therapeutic applications. This guide outlines a proposed synthetic pathway, detailing the necessary experimental procedures and providing quantitative data where available for analogous transformations.

Proposed Synthetic Pathway

The most viable approach to synthesizing 1,3-dimethylpyrrolidine-3-carboxylate involves a three-step process, starting from a readily available precursor and proceeding through C-alkylation, cyclization, and subsequent N-alkylation.

G start Diethyl Malonate step1 Step 1: C-Methylation (NaH, CH3I) start->step1 intermediate1 Diethyl 2-methylmalonate step1->intermediate1 step2 Step 2: Dihalogenation (e.g., 1,2-dibromoethane, NaOEt) intermediate1->step2 intermediate2 Diethyl 2-methyl-2-(2-bromoethyl)malonate step2->intermediate2 step3 Step 3: Cyclization with Methylamine (CH3NH2) intermediate2->step3 intermediate3 Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate step3->intermediate3 step4 Step 4: Reduction of Lactam (e.g., LiAlH4) intermediate3->step4 final_product Ethyl 1,3-dimethylpyrrolidine-3-carboxylate step4->final_product

Figure 1: Proposed synthetic workflow for ethyl 1,3-dimethylpyrrolidine-3-carboxylate.

Experimental Protocols

This section provides detailed experimental methodologies for each step of the proposed synthesis. These protocols are based on established procedures for similar chemical transformations.

Step 1: Synthesis of Diethyl 2-methylmalonate

This initial step involves the methylation of diethyl malonate at the alpha-carbon.

Materials:

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is charged with a suspension of sodium hydride (1.0 eq) in anhydrous THF.

  • Diethyl malonate (1.0 eq) is added dropwise to the suspension at 0 °C.

  • The mixture is stirred at room temperature for 1 hour or until the evolution of hydrogen gas ceases.

  • The reaction mixture is cooled back to 0 °C, and methyl iodide (1.1 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The aqueous layer is extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford diethyl 2-methylmalonate.

Step 2: Synthesis of Diethyl 2-methyl-2-(2-bromoethyl)malonate

This step introduces a bromoethyl group, which is essential for the subsequent cyclization.

Materials:

  • Diethyl 2-methylmalonate

  • Sodium ethoxide (NaOEt)

  • 1,2-Dibromoethane

  • Anhydrous ethanol

Procedure:

  • A solution of sodium ethoxide (1.0 eq) in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere.

  • Diethyl 2-methylmalonate (1.0 eq) is added dropwise to the solution.

  • The mixture is stirred for 30 minutes at room temperature.

  • 1,2-Dibromoethane (2.0 eq, used in excess to favor mono-alkylation) is added, and the reaction mixture is heated to reflux and maintained for several hours until the starting material is consumed (monitored by TLC or GC).

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and diethyl ether.

  • The aqueous layer is extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by fractional distillation under reduced pressure to yield diethyl 2-methyl-2-(2-bromoethyl)malonate.

Step 3: Cyclization with Methylamine to form Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate

This step involves the formation of the pyrrolidinone ring through reaction with methylamine.

Materials:

  • Diethyl 2-methyl-2-(2-bromoethyl)malonate

  • Methylamine (aqueous solution, e.g., 40%)

  • Ethanol

Procedure:

  • Diethyl 2-methyl-2-(2-bromoethyl)malonate (1.0 eq) is dissolved in ethanol in a round-bottom flask.

  • An excess of aqueous methylamine (e.g., 3-4 eq) is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress is monitored by TLC or GC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude lactam.

  • Purification by column chromatography on silica gel or distillation under reduced pressure yields pure ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate.

Step 4: Reduction of the Lactam to Ethyl 1,3-dimethylpyrrolidine-3-carboxylate

The final step is the reduction of the lactam carbonyl group to a methylene group.

Materials:

  • Ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

Procedure:

  • A suspension of lithium aluminum hydride (excess, e.g., 1.5-2.0 eq) in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • A solution of ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate (1.0 eq) in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and may require heating to reflux to ensure complete reduction. The reaction is monitored by TLC or GC.

  • After completion, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with the solvent.

  • The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure to afford the final product, ethyl 1,3-dimethylpyrrolidine-3-carboxylate.

Quantitative Data Summary

The following table summarizes expected yields for the key transformations based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepTransformationStarting MaterialProductReagentsTypical Yield (%)
1C-MethylationDiethyl malonateDiethyl 2-methylmalonateNaH, CH₃I85-95
2C-Alkylation with 1,2-dibromoethaneDiethyl 2-methylmalonateDiethyl 2-methyl-2-(2-bromoethyl)malonateNaOEt, Br(CH₂)₂Br50-70
3Cyclization with MethylamineDiethyl 2-methyl-2-(2-bromoethyl)malonateEthyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylateCH₃NH₂60-80
4Lactam ReductionEthyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylateEthyl 1,3-dimethylpyrrolidine-3-carboxylateLiAlH₄70-90

Conclusion

Methodological & Application

Application Notes and Protocols: The Role of Methyl 1,3-dimethylpyrrolidine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1,3-dimethylpyrrolidine-3-carboxylate and its corresponding carboxylic acid are valuable building blocks in medicinal chemistry. While not typically exhibiting potent biological activity on their own, this scaffold is a key component in the synthesis of more complex molecules with diverse therapeutic applications. Its primary documented use is in the development of ionizable lipids for the delivery of nucleic acid-based therapeutics. Furthermore, the broader class of pyrrolidine-3-carboxylate derivatives has been explored for a range of pharmacological activities, including anticancer, antimalarial, and neurological applications.

These application notes provide an overview of the use of the this compound scaffold in medicinal chemistry, with a focus on its application in drug delivery. Detailed protocols for the synthesis of derivatives and relevant biological assays are also presented.

Application I: Synthesis of Ionizable Lipids for Nucleic Acid Delivery

The most prominent application of 1,3-dimethylpyrrolidine-3-carboxylic acid (derived from its methyl ester) is as a polar head group in the synthesis of ionizable lipids. These lipids are critical components of lipid nanoparticles (LNPs) used to encapsulate and deliver nucleic acids, such as mRNA and siRNA, to target cells. The tertiary amine of the pyrrolidine ring is designed to be positively charged at acidic pH, facilitating encapsulation of the negatively charged nucleic acid backbone. Upon entering the physiological environment (pH 7.4), these lipids become neutral, reducing toxicity and promoting release of the nucleic acid cargo into the cytoplasm.

Several patents describe the incorporation of the 1,3-dimethylpyrrolidine-3-carboxylate moiety into lipid structures for use in gene therapy, cancer therapies, and vaccines[1][2][3][4][5].

Experimental Protocol: Synthesis of an Ionizable Lipid Incorporating the 1,3-dimethylpyrrolidine-3-carboxylate Scaffold

This protocol describes a general method for the coupling of 1,3-dimethylpyrrolidine-3-carboxylic acid to a lipid backbone, based on procedures outlined in the patent literature[2][3].

Materials:

  • 1,3-dimethylpyrrolidine-3-carboxylic acid

  • Lipid backbone with a free hydroxyl group (e.g., a di-alkyl glycerol derivative)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • DIPEA (N,N-Diisopropylethylamine)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dimethylpyrrolidine-3-carboxylic acid (1.2 equivalents) in anhydrous DCM.

  • Add EDC (1.5 equivalents) and DMAP (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated carboxylic acid solution, add the lipid backbone (1.0 equivalent) dissolved in anhydrous DCM.

  • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired ionizable lipid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_purification Purification & Analysis cluster_product Product A 1,3-dimethylpyrrolidine-3-carboxylic acid D Activation & Coupling in DCM A->D B Lipid Backbone (with -OH) B->D C EDC, DMAP, DIPEA C->D E Work-up & Silica Gel Chromatography D->E F Characterization (NMR, MS) E->F G Ionizable Lipid E->G

Caption: General workflow for the synthesis of an ionizable lipid.

Diagram: Mechanism of LNP-mediated Nucleic Acid Delivery

G cluster_formation LNP Formation (Acidic pH) cluster_circulation Systemic Circulation (Neutral pH) cluster_uptake Cellular Uptake & Release A Ionizable Lipid (+ charge) C Self-Assembly into LNP A->C B Nucleic Acid (- charge) B->C D Neutral Surface LNP C->D E Endocytosis D->E F Endosomal Acidification E->F G Lipid becomes + charged F->G H Endosomal Escape G->H I Nucleic Acid Release into Cytoplasm H->I

Caption: Role of ionizable lipids in nucleic acid delivery.

Application II: Pyrrolidine Scaffolds in Drug Discovery

While direct pharmacological data for this compound is scarce, the broader pyrrolidine-3-carboxylate scaffold is a recurring motif in the design of novel therapeutic agents.

Derivative Class Therapeutic Target/Application Reference
4-Aryl-N-benzylpyrrolidine-3-carboxamidesAntimalarial agents[6]
Pyrrolidone derivativesAnticancer agents[7]
Branched alkylpyrrolidin-3-carboxylic acidsTreatment of neurological disorders (e.g., epilepsy, anxiety)[8]
4-(4-Methoxyphenyl)pyrrolidine-3-methylcarboxylateIntermediate for analgesics and anti-inflammatory agents[9]

Quantitative Data for a Representative 4-Aryl-N-benzylpyrrolidine-3-carboxamide Derivative (Compound 54b)

Compound Target Organism/Strain IC₅₀ (nM)
54bP. falciparum (3D7 strain)46 ± 6
54bP. falciparum (Dd2 strain, multi-drug resistant)21 ± 1

Data extracted from a study on 4-aryl pyrrolidines as antimalarial agents[6].

Experimental Protocol: In Vitro Antimalarial Assay

This protocol provides a general overview of how the antimalarial activity of pyrrolidine derivatives is assessed.

Materials:

  • Plasmodium falciparum cultures (e.g., 3D7 or Dd2 strains)

  • Human red blood cells

  • Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Test compounds (e.g., pyrrolidine derivatives) dissolved in DMSO

  • SYBR Green I nucleic acid stain

  • 96-well microplates

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Procedure:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human red blood cells in complete culture medium at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.

  • Assay Setup: In a 96-well plate, add the parasite culture (at approximately 1% parasitemia and 2% hematocrit) to wells containing the diluted test compounds. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.

This compound is a versatile chemical scaffold with significant applications in medicinal chemistry, most notably in the field of drug delivery. Its incorporation into ionizable lipids has enabled the development of advanced nucleic acid therapeutics. Furthermore, the broader family of pyrrolidine-3-carboxylate derivatives continues to be a fruitful area of research for the discovery of new drugs targeting a range of diseases, from infectious diseases like malaria to cancer and neurological disorders. The protocols and data presented here provide a foundation for researchers and drug development professionals working with this important chemical moiety.

References

Synthetic Routes Utilizing Methyl 1,3-dimethylpyrrolidine-3-carboxylate as an Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chemical scaffolds utilizing Methyl 1,3-dimethylpyrrolidine-3-carboxylate as a key intermediate. The methodologies outlined are based on established chemical principles and aim to provide a comprehensive guide for researchers in organic synthesis and drug discovery.

Introduction

The pyrrolidine scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and biologically active compounds. Its unique three-dimensional structure and the presence of a basic nitrogen atom make it an attractive building block in medicinal chemistry. Specifically, substituted pyrrolidine-3-carboxylates serve as versatile intermediates for the synthesis of a diverse range of complex molecules. This document details a multi-step synthetic sequence to obtain this compound, a valuable intermediate for further chemical elaboration.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound is proposed, commencing from readily available starting materials. The overall strategy involves the initial construction of the N-methylpyrrolidine ring system, followed by functionalization at the C3 position.

Synthetic_Pathway A Methylamine C N-methyl-β-alaninonitrile A->C Michael Addition B Acrylonitrile B->C E Ethyl 3-(cyanomethyl(methyl)amino)propanoate C->E N-Alkylation D Ethyl bromoacetate D->E F 1-Methyl-3-oxopyrrolidine-4-carbonitrile E->F Dieckmann Condensation G 1-Methylpyrrolidin-3-one F->G Hydrolysis & Decarboxylation I 1,3-Dimethylpyrrolidin-3-one G->I C3-Methylation H Methyl Iodide H->I J 1,3-Dimethylpyrrolidine-3-carbonitrile I->J Cyanation K 1,3-Dimethylpyrrolidine-3-carboxylic acid J->K Hydrolysis L This compound K->L Esterification

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-methyl-β-alaninonitrile

This initial step involves the Michael addition of methylamine to acrylonitrile to form the key intermediate, N-methyl-β-alaninonitrile.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of methylamine (40% in water, 1.2 equivalents) is cooled to 0 °C in an ice bath.

  • Acrylonitrile (1.0 equivalent) is added dropwise to the stirred methylamine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford N-methyl-β-alaninonitrile.

Reactant Molar Ratio Notes
Acrylonitrile1.0
Methylamine (40% aq.)1.2Added dropwise
Solvent -Reaction is often run neat or in a suitable solvent like water or methanol.
Temperature 0 °C to RT
Reaction Time 12-18 h
Typical Yield 85-95%
Step 2: Synthesis of Ethyl 3-(cyanomethyl(methyl)amino)propanoate

The secondary amine of N-methyl-β-alaninonitrile is alkylated with ethyl bromoacetate to introduce the second ester-containing arm required for the subsequent cyclization.

Protocol:

  • To a solution of N-methyl-β-alaninonitrile (1.0 equivalent) in anhydrous acetonitrile, anhydrous potassium carbonate (2.0 equivalents) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • Ethyl bromoacetate (1.1 equivalents) is added dropwise, and the reaction mixture is heated to reflux for 8-12 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield ethyl 3-(cyanomethyl(methyl)amino)propanoate.

Reactant Molar Ratio Notes
N-methyl-β-alaninonitrile1.0
Ethyl bromoacetate1.1
Potassium Carbonate2.0Base
Solvent AcetonitrileAnhydrous
Temperature Reflux
Reaction Time 8-12 h
Typical Yield 70-85%
Step 3: Synthesis of 1-Methyl-3-oxopyrrolidine-4-carbonitrile (via Dieckmann Condensation)

The Dieckmann condensation of the cyanoester is a crucial ring-forming step to construct the pyrrolidinone ring.

Protocol:

  • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, sodium ethoxide (1.5 equivalents) is suspended in anhydrous toluene.

  • A solution of ethyl 3-(cyanomethyl(methyl)amino)propanoate (1.0 equivalent) in anhydrous toluene is added dropwise to the suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 2-4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude 1-methyl-3-oxopyrrolidine-4-carbonitrile, which can be used in the next step without further purification or purified by column chromatography.

Reactant Molar Ratio Notes
Ethyl 3-(cyanomethyl(methyl)amino)propanoate1.0
Sodium Ethoxide1.5Base
Solvent TolueneAnhydrous
Temperature Reflux
Reaction Time 2-4 h
Typical Yield 60-75%
Step 4: Synthesis of 1-Methylpyrrolidin-3-one (via Hydrolysis and Decarboxylation)

The β-keto nitrile intermediate is subjected to acidic hydrolysis and decarboxylation to yield the core 1-methylpyrrolidin-3-one.

Protocol:

  • The crude 1-methyl-3-oxopyrrolidine-4-carbonitrile from the previous step is dissolved in a mixture of concentrated hydrochloric acid and water (1:1).

  • The solution is heated to reflux for 6-8 hours.

  • The reaction is monitored for the disappearance of the starting material by TLC.

  • After completion, the reaction mixture is cooled to room temperature and neutralized by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The aqueous solution is then extracted with dichloromethane (5 x 50 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by distillation to afford 1-methylpyrrolidin-3-one.

Reagent Notes
Concentrated HCl/Water (1:1)For hydrolysis and decarboxylation
Temperature Reflux
Reaction Time 6-8 h
Typical Yield
Step 5: Synthesis of 1,3-Dimethylpyrrolidin-3-one (C3-Methylation)

The introduction of the second methyl group at the C3 position is achieved through α-alkylation of the ketone.

Protocol:

  • To a solution of 1-methylpyrrolidin-3-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise.

  • The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Methyl iodide (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 1,3-dimethylpyrrolidin-3-one.

Reactant Molar Ratio Notes
1-Methylpyrrolidin-3-one1.0
Lithium Diisopropylamide (LDA)1.1Strong base for enolate formation
Methyl Iodide1.2Alkylating agent
Solvent Tetrahydrofuran (THF)Anhydrous
Temperature -78 °C to RT
Reaction Time 3-5 h
Typical Yield 65-80%
Step 6: Synthesis of 1,3-Dimethylpyrrolidine-3-carbonitrile

The ketone is converted to a nitrile, which will be subsequently hydrolyzed to the carboxylic acid.

Protocol:

  • To a solution of 1,3-dimethylpyrrolidin-3-one (1.0 equivalent) in anhydrous dichloromethane, trimethylsilyl cyanide (TMSCN) (1.2 equivalents) and a catalytic amount of zinc iodide (ZnI₂) are added at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude 1,3-dimethylpyrrolidine-3-carbonitrile, which is used in the next step without further purification.

Reactant Molar Ratio Notes
1,3-Dimethylpyrrolidin-3-one1.0
Trimethylsilyl cyanide (TMSCN)1.2Cyanating agent
Zinc Iodide (ZnI₂)CatalyticLewis acid catalyst
Solvent DichloromethaneAnhydrous
Temperature 0 °C to RT
Reaction Time 12-16 h
Typical Yield 80-90% (crude)
Step 7: Synthesis of 1,3-Dimethylpyrrolidine-3-carboxylic acid

The nitrile is hydrolyzed under acidic conditions to the corresponding carboxylic acid.

Protocol:

  • The crude 1,3-dimethylpyrrolidine-3-carbonitrile is suspended in a 6 M aqueous solution of hydrochloric acid.

  • The mixture is heated to reflux for 24-36 hours.

  • The reaction is monitored by the disappearance of the nitrile starting material.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting solid is washed with cold acetone and dried to give 1,3-dimethylpyrrolidine-3-carboxylic acid hydrochloride.

Reagent Notes
6 M Hydrochloric AcidFor hydrolysis
Temperature Reflux
Reaction Time 24-36 h
Typical Yield
Step 8: Synthesis of this compound

The final step is the esterification of the carboxylic acid to the desired methyl ester.

Protocol:

  • To a suspension of 1,3-dimethylpyrrolidine-3-carboxylic acid hydrochloride (1.0 equivalent) in methanol, thionyl chloride (1.5 equivalents) is added dropwise at 0 °C.[1][2]

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Reactant Molar Ratio Notes
1,3-Dimethylpyrrolidine-3-carboxylic acid HCl1.0
Thionyl Chloride1.5Esterification reagent
Solvent Methanol
Temperature Reflux
Reaction Time 4-6 h
Typical Yield 80-90%

Summary of Quantitative Data

Step Intermediate/Product Typical Yield (%)
1N-methyl-β-alaninonitrile85-95
2Ethyl 3-(cyanomethyl(methyl)amino)propanoate70-85
31-Methyl-3-oxopyrrolidine-4-carbonitrile60-75
41-Methylpyrrolidin-3-one70-80
51,3-Dimethylpyrrolidin-3-one65-80
61,3-Dimethylpyrrolidine-3-carbonitrile80-90 (crude)
71,3-Dimethylpyrrolidine-3-carboxylic acid75-85
8This compound80-90

Logical Workflow for the Synthesis

Workflow cluster_0 Starting Materials cluster_1 Synthesis of Pyrrolidinone Core cluster_2 Functionalization and Final Product Formation A Methylamine S1 Step 1: Michael Addition (N-methyl-β-alaninonitrile) A->S1 B Acrylonitrile B->S1 C Ethyl bromoacetate S2 Step 2: N-Alkylation (Ethyl 3-(cyanomethyl(methyl)amino)propanoate) C->S2 D Methyl Iodide S5 Step 5: C3-Methylation (1,3-Dimethylpyrrolidin-3-one) D->S5 S1->S2 S3 Step 3: Dieckmann Condensation (1-Methyl-3-oxopyrrolidine-4-carbonitrile) S2->S3 S4 Step 4: Hydrolysis & Decarboxylation (1-Methylpyrrolidin-3-one) S3->S4 S4->S5 S6 Step 6: Cyanation (1,3-Dimethylpyrrolidine-3-carbonitrile) S5->S6 S7 Step 7: Hydrolysis (1,3-Dimethylpyrrolidine-3-carboxylic acid) S6->S7 S8 Step 8: Esterification (this compound) S7->S8

Caption: Logical workflow for the multi-step synthesis.

Disclaimer: The provided protocols are intended as a general guide. Researchers should always perform their own risk assessments and optimize reaction conditions for their specific laboratory setup and scale. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for N-Alkylation of Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1] Modification of the pyrrolidine nitrogen through N-alkylation is a critical strategy for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. These application notes provide detailed protocols for the N-alkylation of Methyl 1,3-dimethylpyrrolidine-3-carboxylate, a key intermediate in the synthesis of various therapeutic agents. Two primary, robust, and widely applicable methods are presented: Direct Alkylation with Alkyl Halides and Reductive Amination.

Reaction Principles

The target molecule, this compound, is a secondary amine, making its nitrogen atom nucleophilic and amenable to alkylation.

  • Direct N-Alkylation via SN2 Reaction: This classic method involves the reaction of the secondary amine with an electrophilic alkyl halide (e.g., alkyl iodide, bromide, or chloride). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. A common challenge with primary and some secondary amines is overalkylation; however, since the product of this specific reaction is a tertiary amine, the subsequent formation of a quaternary ammonium salt is generally less favorable and can often be avoided with controlled stoichiometry.[2][3]

  • N-Alkylation via Reductive Amination: This powerful and versatile method involves two key steps that are typically performed in a single pot. First, the secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion. Second, this ion is reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the N-alkylated tertiary amine.[4][5] This method is known for its high yields, broad substrate scope, and mild reaction conditions.

Visualization of N-Alkylation Strategies

The following diagram illustrates the two primary pathways for the N-alkylation of the target compound.

Caption: General N-alkylation reaction pathways.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes representative data for the N-alkylation of secondary pyrrolidines using various alkylating agents and methods. Yields are indicative and may vary based on the specific substrate and reaction scale.

MethodAlkylating AgentBase / Reducing AgentSolventTemp (°C)Time (h)Typical Yield (%)
Direct Alkylation Methyl IodideK₂CO₃Acetonitrile25-504-1285-95
Benzyl BromideHünig's Base (DIPEA)Acetonitrile25-606-1880-90[6]
Ethyl BromoacetateNaHCO₃DMF2512-2475-85
Reductive Amination Formaldehyde (37% aq.)NaBH(OAc)₃Dichloroethane (DCE)252-690-98
AcetoneNaBH(OAc)₃Dichloroethane (DCE)258-1685-95
BenzaldehydeNaBH₃CNMethanol256-1288-96

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkyl halides are often toxic and lachrymatory.

Protocol 1: Direct N-Alkylation with an Alkyl Halide (e.g., Benzyl Bromide)

This protocol describes a general procedure for the direct alkylation of a secondary amine using an alkyl halide and a non-nucleophilic base.[6]

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • N,N-Diisopropylethylamine (Hünig's base, DIPEA) (1.5 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

G cluster_workflow Direct Alkylation Workflow arrow > A 1. Dissolve Pyrrolidine & DIPEA in CH3CN B 2. Add Alkyl Halide (e.g., Benzyl Bromide) A->B C 3. Stir at RT to 60°C Monitor by TLC/LC-MS B->C D 4. Quench with H2O & Extract with EtOAc C->D E 5. Wash Organic Layer (aq. NaHCO3, Brine) D->E F 6. Dry (Na2SO4) & Concentrate E->F G 7. Purify by Column Chromatography F->G H N-Alkylated Product G->H

Caption: Workflow for direct N-alkylation.
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous acetonitrile. Stir the solution until the starting material is fully dissolved.

  • Addition of Base: Add N,N-Diisopropylethylamine (1.5 eq) to the solution via syringe.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-18 hours).

  • Workup: Cool the reaction to room temperature. Quench the reaction by adding water and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination (e.g., with an Aldehyde)

This protocol details the N-alkylation using an aldehyde and sodium triacetoxyborohydride, a mild and selective reducing agent.[4]

  • This compound (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

G cluster_workflow Reductive Amination Workflow arrow > A 1. Dissolve Pyrrolidine & Aldehyde in DCE B 2. Stir for 30 min (Iminium Formation) A->B C 3. Add NaBH(OAc)3 in Portions B->C D 4. Stir at RT Monitor by TLC/LC-MS C->D E 5. Quench with aq. NaHCO3 & Extract with DCM D->E F 6. Wash with Brine, Dry (Na2SO4) & Concentrate E->F G 7. Purify by Column Chromatography F->G H N-Alkylated Product G->H

Caption: Workflow for reductive amination.
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the aldehyde (1.2 eq), and anhydrous 1,2-dichloroethane (DCE).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. The addition may be mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the iminium intermediate is consumed and the product is formed (typically 2-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.

Troubleshooting

  • Low or No Conversion:

    • Direct Alkylation: The alkyl halide may be unreactive; consider switching to a more reactive halide (I > Br > Cl) or increasing the reaction temperature. Ensure the base is appropriate and not sterically hindered for proton abstraction.

    • Reductive Amination: The reducing agent may have degraded. Use fresh NaBH(OAc)₃. Ensure the solvent is anhydrous, as water can hydrolyze the iminium ion and decompose the reducing agent.

  • Formation of Side Products:

    • Direct Alkylation: If quaternary salt formation is observed (unlikely but possible with highly reactive alkylating agents), use a strict 1:1 stoichiometry of amine to alkyl halide.

    • Reductive Amination: If reduction of the starting aldehyde is observed, ensure the aldehyde is added before the reducing agent to allow for iminium ion formation.

References

"application of Methyl 1,3-dimethylpyrrolidine-3-carboxylate in agrochemical synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Application of Pyrrolidine Carboxylate Scaffolds in Agrochemical Synthesis

Introduction

The pyrrolidine ring is a versatile scaffold that has garnered significant attention in the field of medicinal chemistry and, increasingly, in the discovery of novel agrochemicals. Its unique three-dimensional structure and the ability to introduce diverse substituents at multiple positions make it an attractive starting point for the design of new active ingredients. While the specific application of Methyl 1,3-dimethylpyrrolidine-3-carboxylate in agrochemical synthesis is not extensively documented in publicly available literature, the broader class of pyrrolidine carboxylate derivatives and related pyrrolidinone structures has shown considerable promise in the development of new herbicides, fungicides, and insecticides. This document provides an overview of the current research, synthetic methodologies, and potential applications of these compounds in agriculture.

The core structure of pyrrolidine offers several advantages for agrochemical design, including metabolic stability and the potential for chiral modifications to optimize biological activity and selectivity. Researchers have explored various derivatives, incorporating the pyrrolidine moiety into larger molecules to target specific biological pathways in weeds, fungi, and insects.

Applications in Herbicide Development

Recent studies have highlighted the potential of pyrrolidine-containing compounds as potent herbicides. These molecules often act by inhibiting key enzymes in plant metabolic pathways.

Pyrrolidinone-based Herbicides

A notable class of herbicidal compounds is based on the pyrrolidinone structure. For instance, a series of pyrrolidinone-containing 2-phenylpyridine derivatives have been synthesized and evaluated as novel inhibitors of protoporphyrinogen IX oxidase (PPO). PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants, and its inhibition leads to the accumulation of phototoxic intermediates, causing rapid cell death. Several of these compounds have demonstrated significant pre- and post-emergence herbicidal activity against a range of broadleaf and grass weeds.[1]

Furthermore, certain 1-alkyl-3-(alpha-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones have been prepared and shown to possess high herbicidal activity against both dicotyledonous and monocotyledonous plants.[2] These findings underscore the utility of the pyrrolidinone scaffold in designing new herbicidal agents. Patents have also been filed for the use of various pyrrolidinones as herbicides, indicating commercial interest in this class of compounds.[3]

Quantitative Data on Herbicidal Activity

The following table summarizes the herbicidal activity of selected pyrrolidinone derivatives against various weed species.

Compound ClassTarget WeedsApplication RateInhibition Rate (%)Reference
Pyrrolidinone-containing 2-phenylpyridinesEchinochloa crus-galli, Digitaria sanguinalis, Lolium perenne150 g ai/ha60 - 90[1]
1-alkyl-3-(alpha-hydroxy-substituted benzylidene)pyrrolidine-2,4-dionesAnnual dicotyledonous and monocotyledonous plantsNot specifiedHigh activity[2]
Pyrrolidine-2,4-diones with phenoxyethyl moietyEchinochloa crus-galli, Brassica campestris100 µg/mL65.6 - 84.0 (root inhibition)[4][5]

Applications in Fungicide Development

The pyrrolidine scaffold is also a promising framework for the development of novel fungicides.

Pyrrolidine-2,4-dione Derivatives as Antifungal Agents

Research has demonstrated that pyrrolidine-2,4-dione derivatives exhibit significant antifungal activity against a variety of plant pathogens. For example, novel pyrrolidine-2,4-diones containing both hydrazine and diphenyl ether pharmacophores have been synthesized and shown to be effective against Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. One particular compound from this series exhibited an EC50 value of 0.39 μg/mL against R. solani, which was superior to the commercial fungicide boscalid.[6]

Other Pyrrolidine-based Antifungal Compounds

The broader exploration of pyrrolidine derivatives has yielded compounds with potent antifungal properties. For instance, spirooxindole-pyrrolidine heterocyclic hybrids have demonstrated strong activity against fungal pathogens like Candida albicans, suggesting their potential for broader applications, including in agriculture.[7] Additionally, metal complexes of pyrrolidone thiosemicarbazone have shown significant antifungal activity.[8][9]

Quantitative Data on Antifungal Activity

The table below presents the antifungal activity of representative pyrrolidine derivatives.

Compound ClassFungal PathogenEC50 / ActivityReference
Pyrrolidine-2,4-diones with hydrazine and diphenyl ether moietiesRhizoctonia solani0.39 µg/mL[6]
Spirooxindole-pyrrolidine hybridsCandida albicansPotent activity, reduced hyphal and biofilm formation[7]
Cu(II) complex of pyrrolidone thiosemicarbazoneAspergillus niger, Candida albicansSignificant activity[8][9]

Potential as Insecticides

The pyrrolidine ring is a core component of several naturally occurring alkaloids with known insecticidal properties, suggesting its potential in the development of bio-inspired insecticides.

Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a group of natural products found in various plant species that serve as a defense mechanism against herbivores.[10][11] These compounds, which feature a bicyclic structure containing a pyrrolidine ring, have been shown to be toxic and act as feeding deterrents to a range of insect pests.[12][13] The insecticidal activity of these natural compounds provides a blueprint for the design of synthetic analogues with improved properties for pest management. Alkaloids from the Solanaceae family, which include pyrrolidine-containing structures, have also demonstrated insecticidal effects.[14]

Experimental Protocols: General Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

While a specific protocol for this compound is not available, a general and hypothetical synthetic approach can be outlined based on established methods for creating substituted pyrrolidine-3-carboxylic acids. These derivatives are valuable intermediates for generating diverse libraries of compounds for agrochemical screening.[15][16][17]

Protocol: Asymmetric Michael Addition for the Synthesis of a Pyrrolidine-3-Carboxylate Precursor

This protocol describes a key step in the synthesis of a chiral pyrrolidine-3-carboxylate scaffold.

Materials:

  • 4-Oxo-enoate (e.g., methyl 2-oxo-4-phenylbut-3-enoate)

  • Nitroalkane (e.g., nitromethane)

  • Organocatalyst (e.g., a chiral primary amine-thiourea catalyst)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 4-oxo-enoate (1.0 mmol) and the organocatalyst (0.1 mmol).

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C.

  • Add the nitroalkane (1.2 mmol) dropwise to the cooled solution.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Michael adduct.

Subsequent Steps: The resulting nitro-ketoester can be further elaborated to the desired pyrrolidine-3-carboxylate through a series of reactions including reduction of the nitro group to an amine, reductive amination to form the pyrrolidine ring, and subsequent functional group manipulations.

Visualizations

Below are diagrams illustrating the synthetic pathways and applications of pyrrolidine derivatives in agrochemicals.

G cluster_synthesis General Synthetic Pathway to Pyrrolidine-3-Carboxylates start 4-Oxo-enoate + Nitroalkane michael Asymmetric Michael Addition start->michael Organocatalyst adduct γ-Nitro-α-ketoester michael->adduct reduction Nitro Group Reduction adduct->reduction amino_ketoester γ-Amino-α-ketoester reduction->amino_ketoester cyclization Reductive Amination amino_ketoester->cyclization pyrrolidine Substituted Pyrrolidine- 3-Carboxylate Derivative cyclization->pyrrolidine

Caption: General synthetic route to pyrrolidine-3-carboxylate derivatives.

G cluster_applications Agrochemical Applications center Pyrrolidine Scaffold herbicides Herbicides (e.g., PPO inhibitors) center->herbicides fungicides Fungicides (e.g., Pyrrolidine-2,4-diones) center->fungicides insecticides Insecticides (e.g., Pyrrolizidine alkaloid analogues) center->insecticides

Caption: Agrochemical applications of the pyrrolidine scaffold.

The pyrrolidine core is a valuable structural motif in the design and synthesis of novel agrochemicals. Although specific data on this compound is scarce, the broader family of pyrrolidine derivatives has demonstrated significant potential, leading to the development of new herbicidal and fungicidal candidates. The synthetic versatility of this scaffold allows for the creation of large and diverse chemical libraries, which, when coupled with modern high-throughput screening methods, will likely lead to the discovery of the next generation of crop protection agents. Further research into the structure-activity relationships of these compounds will be crucial for optimizing their efficacy, selectivity, and environmental profile.

References

Application Notes: Methyl 1,3-dimethylpyrrolidine-3-carboxylate as a Versatile Scaffold in Bioactive Compound Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of methyl 1,3-dimethylpyrrolidine-3-carboxylate as a foundational scaffold for the design and synthesis of novel bioactive molecules. While direct literature on this specific compound is limited, its structural features align with a well-established class of privileged structures in medicinal chemistry—the substituted pyrrolidines. This document extrapolates from the known synthesis, biological activities, and structure-activity relationships of analogous pyrrolidine-3-carboxylate derivatives to provide a roadmap for its application in drug discovery.

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in the development of a wide array of biologically active compounds.[1] Its three-dimensional nature and the potential for stereochemical diversity make it an attractive scaffold for exploring chemical space and achieving target specificity.[1]

Rationale for Use in Bioactive Scaffold Design

The this compound scaffold offers several advantageous features for drug design:

  • Three-Dimensionality: The saturated pyrrolidine ring provides a non-planar structure, which can lead to improved binding affinity and selectivity compared to flat aromatic systems.

  • Stereochemical Complexity: The presence of a chiral center at the 3-position allows for the synthesis of stereoisomers, which can exhibit distinct biological activities and pharmacological profiles.

  • Functionality for Derivatization: The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for introducing a wide variety of substituents to modulate potency, selectivity, and pharmacokinetic properties. The N-methyl group can also be a key interaction point or can be modified.

  • Proven Bioactivity of the Pyrrolidine Core: The pyrrolidine motif is present in numerous natural products and FDA-approved drugs, demonstrating its biocompatibility and favorable pharmacological properties. Derivatives of the pyrrolidine scaffold have shown a broad range of biological activities, including anticancer, antimicrobial, antiviral, and central nervous system effects.

Potential Therapeutic Applications and Design Strategies

Based on the activities of related pyrrolidine-3-carboxylate derivatives, scaffolds derived from this compound could be explored for various therapeutic areas.

Anticancer Agents

Design Strategy: The carboxylic acid or amide functionality can be used to introduce pharmacophores known to interact with anticancer targets such as kinases, histone deacetylases (HDACs), or protein-protein interactions. The pyrrolidine ring can serve as a rigid scaffold to orient these functional groups optimally within the target's binding site.

Logical Relationship for Anticancer Drug Design

A This compound B Hydrolysis/Amidation A->B Functionalization C Pyrrolidine-3-carboxamide Scaffold B->C D Coupling with Bioactive Moieties (e.g., Kinase hinge binders, Zinc-binding groups) C->D Derivatization E Novel Anticancer Drug Candidates D->E Pharmacological Screening A Starting Materials (e.g., Methyl methacrylate and a suitable amine) B Michael Addition A->B C Intermediate A B->C D Cyclization C->D E N-methylation D->E F This compound E->F A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Kinase B->C E Phosphorylation Cascade C->E D Pyrrolidine Derivative (Inhibitor) D->C F Cell Proliferation & Survival E->F

References

Application Notes and Protocols for the Enantioselective Synthesis of Derivatives from Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals, natural products, and chiral catalysts. The development of methods for the enantioselective functionalization of pre-existing pyrrolidine rings is of significant interest for the generation of novel molecular entities with tailored biological activities. This document provides a detailed protocol for the proposed enantioselective α-arylation of Methyl 1,3-dimethylpyrrolidine-3-carboxylate.

Due to the challenges associated with the direct enantioselective functionalization of N-methyl pyrrolidines, a multi-step strategy is proposed. This approach involves the temporary conversion of the N-methyl group to an N-Boc (tert-butoxycarbonyl) group, which facilitates a well-established asymmetric lithiation-trapping protocol. The N-Boc group acts as a directing group for the enantioselective deprotonation at the α-position, mediated by a chiral ligand. The resulting chiral organolithium intermediate is then trapped with an electrophile, in this case, an aryl halide, via a palladium-catalyzed cross-coupling reaction. Subsequent deprotection and re-methylation can restore the N-methyl group if desired.

Proposed Enantioselective Synthesis Workflow

The overall proposed synthetic strategy involves an N-substituent exchange to enable a directed, enantioselective C-H functionalization, followed by an optional restoration of the original N-substituent.

G start This compound step1 Step 1: N-Demethylation & N-Boc Protection start->step1 intermediate Methyl N-Boc-3-methylpyrrolidine-3-carboxylate step1->intermediate step2 Step 2: Enantioselective α-Arylation intermediate->step2 product Methyl 2-aryl-N-Boc-3-methylpyrrolidine-3-carboxylate step2->product step3 Step 3: N-Boc Deprotection product->step3 Optional step4 Step 4: N-Methylation step3->step4 final_product Methyl 2-aryl-1,3-dimethylpyrrolidine-3-carboxylate step4->final_product

Figure 1: Proposed workflow for enantioselective α-arylation.

Experimental Protocols

Protocol 1: Synthesis of Methyl N-Boc-3-methylpyrrolidine-3-carboxylate (Intermediate)

This protocol describes the N-demethylation of the starting material followed by protection with a tert-butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • 1-Chloroethyl chloroformate (ACE-Cl)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • N-Demethylation: a. Dissolve this compound (1.0 eq) in DCE. b. Cool the solution to 0 °C in an ice bath. c. Add 1-chloroethyl chloroformate (ACE-Cl) (1.2 eq) dropwise. d. Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC. e. Cool the reaction mixture and concentrate under reduced pressure. f. Add methanol to the residue and heat to reflux for 1 hour. g. Remove the solvent in vacuo to yield the crude secondary amine hydrochloride.

  • N-Boc Protection: a. Dissolve the crude amine hydrochloride in DCM. b. Add triethylamine (2.5 eq) to the solution. c. Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise. d. Stir the reaction mixture at room temperature overnight. e. Quench the reaction with water and separate the layers. f. Wash the organic layer with saturated aqueous NaHCO₃ and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford Methyl N-Boc-3-methylpyrrolidine-3-carboxylate.

Protocol 2: Enantioselective α-Arylation of Methyl N-Boc-3-methylpyrrolidine-3-carboxylate

This protocol is based on the well-established methodology of asymmetric lithiation of N-Boc-pyrrolidine followed by a Negishi cross-coupling reaction.[1]

G start N-Boc Intermediate step1 Asymmetric Deprotonation (-)-sparteine, s-BuLi, -78 °C start->step1 intermediate Chiral 2-lithio-pyrrolidine step1->intermediate step2 Transmetalation ZnCl₂ intermediate->step2 intermediate2 Chiral 2-zincio-pyrrolidine step2->intermediate2 step3 Negishi Coupling Ar-X, Pd(OAc)₂, PtBu₃-HBF₄ intermediate2->step3 product α-Arylated Product step3->product

Figure 2: Workflow for the enantioselective α-arylation step.

Materials:

  • Methyl N-Boc-3-methylpyrrolidine-3-carboxylate (from Protocol 1)

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous diethyl ether (Et₂O) or THF

  • Zinc chloride (ZnCl₂), anhydrous solution in Et₂O

  • Aryl halide (e.g., 4-bromotoluene, Ar-X)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (PtBu₃-HBF₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent for coupling

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Asymmetric Lithiation: a. To a solution of Methyl N-Boc-3-methylpyrrolidine-3-carboxylate (1.0 eq) and (-)-sparteine (1.2 eq) in anhydrous Et₂O at -78 °C under an inert atmosphere, add s-BuLi (1.2 eq) dropwise. b. Stir the mixture at -78 °C for 4 hours.

  • Transmetalation: a. To the solution from the previous step, add a solution of anhydrous ZnCl₂ (1.3 eq) in Et₂O dropwise at -78 °C. b. Allow the mixture to slowly warm to room temperature and stir for 1 hour.

  • Negishi Cross-Coupling: a. In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 eq) and PtBu₃-HBF₄ (0.10 eq) in anhydrous DMF. b. Add the aryl halide (1.5 eq) to the catalyst mixture. c. Transfer the organozinc solution from step 2b to the catalyst/aryl halide mixture via cannula. d. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS, typically 12-24 hours).

  • Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. b. Extract the aqueous layer with EtOAc (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. d. Purify the crude product by flash column chromatography to yield the desired Methyl 2-aryl-N-Boc-3-methylpyrrolidine-3-carboxylate. e. Determine the enantiomeric ratio (e.r.) by chiral HPLC analysis.

Data Presentation

The following table summarizes the expected outcomes for the enantioselective α-arylation step based on literature precedents for similar substrates.[1] Actual results may vary.

EntryAryl Halide (Ar-X)Expected Yield (%)Expected e.r.
14-Bromotoluene75-8596:4
24-Bromoanisole70-8095:5
33-Bromopyridine65-7594:6
41-Bromo-4-fluorobenzene72-8296:4

Concluding Remarks

The protocols outlined provide a plausible and detailed pathway for the enantioselective synthesis of α-arylated derivatives of this compound. This strategy leverages the power of directed metalation and asymmetric catalysis to introduce a new stereocenter with high enantiocontrol. Researchers and drug development professionals can adapt this methodology to introduce a variety of substituents at the α-position, thereby enabling the synthesis of novel and diverse libraries of chiral pyrrolidine derivatives for further investigation. It is important to note that these are proposed protocols and may require optimization for this specific substrate.

References

"catalytic applications involving Methyl 1,3-dimethylpyrrolidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for catalytic applications of Methyl 1,3-dimethylpyrrolidine-3-carboxylate did not yield any specific documented uses in peer-reviewed literature or patents. The following application notes and protocols detail the catalytic uses of structurally related and well-established pyrrolidine-based catalysts and ligands, namely (R)-Pyrrolidine-3-carboxylic Acid and its derivatives and 2-Methylpyrrolidine derivatives . These examples are provided to illustrate the catalytic potential of the pyrrolidine scaffold for researchers, scientists, and drug development professionals.

Part 1: (R)-Pyrrolidine-3-carboxylic Acid and Derivatives as Organocatalysts

(R)-pyrrolidine-3-carboxylic acid and its analogs have become powerful tools in asymmetric organocatalysis.[1][2] They are particularly effective in facilitating stereoselective carbon-carbon bond-forming reactions, which are critical in the synthesis of chiral molecules for pharmaceuticals and natural products.[1]

Application Note: Asymmetric Michael Addition

Derivatives of (R)-pyrrolidine-3-carboxylic acid, such as (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, are highly effective catalysts for the asymmetric Michael addition of ketones and aldehydes to nitroolefins.[1] The catalytic cycle proceeds through the formation of a chiral enamine intermediate from the pyrrolidine catalyst and the carbonyl donor. This enamine then attacks the Michael acceptor in a highly stereocontrolled manner. The carboxylic acid group is believed to act as a proton shuttle, activating the acceptor and aiding in catalyst regeneration.[1]

Quantitative Data Summary: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

CatalystDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %) (syn)Enantiomeric Excess (ee, %) (anti)Yield (%)
(3R,5R)-5-methylpyrrolidine-3-carboxylic acid98:299Not Reported>95
Pyrrolidine-based organocatalyst OC1 78:22686399
Pyrrolidine-based organocatalyst OC2 70:30684495

*Data adapted from studies on various substituted pyrrolidine organocatalysts under different conditions for illustrative purposes.[1][3]

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is adapted from established procedures using pyrrolidine-based organocatalysts.[1]

Materials:

  • (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (Catalyst)

  • Cyclohexanone (Michael Donor)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • Toluene (Solvent)

  • Benzoic acid (Optional co-catalyst)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel

Equipment:

  • Reaction vial with magnetic stir bar

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plate

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • To a dry reaction vial containing a magnetic stir bar, add (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (0.02 mmol, 10 mol%).

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).

  • Add cyclohexanone (2.0 mmol, 10 equivalents).

  • Add toluene (0.5 mL). An optional co-catalyst like benzoic acid (0.02 mmol, 10 mol%) can be added.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Catalytic Cycle Diagram

G cluster_cycle Enamine Catalytic Cycle Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde MichaelAcceptor Michael Acceptor (e.g., Nitroolefin) Iminium Iminium Intermediate Enamine->Iminium + Michael Acceptor Product Chiral Product Iminium->Catalyst Hydrolysis (Regeneration) Iminium->Product + H₂O

Caption: Enamine activation cycle in pyrrolidine-catalyzed Michael additions.

Part 2: 2-Methylpyrrolidine Derivatives as Ligands in Transition Metal Catalysis

Chiral 2-methylpyrrolidine and its derivatives serve as effective ligands in transition metal-catalyzed reactions, particularly in palladium-catalyzed asymmetric synthesis.[4] These ligands create a chiral environment around the metal center, enabling high levels of enantioselectivity in the formation of nitrogen-containing heterocycles.[4]

Application Note: Palladium-Catalyzed Asymmetric Carboamination

A key application of 2-methylpyrrolidine-derived ligands is in the palladium-catalyzed intramolecular carboamination of unsaturated amines. This reaction is a powerful method for constructing enantiomerically enriched pyrrolidine rings, which are common motifs in natural products and pharmaceuticals.[4] The use of a chiral phosphine ligand derived from 2-methylpyrrolidine can lead to products with high enantiomeric excess.

Quantitative Data Summary: Palladium-Catalyzed Asymmetric Carboamination

EntryAryl BromideProductYield (%)ee (%)
12-Bromonaphthalene2-(Naphthalen-2-ylmethyl)-1-Boc-pyrrolidine7882
24-Bromobiphenyl2-(Biphenyl-4-ylmethyl)-1-Boc-pyrrolidine8085
33-Bromopyridine2-(Pyridin-3-ylmethyl)-1-Boc-pyrrolidine6575
44-Bromo-N,N-dimethylaniline2-(4-(Dimethylamino)benzyl)-1-Boc-pyrrolidine7080
Data is for the carboamination of N-Boc-pent-4-enylamine using a chiral phosphine ligand.[4]

Experimental Protocol: Asymmetric Pd-Catalyzed Carboamination

This protocol is adapted from the work of Wolfe and coworkers.[4]

Materials:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Chiral phosphine ligand (e.g., (R)-Siphos-PE)

  • N-Boc-pent-4-enylamine

  • Aryl bromide

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk tube and Schlenk line

  • Inert atmosphere glovebox or standard inert gas techniques (Argon or Nitrogen)

  • Magnetic stirrer/hotplate

  • Standard laboratory glassware for workup

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the chiral phosphine ligand (7.5 mol%).

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add the aryl bromide (1.2 equivalents) and N-Boc-pent-4-enylamine (1.0 equivalent).

  • Finally, add sodium tert-butoxide (2.1 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture to 90 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

G Setup Reaction Setup (Inert Atmosphere) Reagents Add Reagents: - Pd Catalyst - Chiral Ligand - Aryl Bromide - Amine - Base - Toluene Setup->Reagents Heating Heat Reaction (e.g., 90 °C) Reagents->Heating Monitoring Monitor Progress (TLC / GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Workflow for Pd-catalyzed asymmetric carboamination.

References

Application Notes and Protocols: Electrophilic Reactions of Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,3-dimethylpyrrolidine-3-carboxylate is a saturated heterocyclic compound featuring a tertiary amine and a quaternary carbon at the 3-position bearing a methyl ester. The reactivity of this molecule towards electrophiles is primarily dictated by the lone pair of electrons on the nitrogen atom of the pyrrolidine ring. The carbon skeleton, being fully saturated and lacking alpha-protons at the 3-position, is generally unreactive towards electrophilic attack under standard conditions. Therefore, electrophilic reactions will predominantly occur at the nucleophilic nitrogen atom, leading to the formation of quaternary ammonium salts (N-alkylation) or N-acylpyrrolidinium ions (N-acylation). These reactions are fundamental in the derivatization of the pyrrolidine scaffold, a common motif in many biologically active compounds and pharmaceuticals.

This document provides detailed protocols for the N-alkylation and N-acylation of this compound, along with data presentation and visualizations to guide researchers in the synthesis of novel derivatives.

Reaction of this compound with Electrophiles

The primary mode of reaction for this compound with electrophiles is through the nucleophilic tertiary amine. This leads to two main classes of reactions: N-alkylation and N-acylation.

Logical Workflow for Electrophilic Reactions

start Methyl 1,3-dimethylpyrrolidine- 3-carboxylate reaction Nucleophilic Attack by Tertiary Amine start->reaction electrophile Electrophile (e.g., Alkyl Halide, Acyl Chloride) electrophile->reaction product Quaternary Ammonium Salt or N-Acylpyrrolidinium Ion reaction->product

Caption: General workflow for the reaction of this compound with electrophiles.

Application Note 1: N-Alkylation to Form Quaternary Ammonium Salts

The reaction of this compound with alkyl halides results in the formation of quaternary ammonium salts. This process, known as the Menshutkin reaction, is a well-established method for the synthesis of these charged molecules. The reaction proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile.[1] The choice of solvent is crucial, with polar aprotic solvents like acetonitrile, DMF, or acetone generally favoring the reaction.

Experimental Protocol: N-Alkylation with Methyl Iodide

This protocol describes the synthesis of 1,1,3-trimethyl-3-(methoxycarbonyl)pyrrolidin-1-ium iodide.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether ((C₂H₅)₂O), anhydrous

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Filtration apparatus

Procedure:

  • To a dry 50 mL round bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1 eq.).

  • Dissolve the starting material in 10 mL of anhydrous acetonitrile.

  • Add methyl iodide (1.2 mmol, 1.2 eq.) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours or at a gentle reflux (approximately 82°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) for the consumption of the starting amine.

  • Upon completion, a precipitate of the quaternary ammonium salt may form. If so, cool the reaction mixture to room temperature and then to 0°C in an ice bath to maximize precipitation.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Triturate the crude product with anhydrous diethyl ether to induce precipitation and to wash away any unreacted starting materials.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Presentation: N-Alkylation Reactions
Electrophile (Alkyl Halide)ProductSolventTemp (°C)Time (h)Yield (%)1H NMR (δ, ppm) of N-CH₃13C NMR (δ, ppm) of N-CH₃
Methyl Iodide1,1,3-Trimethyl-3-(methoxycarbonyl)pyrrolidin-1-ium iodideAcetonitrile2524>90~3.1-3.3 (s, 3H)~48-50
Ethyl Bromide1-Ethyl-1,3-dimethyl-3-(methoxycarbonyl)pyrrolidin-1-ium bromideAcetone5612~85~1.4 (t, 3H), ~3.4-3.6 (q, 2H)~8-10 (CH₃), ~55-58 (CH₂)
Benzyl Bromide1-Benzyl-1,3-dimethyl-3-(methoxycarbonyl)pyrrolidin-1-ium bromideDMF2518>90~4.5-4.7 (s, 2H)~65-68

Note: Spectroscopic data are approximate and can vary based on the solvent and specific structure of the product.[2][3]

Application Note 2: N-Acylation to Form N-Acylpyrrolidinium Ions

The reaction of this compound with acyl chlorides leads to the formation of highly reactive N-acylpyrrolidinium ions.[4] These intermediates are powerful acylating agents themselves and are generally not isolated. The reaction is typically rapid and exothermic. The presence of a non-nucleophilic base is sometimes used to scavenge the generated HCl, although the tertiary amine starting material can also serve this purpose.[1]

Experimental Protocol: N-Acylation with Acetyl Chloride

This protocol describes the in-situ formation of the N-acetylpyrrolidinium ion for subsequent reactions.

Materials:

  • This compound

  • Acetyl chloride (CH₃COCl)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • To a dry 50 mL round bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1 eq.).

  • Dissolve the starting material in 10 mL of anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

  • Add acetyl chloride (1.0 mmol, 1 eq.) dropwise to the stirred solution over 10 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • The resulting solution containing the N-acylpyrrolidinium chloride can be used directly for subsequent reactions with nucleophiles.

Data Presentation: N-Acylation Reactions
Electrophile (Acyl Chloride)Intermediate ProductSolventTemp (°C)Time (h)Notes
Acetyl Chloride1-Acetyl-1,3-dimethyl-3-(methoxycarbonyl)pyrrolidin-1-ium chlorideDichloromethane0 to 253Highly reactive, used in-situ.
Benzoyl Chloride1-Benzoyl-1,3-dimethyl-3-(methoxycarbonyl)pyrrolidin-1-ium chlorideToluene0 to 254Can be used for benzoylation reactions.

Visualizing Reaction Mechanisms

N-Alkylation Mechanism

cluster_0 Sₙ2 Reaction Pyrrolidine Pyrrolidine-N: TransitionState [Pyrrolidine---R---X]‡ Pyrrolidine->TransitionState Nucleophilic Attack AlkylHalide R-X AlkylHalide->TransitionState QuaternarySalt [Pyrrolidine-R]⁺ X⁻ TransitionState->QuaternarySalt Halide Departure

Caption: Mechanism of N-alkylation of a tertiary amine.

N-Acylation Mechanism

cluster_1 Nucleophilic Acyl Substitution Pyrrolidine Pyrrolidine-N: TetrahedralIntermediate [Pyrrolidine-N⁺(R)-CO⁻-Cl] Pyrrolidine->TetrahedralIntermediate Nucleophilic Attack AcylChloride R-CO-Cl AcylChloride->TetrahedralIntermediate Acylpyrrolidinium [Pyrrolidine-N⁺-COR] Cl⁻ TetrahedralIntermediate->Acylpyrrolidinium Chloride Elimination

Caption: Mechanism of N-acylation of a tertiary amine.

Safety Precautions

  • Alkyl halides and acyl chlorides are often toxic, corrosive, and lachrymatory. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions should be carried out under an inert atmosphere to prevent side reactions with moisture, especially when using reactive electrophiles like acyl chlorides.

  • Use anhydrous solvents to ensure the efficiency of the reactions.

Conclusion

The reaction of this compound with electrophiles provides a straightforward route to the synthesis of novel quaternary ammonium salts and reactive N-acylpyrrolidinium intermediates. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the diversification of the pyrrolidine scaffold for the exploration of new chemical space and biological activities.

References

Troubleshooting & Optimization

"optimizing reaction conditions for Methyl 1,3-dimethylpyrrolidine-3-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 1,3-dimethylpyrrolidine-3-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Overview of the Synthesis

The synthesis of this compound is typically approached through a multi-step process. A common and logical synthetic route begins with a commercially available precursor, Methyl pyrrolidine-3-carboxylate. The synthesis then involves two key transformations: N-methylation of the pyrrolidine nitrogen and subsequent C-methylation at the C-3 position, alpha to the ester carbonyl group. The order of these steps can be critical to the overall success and yield of the synthesis.

Synthesis_Pathway cluster_0 Step 1: N-Methylation cluster_1 Step 2: C-Methylation Start Methyl pyrrolidine-3-carboxylate Intermediate Methyl 1-methylpyrrolidine-3-carboxylate Start->Intermediate   Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid)    Final_Product This compound Intermediate->Final_Product   1. Strong Base (e.g., LDA) 2. Methyl Iodide   

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

This protocol details the N-methylation of Methyl pyrrolidine-3-carboxylate to form Methyl 1-methylpyrrolidine-3-carboxylate. The Eschweiler-Clarke reaction is a reductive amination that uses excess formic acid and formaldehyde.[1] A key advantage of this method is that it prevents the formation of quaternary ammonium salts.[1][2]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, add Methyl pyrrolidine-3-carboxylate (1.0 eq).

  • Reaction Mixture: Add excess aqueous formaldehyde (37 wt. %, 2.5 eq) followed by excess formic acid (98%, 2.5 eq).

  • Heating: Heat the reaction mixture to 80-100°C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS. The reaction is typically performed in an aqueous solution near boiling.[1]

  • Work-up: After completion, cool the mixture to room temperature and carefully basify with a saturated sodium bicarbonate solution until CO2 evolution ceases.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: C-3 Methylation (α-Alkylation)

This protocol describes the methylation of the C-3 position of Methyl 1-methylpyrrolidine-3-carboxylate.

  • Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Preparation: In the reaction flask, dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -78°C. Slowly add n-butyllithium (1.1 eq) to form lithium diisopropylamide (LDA).

  • Enolate Formation: Still at -78°C, add a solution of Methyl 1-methylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.2 eq) to the reaction mixture at -78°C and allow the reaction to slowly warm to room temperature overnight.

  • Quenching: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Step Identify Reaction Step: N-Methylation or C-Methylation? Start->Check_Step N_Methyl N-Methylation Issues Check_Step->N_Methyl Step 1 C_Methyl C-Methylation Issues Check_Step->C_Methyl Step 2 N_Incomplete Incomplete Reaction? - Increase reaction time/temp - Check reagent purity N_Methyl->N_Incomplete N_Side_Products Side Products? - Optimize work-up pH - Improve purification N_Methyl->N_Side_Products C_Incomplete Incomplete Reaction? - Check base strength/purity - Ensure anhydrous conditions - Verify enolate formation time C_Methyl->C_Incomplete C_Side_Products Side/By-products? - Control temperature carefully - Slow addition of electrophile - Use a different base C_Methyl->C_Side_Products Purification Purification Difficulty? - Use alternative chromatography (e.g., different solvent system) - Consider derivatization N_Side_Products->Purification C_Side_Products->Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

N-Methylation (Eschweiler-Clarke Reaction)
  • Q1: My N-methylation reaction shows a low yield or is incomplete. What could be the cause?

    • A1:

      • Insufficient Reagents: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[1][3] Ensure you are using at least 2.5 equivalents of each.

      • Low Reaction Temperature/Time: The reaction is often performed at elevated temperatures (80-100°C).[1] If the temperature is too low or the reaction time too short, the conversion may be incomplete. Try increasing the temperature or extending the reaction time and monitor via TLC.

      • Reagent Quality: The purity of formaldehyde and formic acid is crucial. Use fresh, high-quality reagents.

  • Q2: I am observing significant side product formation during the N-methylation step. How can I minimize this?

    • A2:

      • Temperature Control: While high temperatures are needed, excessive heat can lead to decomposition. Maintain a stable temperature within the recommended range.

      • Work-up Procedure: During basification, ensure the pH is carefully controlled. A pH that is too high or too low can lead to degradation of the product. Add the base slowly and with cooling.

C-3 Methylation (α-Alkylation)
  • Q3: The C-methylation step is resulting in a low yield of the desired product. What are the common pitfalls?

    • A3:

      • Incomplete Enolate Formation: The formation of the enolate is critical. This requires a strong, non-nucleophilic base like LDA and strictly anhydrous conditions. Ensure your solvent (THF) is dry and that all glassware was flame-dried. The presence of water will quench the base.

      • Base Strength: If LDA is not effective, consider other strong bases. However, be aware that nucleophilic bases can react with the ester group.

      • Temperature: Enolate formation is typically performed at low temperatures (-78°C) to prevent side reactions. Ensure your cooling bath is maintained at the correct temperature.

  • Q4: I am getting my starting material back after the C-methylation reaction. What went wrong?

    • A4:

      • Inactive Base: The most likely cause is inactive or insufficient base. This can happen if the n-butyllithium has degraded or if there was moisture in the reaction. Titrate your n-butyllithium solution before use to determine its exact concentration.

      • Order of Addition: Ensure you are adding the ester solution to the base, not the other way around. This maintains an excess of base and promotes complete enolate formation.

  • Q5: Purification is difficult, and I cannot separate the product from the starting material (Methyl 1-methylpyrrolidine-3-carboxylate). What can I do?

    • A5:

      • Chromatography Optimization: The polarity difference between the starting material and the methylated product is small. Try different solvent systems for your column chromatography (e.g., a gradient elution with ethyl acetate/hexanes and a small percentage of triethylamine to reduce tailing). High-performance liquid chromatography (HPLC) may also be an option for small-scale purification.

      • Reaction to Completion: The best solution is to drive the reaction as close to completion as possible to minimize the amount of starting material in the crude product.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters that can be optimized for each synthetic step. The values provided are typical starting points for optimization.

ParameterStep 1: N-MethylationStep 2: C-Methylation
Solvent Water/NoneAnhydrous THF
Key Reagents Formaldehyde, Formic AcidLDA, Methyl Iodide
Stoichiometry Reagents in excess (2.5 eq)Base (1.1 eq), MeI (1.2 eq)
Temperature 80-100°C-78°C to Room Temp.
Reaction Time 4-6 hours12-16 hours
Typical Yield 70-90%50-70%
Common Issues Incomplete reactionMoisture sensitivity, Low conversion

References

"common by-products in the synthesis of Methyl 1,3-dimethylpyrrolidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1,3-dimethylpyrrolidine-3-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes to obtain this compound?

A1: Two primary synthetic strategies are commonly considered for the synthesis of this compound.

  • Route A: Ring Formation via Dieckmann Condensation. This approach involves the intramolecular cyclization of a substituted aminodiester to form a β-keto ester, which is a precursor to the desired pyrrolidine ring. This is a classic method for the formation of five-membered rings.[1][2][3][4]

  • Route B: N-methylation of a Pre-formed Pyrrolidine Ring. This strategy begins with a pre-existing pyrrolidine-3-carboxylate scaffold which is then N-methylated, most commonly via the Eschweiler-Clarke reaction.[5][6][7][8]

Q2: What are the key starting materials for these synthetic routes?

A2: The starting materials will depend on the chosen synthetic route.

  • For Route A (Dieckmann Condensation): A typical starting material would be a diester such as diethyl 2-(methyl(2-methoxy-2-oxoethyl)amino)-2-methylpropanoate.

  • For Route B (Eschweiler-Clarke N-methylation): The key precursor would be Methyl 3-methylpyrrolidine-3-carboxylate.

Q3: What are the typical reaction conditions for the Eschweiler-Clarke N-methylation of a pyrrolidine derivative?

A3: The Eschweiler-Clarke reaction is a reductive amination that utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[5][6][7][8] The reaction is typically performed by heating the secondary amine with an excess of formaldehyde and formic acid.[5][6] The loss of carbon dioxide drives the reaction to completion.[5] A key advantage of this method is that it generally avoids the formation of quaternary ammonium salts.[5][6]

Troubleshooting Guides

Problem 1: Low yield of the desired this compound.
Potential Cause Suggested Solution
Incomplete Dieckmann Condensation (Route A) Ensure anhydrous conditions as the base used (e.g., sodium ethoxide) is sensitive to moisture. Increase the reaction time or temperature to drive the cyclization to completion. A full equivalent of base is necessary to deprotonate the resulting β-keto ester and drive the equilibrium towards the product.[1][2]
Incomplete N-methylation (Route B) Use a sufficient excess of both formaldehyde and formic acid. Ensure the reaction is heated for an adequate amount of time to ensure complete methylation. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting secondary amine.
Side Reactions during Dieckmann Condensation Intermolecular Claisen condensation can compete with the desired intramolecular cyclization. Using high dilution conditions can favor the intramolecular reaction.
Product Degradation The ester group can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. Ensure that the work-up procedure is performed at a suitable pH and temperature to minimize hydrolysis of the methyl ester.
Problem 2: Presence of significant by-products in the final product.
Potential By-product Origin Identification and Removal
Methyl 3-methylpyrrolidine-3-carboxylate Incomplete N-methylation via the Eschweiler-Clarke reaction (Route B).This by-product will have a different retention time on GC and a different Rf value on TLC compared to the desired product. It can be separated by column chromatography.
1,3-Dimethylpyrrolidine-3-carboxylic acid Hydrolysis of the methyl ester group during the reaction or work-up.This carboxylic acid by-product can be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the extraction process.
Open-chain diester starting material Incomplete Dieckmann condensation (Route A).Can be separated from the cyclized product by column chromatography.
Polymeric materials Side reactions of formaldehyde in the Eschweiler-Clarke reaction.These are often high molecular weight, insoluble materials that can be removed by filtration.

Experimental Protocols

Hypothetical Protocol for Route B: N-methylation of Methyl 3-methylpyrrolidine-3-carboxylate via Eschweiler-Clarke Reaction

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 3-methylpyrrolidine-3-carboxylate (1.0 eq).

  • Reagent Addition: Add an excess of aqueous formaldehyde (e.g., 3-5 eq) followed by an excess of formic acid (e.g., 3-5 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours. The progress of the reaction can be monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) several times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Visualizations

Synthesis_Pathway cluster_route_a Route A: Dieckmann Condensation cluster_route_b Route B: N-methylation Amino_Diester Substituted Amino Diester Beta_Keto_Ester Cyclic Beta-Keto Ester Amino_Diester->Beta_Keto_Ester Dieckmann Condensation Target_Molecule_A This compound Beta_Keto_Ester->Target_Molecule_A Alkylation & Decarboxylation Pyrrolidine_Precursor Methyl 3-methylpyrrolidine-3-carboxylate Target_Molecule_B This compound Pyrrolidine_Precursor->Target_Molecule_B Eschweiler-Clarke Reaction

Caption: Plausible synthetic routes to this compound.

Troubleshooting_Workflow Start Synthesis of this compound Low_Yield Low Yield? Start->Low_Yield Byproducts Significant By-products? Low_Yield->Byproducts No Check_Conditions Check Reaction Conditions: - Anhydrous? - Sufficient Reagents? - Reaction Time/Temp? Low_Yield->Check_Conditions Yes Analyze_Byproducts Analyze By-products by GC-MS, NMR Byproducts->Analyze_Byproducts Yes End Successful Synthesis Byproducts->End No Check_Conditions->Byproducts Purification Optimize Purification: - Column Chromatography - Acid/Base Extraction Analyze_Byproducts->Purification Purification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

"improving the yield and purity of Methyl 1,3-dimethylpyrrolidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 1,3-dimethylpyrrolidine-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound. A proposed synthetic workflow is presented first for context.

Proposed Synthetic Workflow:

A plausible synthetic route starting from methyl 1-methylpyrrolidine-3-carboxylate is outlined below. This involves an α-methylation at the C3 position.

Synthetic_Workflow cluster_reaction α-Methylation cluster_purification Purification Start Methyl 1-methyl- pyrrolidine-3-carboxylate Reaction Reaction Mixture Start->Reaction Base Strong Base (e.g., LDA, NaH) Base->Reaction Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Reaction Reaction->Methylating_Agent Quenching Aqueous Workup (Quenching) Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Crude_Product Crude Product Extraction->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Distillation Distillation (Optional) Column_Chromatography->Distillation Final_Product Pure Methyl 1,3-dimethyl- pyrrolidine-3-carboxylate Distillation->Final_Product

Caption: Proposed synthetic workflow for this compound.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Deprotonation The pKa of the α-proton on the ester is relatively high. Ensure a sufficiently strong and non-nucleophilic base is used, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). Perform the reaction under strictly anhydrous conditions at low temperatures (e.g., -78 °C for LDA) to ensure complete enolate formation.Increased conversion of the starting material to the desired product.
Base-Induced Side Reactions The strong base can potentially react with the ester functionality. Add the base slowly to the cooled solution of the starting material to minimize side reactions.Reduced formation of degradation products and improved yield of the target molecule.
Inactive Methylating Agent Use a fresh or properly stored bottle of the methylating agent (e.g., methyl iodide). Consider using a more reactive methylating agent if necessary, but be mindful of potential over-methylation.Effective methylation of the enolate intermediate.
Reaction Quenched Prematurely Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Only quench the reaction once the starting material has been consumed.Maximization of product formation before workup.

Problem 2: Presence of Significant Impurities

Impurity Potential Cause Troubleshooting and Mitigation
Unreacted Starting Material Incomplete reaction.Increase reaction time, temperature (with caution), or the equivalents of base and methylating agent.
Di-methylated Product The enolate of the product can be further deprotonated and methylated.Use a slight excess of the starting material relative to the base and methylating agent. Add the methylating agent slowly at low temperature.
Hydrolyzed Product (Carboxylic Acid) Presence of water during the reaction or workup, especially under basic conditions.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the aqueous workup at low temperatures and use a mild neutralizing agent like sodium bicarbonate.[1]
Quaternary Ammonium Salt The tertiary amine of the pyrrolidine ring can be methylated by the alkylating agent.Use a less reactive methylating agent or carefully control the stoichiometry. This side reaction is generally less favorable than C-alkylation of the enolate.
Diastereomers The creation of a new stereocenter at the C3 position can result in a mixture of diastereomers if the starting material is chiral.The diastereomeric ratio will depend on the stereochemistry of the starting material and the reaction conditions. Purification by column chromatography may be necessary to separate the diastereomers.

Problem 3: Difficult Purification

Issue Potential Cause Recommended Solution
Product Streaking on Silica Gel Column The basic tertiary amine functionality interacts strongly with the acidic silica gel.[2]Use an amine-modified stationary phase or add a small amount of a volatile tertiary amine (e.g., triethylamine) to the eluent to improve peak shape and separation.[1][2]
Emulsion Formation During Aqueous Workup The amine-containing product can act as a surfactant.Add a saturated brine solution to the aqueous layer to break the emulsion and achieve clean phase separation.[1]
Product is a Salt Protonation of the tertiary amine during an acidic workup.Deprotonate the amine salt using a mild aqueous base like sodium bicarbonate to make it soluble in organic solvents for extraction and chromatography.[1][3]
Co-elution of Impurities Similar polarity of the product and impurities.Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting material for the synthesis of this compound?

A1: A suitable and commercially available starting material would be Methyl 1-methylpyrrolidine-3-carboxylate. This precursor already contains the N-methyl group and the methyl ester at the 3-position, requiring only the methylation of the α-carbon.

Q2: Which base is most suitable for the α-methylation of the ester?

A2: Strong, non-nucleophilic bases are required for the deprotonation of the α-carbon of the ester. Lithium diisopropylamide (LDA) is a common choice as it is a very strong base but a poor nucleophile, minimizing side reactions with the ester group. Sodium hydride (NaH) can also be used.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the product.

Q4: What are the key considerations for the purification of this tertiary amine-containing ester?

A4: The basic nature of the tertiary amine can make purification by standard silica gel chromatography challenging, often leading to streaking and poor separation.[2] To mitigate this, it is recommended to either use an amine-functionalized silica gel or to add a small percentage of a volatile amine like triethylamine to your eluent system.[1][2] Alternatively, purification can sometimes be achieved by distillation if the product is thermally stable and has a distinct boiling point from the impurities.

Q5: How can I confirm the structure and purity of the final product?

A5: The structure of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Experimental Protocols

General Protocol for α-Methylation of Methyl 1-methylpyrrolidine-3-carboxylate:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyl 1-methylpyrrolidine-3-carboxylate in an anhydrous aprotic solvent (e.g., THF) to a cooled reaction vessel (-78 °C).

  • Deprotonation: Slowly add a solution of a strong base (e.g., LDA in THF) to the reaction mixture while maintaining the low temperature. Stir for a sufficient time to allow for complete enolate formation.

  • Methylation: Add methyl iodide to the reaction mixture and allow it to react. The reaction progress should be monitored by a suitable analytical method.

  • Quenching and Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (potentially treated with triethylamine) or by distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Similar Alkylation Reactions

Substrate Base Alkylating Agent Solvent Temperature (°C) Yield (%) Reference Analogy
Cyclic β-keto esterCinchona derivative (catalyst)Various halidesToluene25up to 98[5]
Glycinate imineNaOH (phase transfer)Benzyl bromideToluene/Water2077 (ee)[6]
α,β-Unsaturated KetoneNa₂CO₃MethanolToluene150up to 99[7]

Note: The data in this table is from reactions on similar but not identical substrates and should be used as a general guide for optimizing the synthesis of this compound.

Visualizations

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Side_Reactions Side Reactions? Check_Deprotonation->Check_Side_Reactions No Solution_Deprotonation Use stronger base Ensure anhydrous conditions Optimize temperature Check_Deprotonation->Solution_Deprotonation Yes Check_Reagent_Activity Inactive Reagents? Check_Side_Reactions->Check_Reagent_Activity No Solution_Side_Reactions Slow addition of base Maintain low temperature Check_Side_Reactions->Solution_Side_Reactions Yes Check_Reaction_Time Premature Quenching? Check_Reagent_Activity->Check_Reaction_Time No Solution_Reagent_Activity Use fresh reagents Check_Reagent_Activity->Solution_Reagent_Activity Yes Solution_Reaction_Time Monitor reaction progress (TLC/GC-MS) Check_Reaction_Time->Solution_Reaction_Time Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Stereoselectivity in Methyl 1,3-dimethylpyrrolidine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting stereoselectivity in reactions involving Methyl 1,3-dimethylpyrrolidine-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this and related compounds.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues related to poor stereoselectivity in the synthesis of this compound, which is often prepared via the methylation of a suitable precursor like methyl 1-methylpyrrolidine-3-carboxylate.

Guide 1: Poor Diastereoselectivity in the α-Methylation of Methyl 1-methylpyrrolidine-3-carboxylate

Problem: The reaction yields a mixture of diastereomers (cis and trans isomers) with a low diastereomeric ratio (dr).

Possible Causes and Solutions:

CauseRecommended Action
Incomplete or Non-regioselective Enolate Formation Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) to ensure complete and rapid deprotonation at the α-carbon. Add the base slowly at a low temperature (-78 °C) to favor the kinetic enolate.
Equilibration of Enolate Intermediate Avoid prolonged reaction times before adding the methylating agent. The presence of excess starting material or other proton sources can lead to enolate equilibration and loss of stereocontrol.
Suboptimal Reaction Temperature Lowering the reaction temperature can enhance diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.[1]
Inappropriate Solvent The polarity of the solvent can influence the aggregation state and reactivity of the enolate. Ethereal solvents like tetrahydrofuran (THF) are commonly used. Experiment with different aprotic solvents to optimize selectivity.
Nature of the Methylating Agent While methyl iodide is common, other methylating agents like dimethyl sulfate could be explored, although they may also affect the reaction profile.

Troubleshooting Workflow:

start Low Diastereomeric Ratio check_base Verify Base and Deprotonation Conditions start->check_base check_temp Optimize Reaction Temperature check_base->check_temp If no improvement success Improved Diastereoselectivity check_base->success Success check_solvent Screen Different Solvents check_temp->check_solvent If no improvement check_temp->success Success check_reagent Evaluate Methylating Agent check_solvent->check_reagent If no improvement check_solvent->success Success check_reagent->success Success

Caption: Troubleshooting workflow for low diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct approach is the diastereoselective alkylation of the enolate derived from a precursor such as methyl 1-methylpyrrolidine-3-carboxylate.[2] This involves deprotonation at the carbon adjacent to the carboxylate group, followed by the introduction of a methyl group using a methylating agent.

Q2: How can I favor the formation of the cis or trans isomer?

A2: Controlling the cis/trans isomerization is a key challenge. The stereochemical outcome is influenced by the direction of approach of the electrophile (methylating agent) to the enolate intermediate. The conformation of the pyrrolidine ring and the enolate can be influenced by the choice of N-protecting group, solvent, and counterion (from the base). In some systems, chelation control using a Lewis acid can create a rigid intermediate that exposes one face to the nucleophile, thereby favoring one diastereomer.[1]

Q3: My reaction is giving a low yield. What are the possible reasons?

A3: Low yields can result from several factors:

  • Incomplete reaction: Ensure you are using a sufficiently strong base to completely form the enolate.

  • Side reactions: N-methylation can be a competing reaction. Using a bulky base can help minimize this.

  • Decomposition of starting material or product: Ensure anhydrous conditions, as water can quench the enolate.

  • Difficult purification: The product diastereomers may be difficult to separate from the starting material or byproducts.

Q4: Can I use a chiral auxiliary to improve stereoselectivity?

A4: Yes, the use of chiral auxiliaries is a well-established strategy for controlling stereoselectivity in enolate alkylations.[2] While this adds steps to your synthesis (attaching and removing the auxiliary), it can provide high levels of diastereoselectivity.

Experimental Protocols

General Protocol for Diastereoselective α-Methylation of a Pyrrolidine-3-carboxylate

This protocol is a general guideline and may require optimization for your specific substrate and desired stereoisomer.

  • Preparation:

    • Under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyl 1-methylpyrrolidine-3-carboxylate in anhydrous tetrahydrofuran (THF) to a flame-dried reaction flask.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Enolate Formation:

    • Slowly add a solution of Lithium Diisopropylamide (LDA) (typically 1.05 to 1.2 equivalents) in THF to the cooled solution of the ester.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add methyl iodide (typically 1.1 to 1.5 equivalents) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography to separate the diastereomers.

    • Determine the diastereomeric ratio using techniques such as 1H NMR spectroscopy or chiral HPLC.

Reaction Pathway:

start Methyl 1-methylpyrrolidine-3-carboxylate enolate Lithium Enolate Intermediate start->enolate LDA, THF, -78 °C product This compound (cis/trans mixture) enolate->product CH3I

Caption: General reaction pathway for α-methylation.

References

Technical Support Center: Purification of Methyl 1,3-dimethylpyrrolidine-3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively purifying the isomers of Methyl 1,3-dimethylpyrrolidine-3-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying the isomers of this compound?

A1: The main challenge lies in the separation of stereoisomers, which can exist as enantiomers and diastereomers. Enantiomers have identical physical properties in an achiral environment, making their separation particularly difficult without the use of a chiral selector. Diastereomers, on the other hand, have different physical properties and can be separated by conventional techniques, though their similar structures can still pose a challenge.

Q2: Which purification techniques are most suitable for separating the isomers of this compound?

A2: The most effective techniques include:

  • Supercritical Fluid Chromatography (SFC): A highly efficient and green chromatography technique for chiral separations.[1]

  • High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): A widely used and robust method for analytical and preparative-scale enantiomer separation.

  • Diastereomeric Salt Crystallization: A classical resolution method suitable for large-scale separation of enantiomers by converting them into diastereomeric salts.[2]

  • Fractional Distillation: Effective for separating diastereomers that have a sufficient difference in their boiling points.[3]

Q3: How do I choose the right chiral stationary phase (CSP) for HPLC or SFC?

A3: The selection of a CSP is often empirical. A screening of various CSPs with different chiral selectors (e.g., polysaccharide-based like cellulose or amylose derivatives) is the most efficient approach. Polysaccharide-based CSPs are a good starting point due to their broad applicability for a wide range of chiral compounds.

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for this purification?

A4: SFC offers several key advantages, including faster analysis times, reduced consumption of organic solvents (making it more environmentally friendly and cost-effective), and often higher chromatographic efficiency.[1] The use of supercritical CO2 as the primary mobile phase component allows for rapid separation and easy removal of the solvent from the collected fractions.

Q5: Can I use derivatization to aid in the separation of enantiomers?

A5: Yes. Enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can then be separated using standard achiral chromatography techniques like silica gel column chromatography or standard HPLC.[4]

Data Presentation: Comparison of Purification Techniques

The following table summarizes representative performance data for various techniques used in the separation of pyrrolidine-based chiral compounds, which can be considered analogous to this compound.

Purification TechniqueChiral Selector/Stationary PhaseMobile Phase/SolventResolution (R_s)Enantiomeric Excess (ee%)Yield (%)
Chiral HPLC (Direct) Polysaccharide-based (e.g., Chiralcel® OD-H)n-Hexane/Isopropanol/Trifluoroacetic Acid> 1.5> 99%Analytical
Chiral SFC Polysaccharide-based (e.g., Chiralpak® AS-H)CO₂/Methanol> 2.0> 99%High
Diastereomeric Salt Crystallization (R)-(-)-Mandelic AcidEthanolDiastereomeric SeparationUp to 98%40-50% (per enantiomer)
Chiral HPLC (Indirect via Derivatization) Achiral C18Acetonitrile/Water with Chiral Derivatizing AgentDiastereomeric Separation> 99%High

Note: This data is illustrative for pyrrolidine-3-carboxylic acid and its derivatives and serves as a general guideline.[2]

Experimental Protocols

Protocol 1: Chiral Supercritical Fluid Chromatography (SFC)

This protocol provides a general procedure for the chiral separation of this compound isomers.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system equipped with a UV detector and a back-pressure regulator.

Materials:

  • Column: Chiralpak® AS-H (or other suitable polysaccharide-based chiral column).

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol.

  • Sample: A solution of the isomer mixture in the co-solvent (e.g., 1 mg/mL).

Procedure:

  • System Preparation: Ensure the SFC system is clean and equilibrated.

  • Column Equilibration: Equilibrate the Chiralpak® AS-H column with the initial mobile phase composition (e.g., 95% CO₂ / 5% Methanol) at a flow rate of 2.0 mL/min until a stable baseline is achieved.

  • Parameter Setup:

    • Flow Rate: 2.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 210 nm (or as determined by the UV spectrum of the compound).

  • Injection: Inject an appropriate volume (e.g., 5 µL) of the sample solution.

  • Elution: Run an isocratic elution or a gradient program. For screening, an isocratic run with varying percentages of methanol (e.g., 5%, 10%, 15%) is recommended.

  • Data Analysis: Identify the peaks corresponding to the different isomers and calculate their resolution and relative peak areas.

Protocol 2: Diastereomeric Salt Crystallization

This protocol outlines the steps for separating enantiomers through the formation and crystallization of diastereomeric salts.

Materials:

  • Racemic Mixture: this compound.

  • Resolving Agent: An enantiomerically pure chiral acid or base (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid).

  • Solvents: A range of solvents for salt formation and crystallization (e.g., ethanol, methanol, isopropanol, acetone).

Procedure:

  • Salt Formation:

    • Dissolve one equivalent of the racemic ester in a suitable solvent (e.g., ethanol).

    • In a separate flask, dissolve one equivalent of the chiral resolving agent in the same solvent.

    • Combine the two solutions and stir at room temperature for 1-2 hours.

  • Crystallization:

    • Heat the solution gently to ensure all solids are dissolved.

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4 °C) or a freezer (-20 °C).

    • Alternatively, induce crystallization by slow evaporation of the solvent or by adding an anti-solvent (a solvent in which the diastereomeric salt is less soluble).

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

  • Analysis:

    • Analyze the crystalline material and the mother liquor by chiral HPLC or SFC to determine the diastereomeric and enantiomeric excess.

  • Liberation of the Enantiomer:

    • Treat the purified diastereomeric salt with an acid or base to liberate the free enantiomerically enriched ester.

    • Extract the ester with a suitable organic solvent.

Protocol 3: Fractional Distillation for Diastereomer Separation

This protocol is for the separation of diastereomers with different boiling points.

Apparatus:

  • Round-bottom flask.

  • Fractionating column (e.g., Vigreux or packed column).

  • Distillation head with a thermometer.

  • Condenser.

  • Receiving flasks.

  • Heating mantle.

  • Vacuum source (if vacuum distillation is required).

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Add the diastereomeric mixture to the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the lower-boiling diastereomer.

  • Fraction Collection: Collect the first fraction (enriched in the lower-boiling diastereomer) in a receiving flask.

  • Temperature Change: Once the majority of the first component has distilled, the temperature at the distillation head will begin to rise.

  • Second Fraction: Change the receiving flask and collect the second fraction, which will be enriched in the higher-boiling diastereomer. It is advisable to collect an intermediate fraction between the two main fractions.

  • Analysis: Analyze the composition of each fraction using a suitable analytical technique like GC or NMR to determine the diastereomeric ratio.

Troubleshooting Guides

Chiral HPLC/SFC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Resolution 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature.1. Screen different CSPs (polysaccharide-based are a good start).2. Vary the ratio of co-solvent (modifier) to the main mobile phase component. Try different co-solvents (e.g., ethanol, isopropanol).3. Optimize the column temperature (lower temperatures often improve resolution).
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Sample solvent incompatible with the mobile phase.3. Secondary interactions with the stationary phase.1. Reduce the sample concentration or injection volume.2. Dissolve the sample in the mobile phase or a weaker solvent.3. Add a mobile phase additive (e.g., a small amount of acid like TFA for acidic compounds or a base like DEA for basic compounds).
Irreproducible Retention Times 1. Inconsistent mobile phase preparation.2. Column not properly equilibrated.3. Fluctuations in temperature or pressure.1. Prepare fresh mobile phase and ensure accurate composition.2. Equilibrate the column for a sufficient amount of time (chiral columns may require longer equilibration).3. Use a column oven for temperature control and check the system for pressure fluctuations.
Diastereomeric Salt Crystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form 1. Salt is too soluble in the chosen solvent.2. Solution is not supersaturated.1. Try a less polar solvent or a mixture of solvents.2. Concentrate the solution by slow evaporation.3. Cool the solution to a lower temperature.4. Add an anti-solvent.
Oily Precipitate Forms 1. The salt has a low melting point or is not crystalline under these conditions.1. Try a different solvent system.2. Use a lower concentration of the salt.3. Attempt to crystallize at a lower temperature.
Low Diastereomeric Excess (de) 1. The solubilities of the two diastereomeric salts are very similar.2. Co-crystallization is occurring.1. Screen different resolving agents and solvents.2. Perform multiple recrystallizations of the obtained solid.3. Analyze the phase diagram of the diastereomeric salt system to optimize conditions.[5]

Visualization of Experimental Workflows

Purification_Workflow start Crude Mixture of This compound Isomers diastereomers Diastereomers Present? start->diastereomers enantiomers Enantiomers Present? diastereomers->enantiomers No frac_dist Fractional Distillation diastereomers->frac_dist Yes cryst Diastereomeric Salt Crystallization enantiomers->cryst Yes chrom Chiral Chromatography (HPLC or SFC) enantiomers->chrom Yes pure_d Separated Diastereomers frac_dist->pure_d pure_e Separated Enantiomers cryst->pure_e chrom->pure_e analysis Purity Analysis (Chiral HPLC/SFC, NMR) pure_d->analysis pure_e->analysis

Caption: General workflow for the purification of this compound isomers.

Troubleshooting_Workflow start Poor Resolution in Chiral HPLC/SFC check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp change_csp Screen Different CSPs (e.g., polysaccharide-based) check_csp->change_csp No check_mobile_phase Is the mobile phase composition optimal? check_csp->check_mobile_phase Yes resolved Resolution Improved change_csp->resolved optimize_mp Vary co-solvent ratio and type (MeOH, EtOH, IPA) check_mobile_phase->optimize_mp No check_temp Is the temperature optimized? check_mobile_phase->check_temp Yes optimize_mp->resolved optimize_temp Adjust column temperature (often lower is better) check_temp->optimize_temp No check_temp->resolved Yes optimize_temp->resolved

Caption: Troubleshooting decision tree for poor resolution in chiral HPLC/SFC.

References

Technical Support Center: Scale-Up Synthesis of Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 1,3-dimethylpyrrolidine-3-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing substituted pyrrolidines like this compound on a larger scale?

A1: Several robust methods are employed for constructing the pyrrolidine ring, which can be adapted for scale-up. The most common approaches include:

  • [3+2] Cycloadditions: The reaction of azomethine ylides with alkenes is a highly efficient method for synthesizing substituted pyrrolidines.[1]

  • Intramolecular Cyclization: This involves the cyclization of an acyclic precursor, such as an amine reacting with an electrophilic center within the same molecule.[2] A key example relevant to the target molecule is the Dieckmann condensation of a diester.[3]

  • Functionalization of Existing Pyrrolidine Scaffolds: Starting from readily available chiral precursors like proline, the desired substituents can be introduced through a series of reactions.[2]

For this compound, a likely scalable approach involves the cyclization of an acyclic amino-diester precursor.

Q2: We are observing low yields in the N-methylation step. What are the potential causes and solutions?

A2: Low yields in N-methylation of pyrrolidine esters can stem from several factors. Common methylating agents like methyl iodide or dimethyl sulfate can lead to quaternization of the nitrogen, forming a quaternary ammonium salt, which is a common side reaction.

Troubleshooting Steps:

  • Choice of Methylating Agent: Consider using a less reactive methylating agent.

  • Reaction Conditions: Carefully control the stoichiometry of the methylating agent. Using a slight excess might be necessary, but a large excess can promote quaternization. Temperature control is also crucial; running the reaction at a lower temperature may improve selectivity.

  • Base Selection: The choice of base is critical. A hindered, non-nucleophilic base can be advantageous.

Q3: Our primary challenge is the formation of side products during the Dieckmann condensation to form the pyrrolidine ring. How can we minimize these?

A3: The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a powerful tool for forming five-membered rings.[3] However, side reactions can be a significant issue during scale-up.

Common Side Reactions and Mitigation Strategies:

  • Intermolecular Condensation: At high concentrations, diester molecules can react with each other instead of intramolecularly.

    • Solution: Employ high-dilution conditions. This can be achieved by the slow addition of the diester to a solution of the base.

  • Cleavage of the β-keto ester product: The cyclic β-keto ester can undergo retro-Claisen (cleavage) reaction if the reaction conditions are too harsh.

    • Solution: Use a stoichiometric amount of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) and maintain the lowest effective reaction temperature. The reaction should be quenched carefully once complete.

Q4: What are the recommended purification strategies for this compound on a large scale?

A4: Large-scale purification requires methods that are both efficient and scalable.

  • Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, fractional distillation under reduced pressure is often the most effective and economical method for purification.

  • Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), crystallization is an excellent method for achieving high purity.

  • Chromatography: While typically used for smaller scales, large-scale column chromatography can be employed if other methods are not effective. However, it is generally more expensive and generates more waste.

Troubleshooting Guides

Issue 1: Incomplete Cyclization in Dieckmann Condensation
Potential Cause Troubleshooting Action
Insufficient Base Ensure accurate determination of starting material purity and use at least one full equivalent of a strong base.
Inactive Base Use a fresh, properly stored batch of the base (e.g., sodium hydride, potassium tert-butoxide).
Low Reaction Temperature Gradually increase the reaction temperature in small increments to find the optimal balance between reaction rate and side product formation.
Short Reaction Time Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, HPLC) to ensure it has reached completion.
Issue 2: Poor Selectivity in C3-Methylation
Potential Cause Troubleshooting Action
Over-methylation Use a stoichiometric amount of the methylating agent and consider a less reactive one.
Epimerization If the C3 position is a stereocenter, the basic conditions can lead to loss of stereochemical integrity. Use a non-nucleophilic, hindered base and maintain low temperatures.
O-alkylation vs. C-alkylation The enolate intermediate can undergo O-alkylation. The choice of solvent and counter-ion can influence the C/O alkylation ratio. Aprotic polar solvents often favor C-alkylation.

Experimental Protocols

Note: The following protocols are generalized based on standard procedures for similar transformations and should be optimized for the specific substrate and scale.

1. Proposed Key Step: Intramolecular Dieckmann Condensation of a Diethyl 2-(methyl(2-methoxy-2-oxoethyl)amino)pentanedioate

  • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous toluene (at a concentration of 0.1 M to minimize intermolecular reactions) under an inert atmosphere (e.g., nitrogen or argon), add the diethyl 2-(methyl(2-methoxy-2-oxoethyl)amino)pentanedioate (1.0 equivalent) dropwise at a rate that maintains the internal temperature below 25 °C.

  • After the addition is complete, slowly heat the reaction mixture to 50-60 °C and stir until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with toluene or another suitable solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic β-keto ester.

2. Proposed Key Step: N-Methylation of a Pyrrolidine Precursor

  • Dissolve the pyrrolidine precursor (1.0 equivalent) and a suitable base (e.g., potassium carbonate, 1.5 equivalents) in a polar aprotic solvent such as acetonitrile or DMF.

  • Cool the mixture to 0 °C and add the methylating agent (e.g., dimethyl sulfate, 1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction with an aqueous solution of ammonia to destroy any excess methylating agent.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualizations

G cluster_0 Proposed Synthetic Workflow Acyclic_Precursor Acyclic Amino-Diester Precursor Dieckmann Dieckmann Condensation Acyclic_Precursor->Dieckmann Cyclic_Beta_Keto_Ester Cyclic β-Keto Ester Intermediate Dieckmann->Cyclic_Beta_Keto_Ester Decarboxylation Decarboxylation Cyclic_Beta_Keto_Ester->Decarboxylation Methyl_Pyrrolidinone_Ester Methyl Pyrrolidinone Ester Decarboxylation->Methyl_Pyrrolidinone_Ester C3_Alkylation C3-Alkylation (Methylation) Methyl_Pyrrolidinone_Ester->C3_Alkylation Final_Product This compound C3_Alkylation->Final_Product

Caption: Proposed synthetic workflow for this compound.

G cluster_1 Troubleshooting: Low Yield in Dieckmann Condensation Start Low Yield Observed Check_Base Check Base Activity & Stoichiometry Start->Check_Base Base_OK Base is Active & Stoichiometric Check_Base->Base_OK Check_Concentration Review Reaction Concentration Base_OK->Check_Concentration Yes Use_Fresh_Base Use Fresh/More Base Base_OK->Use_Fresh_Base No Concentration_OK Concentration is Appropriate (High Dilution) Check_Concentration->Concentration_OK Check_Temp_Time Investigate Temperature & Reaction Time Concentration_OK->Check_Temp_Time Yes Slow_Addition Implement Slow Addition Protocol Concentration_OK->Slow_Addition No Optimize_Conditions Optimize Conditions (Gradual Increase) Check_Temp_Time->Optimize_Conditions

Caption: Troubleshooting decision tree for low yield in Dieckmann condensation.

References

"side reactions during the functionalization of Methyl 1,3-dimethylpyrrolidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1,3-dimethylpyrrolidine-3-carboxylate. The following information addresses common side reactions and provides guidance on optimizing experimental outcomes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of this compound.

Problem 1: Low yield of the desired N-functionalized product and presence of a polar impurity.

Possible Cause: N-Oxidation of the tertiary amine.

Troubleshooting Steps:

  • Reaction Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.

  • Solvent Purity: Use freshly distilled or anhydrous solvents to avoid peroxides, which can act as oxidizing agents.

  • Reagent Purity: Verify the purity of your starting materials and reagents to exclude any oxidizing contaminants.

  • Temperature Control: Avoid excessive heating, as higher temperatures can promote oxidation.[1][2]

  • Antioxidant Additives: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can prevent oxidation.

Problem 2: Formation of a water-soluble byproduct and loss of the methyl ester signal in NMR.

Possible Cause: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

Troubleshooting Steps:

  • pH Control:

    • Acidic Conditions: If your reaction is run under acidic conditions, minimize the amount of acid and the reaction time. Consider using a non-aqueous acid source if possible.

    • Basic Conditions: Base-catalyzed hydrolysis (saponification) is often irreversible.[3][4][5] If a base is required for your transformation, use a non-nucleophilic, sterically hindered base. If aqueous basic conditions are unavoidable, perform the reaction at low temperatures and for the shortest possible time.

  • Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents to prevent hydrolysis.

  • Work-up Procedure: During the work-up, avoid prolonged exposure to aqueous acid or base. Neutralize the reaction mixture promptly and extract the product into an organic solvent.

Problem 3: Complex mixture of products observed after N-alkylation with a reactive alkyl halide.

Possible Cause: Ring-opening of the pyrrolidinium salt.

Troubleshooting Steps:

  • Choice of Alkylating Agent: Use less reactive alkylating agents if possible (e.g., alkyl tosylates instead of alkyl iodides).

  • Nucleophile Control: If a nucleophile is present in the reaction mixture, its concentration and reactivity should be minimized to prevent it from attacking the pyrrolidinium ring.

  • Temperature and Reaction Time: Perform the N-alkylation at the lowest effective temperature and monitor the reaction closely to stop it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when functionalizing this compound?

A1: The most common side reactions are:

  • Hydrolysis of the methyl ester: This can occur under both acidic and basic conditions, yielding the corresponding carboxylic acid.[3][4][5][6]

  • N-Oxidation: The tertiary nitrogen of the pyrrolidine is susceptible to oxidation, forming an N-oxide. This is more likely with oxidizing reagents or under harsh reaction conditions.[1][2]

  • Ring-opening: Following quaternization of the nitrogen (e.g., during N-alkylation), the resulting pyrrolidinium salt can be susceptible to nucleophilic attack, leading to ring-opening.

Q2: How can I confirm if N-oxidation has occurred?

A2: N-oxides have distinct spectroscopic properties. In ¹H NMR, the protons on the carbons adjacent to the nitrogen will be shifted downfield compared to the parent amine. In mass spectrometry, you will observe a mass increase of 16 amu (corresponding to the addition of an oxygen atom). Thin-layer chromatography (TLC) will also show a more polar spot for the N-oxide compared to the starting material.

Q3: Is epimerization at the C3 position a concern?

A3: For this compound, epimerization at the C3 position is not possible because the two substituents are identical (methyl groups), meaning there is no stereocenter at this position. However, for analogous compounds with two different substituents at the C3 position, epimerization could be a concern under basic conditions that allow for the formation of an enolate.

Q4: Can the N-methyl group participate in side reactions?

A4: While less common, the N-methyl group can be involved in side reactions. For example, under certain oxidative conditions, demethylation can occur. In the presence of very strong bases, deprotonation of the N-methyl group is possible, though less likely than other reactions.

Data Presentation

Table 1: Influence of pH on Ester Hydrolysis Rate (Representative Data)

pHReaction ConditionsApproximate Half-life of Ester
< 2Aqueous HCl, 50 °C~ 2 hours
4 - 6Aqueous buffer, 25 °C> 48 hours
7Water, 25 °CVery slow
8 - 10Aqueous buffer, 25 °C~ 12 hours
> 121M NaOH, 25 °C< 30 minutes

Note: This table provides representative data for a typical methyl ester and is intended for illustrative purposes. Actual rates will vary based on the specific substrate and conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, DMF) under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 eq) if required to scavenge any acid formed.

  • Cool the mixture to 0 °C.

  • Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Test for N-Oxide Formation

  • Dissolve a small sample of the reaction mixture or purified product in a suitable solvent.

  • Spot the solution on a TLC plate.

  • Develop the TLC plate using a polar solvent system (e.g., dichloromethane/methanol, 9:1).

  • Visualize the spots under UV light and/or by staining with potassium permanganate. The N-oxide will appear as a more polar spot (lower Rf) than the starting amine.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Functionalization Reaction cluster_workup Work-up & Purification cluster_products Products Start Methyl 1,3-dimethyl- pyrrolidine-3-carboxylate Reaction Reaction with Reagent (e.g., Alkyl Halide) Start->Reaction Workup Aqueous Work-up Reaction->Workup Side2 Side Product 2: N-Oxidation Reaction->Side2 Oxidizing Conditions Side3 Side Product 3: Ring Opening Reaction->Side3 Nucleophilic Attack on Pyrrolidinium Purification Column Chromatography Workup->Purification Side1 Side Product 1: Ester Hydrolysis Workup->Side1 Aqueous Acid/Base Desired Desired Functionalized Product Purification->Desired

Caption: Experimental workflow for the functionalization of this compound and potential side reactions.

logical_relationships cluster_side_reactions Potential Side Reactions Start Methyl 1,3-dimethyl- pyrrolidine-3-carboxylate N_Func N-Functionalization Start->N_Func e.g., Alkylation, Acylation Ester_Func Ester Functionalization Start->Ester_Func e.g., Reduction, Amidation N_Oxidation N-Oxidation N_Func->N_Oxidation Inert Atmosphere Ring_Opening Ring Opening N_Func->Ring_Opening If N is quaternized Hydrolysis Ester Hydrolysis Ester_Func->Hydrolysis Anhydrous Conditions

Caption: Logical relationships between functionalization pathways and common side reactions.

References

"degradation pathways of Methyl 1,3-dimethylpyrrolidine-3-carboxylate under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of Methyl 1,3-dimethylpyrrolidine-3-carboxylate under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation products of this compound under acidic and basic conditions?

Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the methyl ester to yield 1,3-dimethylpyrrolidine-3-carboxylic acid and methanol.

  • Acid-Catalyzed Hydrolysis: This reaction is reversible and typically requires an excess of water to drive the equilibrium towards the carboxylic acid and alcohol products.[1]

  • Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack.[1]

Q2: What analytical techniques are recommended for monitoring the degradation of this compound?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the starting material from its degradation products and quantifying their concentrations over time. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection may be challenging due to the lack of a strong chromophore, so alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) are recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products, such as methanol. Derivatization of the non-volatile carboxylic acid may be necessary for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final degradation products and any stable intermediates.

  • Mass Spectrometry (MS): Provides molecular weight information for the identification of degradation products, especially when coupled with a chromatographic separation technique (LC-MS or GC-MS).

Q3: Are any side reactions or further degradation of the pyrrolidine ring expected under these conditions?

The pyrrolidine ring is generally stable under mild acidic and basic conditions required for ester hydrolysis. However, under more forcing conditions (e.g., high temperatures, extreme pH), ring-opening or other rearrangements could potentially occur, though these are not the primary expected pathways. The presence of the tertiary amine in the pyrrolidine ring makes it a basic compound.[2]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Hydrolysis - Insufficient reaction time or temperature.- For acidic hydrolysis, the equilibrium may not favor the products.- Inadequate concentration of acid or base catalyst.- Increase the reaction time and/or temperature, monitoring for the formation of side products.- In acid-catalyzed hydrolysis, use a large excess of water to shift the equilibrium.[1]- Increase the concentration of the acid or base catalyst.
Unexpected Peaks in Chromatogram - Formation of side products due to harsh reaction conditions.- Impurities in the starting material.- Contamination from reagents or solvents.- Use milder reaction conditions (lower temperature, lower catalyst concentration).- Characterize the unexpected peaks using LC-MS or GC-MS to identify potential side products.- Analyze the purity of the starting material and all reagents.
Poor Chromatographic Resolution - Inappropriate HPLC column or mobile phase.- Optimize the HPLC method by screening different columns (e.g., C18, C8, HILIC) and mobile phase compositions (pH, organic modifier, buffer concentration).- Consider using an ion-pairing reagent for better retention and peak shape of the carboxylic acid product.
Difficulty in Product Isolation - The carboxylic acid product may be highly soluble in the aqueous reaction mixture.- After reaction completion, adjust the pH to below the pKa of the carboxylic acid to protonate it, then extract with an appropriate organic solvent.- Alternatively, use solid-phase extraction (SPE) for isolation.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the expected trends in the degradation of this compound.

Table 1: Hypothetical Degradation Kinetics at 50°C

Condition Rate Constant (k) Half-life (t½)
0.1 M HCl0.05 hr⁻¹13.9 hr
0.1 M NaOH0.25 hr⁻¹2.8 hr

This hypothetical data illustrates that base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis.

Table 2: Hypothetical Product Distribution after 24 hours at 50°C

Condition This compound (%) 1,3-dimethylpyrrolidine-3-carboxylic acid (%) Other Impurities (%)
0.1 M HCl30682
0.1 M NaOH<1981

This hypothetical data shows a more complete conversion under basic conditions compared to acidic conditions for the same time period.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Reaction Initiation: In a sealed reaction vial, add a specific volume of the stock solution to a pre-heated (e.g., 50°C) acidic solution (e.g., 0.1 M HCl in water) to achieve the desired final concentration.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., NaOH) to stop the reaction.

  • Analysis: Analyze the quenched sample by a validated HPLC method to determine the concentrations of the starting material and the carboxylic acid product.

Protocol 2: Base-Catalyzed Hydrolysis

  • Sample Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Reaction Initiation: In a sealed reaction vial, add a specific volume of the stock solution to a pre-heated (e.g., 50°C) basic solution (e.g., 0.1 M NaOH in water).

  • Time-Point Sampling: Withdraw aliquots at appropriate time intervals.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable acid (e.g., HCl).

  • Analysis: Analyze the quenched sample by a validated HPLC method.

Visualizations

Acid_Degradation_Pathway cluster_products Products start This compound intermediate Protonated Intermediate start->intermediate + H₃O⁺ intermediate->start - H₃O⁺ product 1,3-dimethylpyrrolidine-3-carboxylic acid intermediate->product + H₂O - CH₃OH product->intermediate - H₂O + CH₃OH methanol Methanol

Caption: Acid-catalyzed hydrolysis pathway.

Basic_Degradation_Pathway cluster_products Final Products start This compound intermediate Tetrahedral Intermediate start->intermediate + OH⁻ product_acid 1,3-dimethylpyrrolidine-3-carboxylic acid intermediate->product_acid - OCH₃⁻ product_salt 1,3-dimethylpyrrolidine-3-carboxylate Salt product_acid->product_salt + OH⁻ - H₂O methanol Methanol

Caption: Base-catalyzed hydrolysis (saponification) pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solution initiate Initiate Reaction at T° prep_stock->initiate prep_media Prepare Acidic/Basic Media prep_media->initiate sample Sample at Time Points initiate->sample quench Quench Reaction sample->quench hplc HPLC-UV/MS Analysis quench->hplc data Data Processing hplc->data

Caption: General experimental workflow for degradation studies.

References

Technical Support Center: Pyrrolidine Nitrogen Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of protecting groups for the pyrrolidine nitrogen.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the pyrrolidine nitrogen during synthesis?

A1: The nitrogen atom in the pyrrolidine ring is a nucleophilic secondary amine.[1][2] Protection is often essential to prevent undesired side reactions at the nitrogen, such as acylation, alkylation, or participation in reactions intended for other functional groups within the molecule.[1][3] Protecting the nitrogen allows for greater control over the synthesis, enabling selective reactions at other positions and helping to direct the stereochemical outcome of transformations.[3]

Q2: What are the most common protecting groups for the pyrrolidine nitrogen?

A2: The most frequently used protecting groups for the pyrrolidine nitrogen are carbamates, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[3][4] Another common, though more robust, option is the tosyl (Ts) group.[3]

Q3: What is "orthogonal protection" and why is it important?

A3: Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others.[1][4] For example, a molecule might contain a Boc-protected amine (acid-labile) and a Cbz-protected amine (hydrogenolysis-labile).[1][3] This strategy is crucial in complex, multi-step syntheses as it allows for the sequential deprotection and reaction of specific functional groups.[1][3]

Q4: How do I choose the best protecting group for my specific reaction?

A4: The ideal protecting group should be easy to introduce in high yield, stable to your planned reaction conditions, and readily removable under mild conditions that do not impact other functional groups.[3] Consider the overall synthetic strategy. For instance:

  • Boc: A good general-purpose choice, stable to basic and nucleophilic conditions, but removed by acid.[3]

  • Cbz: Stable to both acidic and basic conditions, making it a good orthogonal partner to Boc, but incompatible with reactions involving catalytic reduction (e.g., hydrogenation of a double bond).[3]

  • Fmoc: Primarily used when mild basic deprotection is required, offering orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[3]

  • Tosyl (Ts): Extremely robust and suitable for syntheses involving harsh conditions like strong acids, bases, or organometallic reagents. However, its removal often requires harsh conditions.[3]

Troubleshooting Guides

Issue 1: My Boc-protected pyrrolidine is being unintentionally deprotected during a reaction.

  • Symptoms: Appearance of the unprotected pyrrolidine or subsequent side products in your reaction mixture, confirmed by TLC, LC-MS, or NMR.

  • Potential Causes:

    • Acidic Conditions: The Boc group is highly sensitive to acid.[3][5] Even trace amounts of acid in your reagents or solvents, or acidic byproducts generated during the reaction, can cause premature deprotection.

    • High Temperatures: Although less common, heating to over 80°C can sometimes lead to the cleavage of the Boc group.[6]

  • Troubleshooting Steps:

    • Neutralize Reagents: Ensure all reagents and solvents are free from acidic impurities. Consider passing them through a plug of basic alumina if necessary.

    • Add a Non-Nucleophilic Base: Include a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine in your reaction mixture to scavenge any generated acid.

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature.

    • Switch Protecting Group: If acidic conditions are unavoidable, consider switching to a more acid-stable protecting group like Cbz.[3]

Issue 2: My Cbz deprotection via hydrogenolysis is slow or incomplete.

  • Symptoms: The reaction stalls, with starting material remaining even after extended reaction times or addition of more catalyst.

  • Potential Causes:

    • Catalyst Poisoning: Sulfur-containing compounds, certain functional groups, or impurities can poison the palladium catalyst, rendering it inactive.

    • Poor Catalyst Quality: The activity of Pd/C can vary between batches and suppliers.

    • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for difficult deprotections.

  • Troubleshooting Steps:

    • Use a Fresh Catalyst: Ensure you are using a high-quality, fresh batch of Pd/C.

    • Increase Catalyst Loading: Increase the weight percentage of the catalyst.

    • Increase Hydrogen Pressure: Use a Parr shaker or a similar apparatus to perform the reaction under a higher pressure of hydrogen.

    • Alternative Deprotection: If hydrogenolysis is not feasible, consider alternative methods for Cbz removal, such as using HBr in acetic acid or transfer hydrogenolysis with a hydrogen donor like ammonium formate.

Issue 3: I am observing side reactions during Fmoc deprotection.

  • Symptoms: Formation of impurities alongside the desired deprotected amine.

  • Potential Causes:

    • Dibenzylfulvene Adducts: The dibenzofulvene byproduct generated during Fmoc deprotection can sometimes react with the newly liberated amine.

    • Base-Sensitive Functional Groups: Other functional groups in your molecule may not be stable to the basic conditions (e.g., piperidine) required for Fmoc removal.

  • Troubleshooting Steps:

    • Add a Scavenger: Include a scavenger like piperonal or triisopropylsilane in the deprotection solution to trap the dibenzofulvene byproduct.

    • Use a Milder Base: For sensitive substrates, consider using a milder base such as 4-dimethylaminopyridine (DMAP) or diethylamine.

    • Re-evaluate Orthogonal Strategy: If your molecule contains other base-labile groups, the Fmoc group may not be the appropriate choice.

Data & Protocols

Comparison of Common Pyrrolidine Nitrogen Protecting Groups
Protecting GroupAbbreviationStructureStable ToLabile To
tert-ButyloxycarbonylBocBoc-NBase, Nucleophiles, HydrogenolysisStrong Acids (e.g., TFA, HCl)[3][5]
BenzyloxycarbonylCbz or ZCbz-NAcid, Base[3]Catalytic Hydrogenolysis (H₂, Pd/C)[3][6]
9-FluorenylmethyloxycarbonylFmocFmoc-NAcid, Hydrogenolysis[3]Base (e.g., Piperidine)[3][6]
p-ToluenesulfonylTosyl (Ts)Ts-NStrong Acids, Bases, Organometallics[3]Harsh Reductive Conditions (e.g., Na/NH₃)[7]
Experimental Protocols

1. Boc Protection of Pyrrolidine

  • Objective: To protect the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

  • Methodology:

    • Dissolve pyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.[5]

    • Add a base, such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq).[5]

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected pyrrolidine.

2. Cbz Deprotection of N-Cbz-Pyrrolidine

  • Objective: To remove the benzyloxycarbonyl (Cbz) protecting group.

  • Methodology:

    • Dissolve the N-Cbz-pyrrolidine in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

    • Carefully add palladium on activated carbon (Pd/C, 10% w/w, ~5-10 mol%).

    • Place the reaction flask under an atmosphere of hydrogen gas (H₂), typically by using a balloon or a hydrogenation apparatus.

    • Stir the mixture vigorously at room temperature for 2-16 hours, monitoring by TLC.

    • Upon completion, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected pyrrolidine.

Visual Guides

Protecting Group Selection Logic

G Decision Flow for Pyrrolidine N-Protection start Start: Need to Protect Pyrrolidine Nitrogen q1 Are subsequent steps acidic? start->q1 q2 Are subsequent steps basic? q1->q2 No cbz Use Cbz Group q1->cbz Yes q3 Are subsequent steps reductive (e.g., H2, Pd/C)? q2->q3 No fmoc Use Fmoc Group q2->fmoc Yes boc Use Boc Group q3->boc No other Consider other groups (e.g., Tosyl for harsh conditions) q3->other Yes

Caption: Decision tree for selecting a suitable N-protecting group.

General Protection/Deprotection Workflow

G cluster_0 Protection Phase cluster_1 Synthesis Phase cluster_2 Deprotection Phase pyrrolidine Pyrrolidine (Free Amine) reagent + Protecting Group Reagent (e.g., Boc₂O) pyrrolidine->reagent Step 1 protected N-Protected Pyrrolidine reagent->protected reaction Perform Desired Chemical Transformations protected->reaction Step 2 deprotect_reagent + Deprotection Reagent (e.g., TFA) reaction->deprotect_reagent Step 3 final_product Final Product with Free Pyrrolidine deprotect_reagent->final_product

Caption: General experimental workflow for amine protection and deprotection.

References

Validation & Comparative

Biological Activity of Methyl 1,3-dimethylpyrrolidine-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of biologically active compounds. This guide provides a comparative overview of the biological activities of derivatives of Methyl 1,3-dimethylpyrrolidine-3-carboxylate. While direct experimental data on this specific compound is limited in publicly available literature, this report summarizes the known biological activities of structurally related pyrrolidine carboxylate derivatives, offering valuable insights into their potential therapeutic applications. The data presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrrolidine framework.

Anticancer Activity

Several studies have explored the anticancer potential of various pyrrolidine derivatives. The mechanism of action often involves the inhibition of critical cellular processes in cancer cells, such as cell proliferation and survival.

Quantitative Data on Anticancer Activity of Pyrrolidine Derivatives
Compound/Derivative ClassCell LineActivity MetricValueReference
Pyrrolidone-hydrazone derivativesPPC-1 (Prostate Cancer)EC502.5–20.2 µM[1]
Pyrrolidone-hydrazone derivativesIGR39 (Melanoma)EC502.5–20.2 µM[1]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesA549 (Lung Cancer)% Viability28.0%[2]
Dimethylpyridine-3-carboxamide derivativesA549, MCF-7, LoVo, LoVo/DxIC503–10 µM[3]
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][2][4][5][6]tetrazine-8-carboxylatesVarious Human Solid Tumors% Survival< 10% at 40 µg/mL[7]
5-Bromo-7-azaindolin-2-one derivatives with 2,4-dimethyl-1H-pyrrole-3-carboxamideHepG2, A549, Skov-3IC502.357–3.012 µM[8]

Anti-inflammatory Activity

Pyrrolidine derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity of Pyrrolidine Derivatives
Compound/Derivative ClassAssayActivity MetricValueReference
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCarrageenan-induced paw edema% Edema Reduction33.3% at 10 mg/kg[9]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-1 InhibitionIC50314 µg/mL[9]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate5-LOX InhibitionIC50105 µg/mL[9]
Thiazoline-2-thione derivativesBSA Denaturation InhibitionIC5021.9 µg/mL[10]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acidsCOX-2 InhibitionIC500.18 µM[11]

Antimicrobial Activity

The antimicrobial potential of pyrrolidine derivatives has been evaluated against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity of Pyrrolidine Derivatives
Compound/Derivative ClassMicroorganismActivity MetricValueReference
Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivativesA. baumanniiMIC31.25 µg/mL[12]
Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivativesM. tuberculosis H37RvMIC0.98-1.96 µg/mL[12]
3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio) derivativesGram-positive & Gram-negative bacteria-Stronger than parent drug for some derivatives[13]
(Z)-Methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesVarious bacteriaMIC0.004–0.03 mg/mL[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key biological assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives anticancer Anticancer Assays (e.g., MTT) synthesis->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) synthesis->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., Microdilution) synthesis->antimicrobial data_analysis Determination of IC50 / EC50 / MIC anticancer->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.

signaling_pathway receptor Receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade Activates/Inhibits pyrrolidine Pyrrolidine Derivative pyrrolidine->receptor Binds to transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor Phosphorylates gene_expression Inflammatory Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Inflammation, Apoptosis) gene_expression->cellular_response Leads to

Caption: A simplified signaling pathway potentially modulated by bioactive pyrrolidine derivatives.

References

A Comparative Analysis of Methyl 1,3-dimethylpyrrolidine-3-carboxylate with Proline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the design of novel therapeutics. Proline and its analogs are crucial components in many peptides and peptidomimetics, influencing their conformation, stability, and biological activity. This guide provides a comparative analysis of the synthetic compound Methyl 1,3-dimethylpyrrolidine-3-carboxylate with well-characterized proline analogs, offering insights into its potential properties and applications.

While direct experimental data for this compound is limited in publicly available literature, its structural features—an N-methyl group and two methyl groups at the C3 position—allow for informed predictions of its behavior in comparison to known proline analogs. This analysis is based on established principles of stereochemistry and the documented effects of similar substitutions on the pyrrolidine ring.

Comparative Data of Proline Analogs

The following table summarizes key physicochemical and conformational properties of proline and selected analogs, providing a basis for predicting the characteristics of this compound.

PropertyL-Proline4(R)-Hydroxy-L-proline (Hyp)4(R)-Fluoro-L-proline (Flp)α-Methyl-L-prolineThis compound (Predicted)
Molar Mass ( g/mol ) 115.13131.13133.11129.16157.21
Pyrrolidine Ring Pucker Preference Cγ-endoCγ-exoCγ-exoN/A (Cα substitution)Likely a preference for a specific pucker due to steric hindrance from gem-dimethyl groups, potentially Cγ-exo or a twisted conformation.
Effect on Amide Bond (cis/trans Isomerism) ~10-30% cis in peptidesStabilizes trans isomerStrongly stabilizes trans isomerIncreases cis populationThe N-methyl group is known to favor the trans isomer, but steric clash from the C3-gem-dimethyl groups could influence this equilibrium.
Hydrogen Bond Donor NoYes (hydroxyl group)NoNoNo
Key Structural Feature Unsubstituted pyrrolidine ringC4-hydroxyl groupC4-fluoro groupCα-methyl groupN-methyl and C3-gem-dimethyl substitution
Primary Influence on Peptide Structure Induces kinks and turnsStabilizes polyproline II helices and collagen triple helicesStrong stabilization of the PPII helixRestricts backbone dihedral angles (φ, ψ) more than prolineExpected to impose significant conformational restriction due to steric bulk.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted properties of this compound, the following experimental protocols are recommended.

Conformational Analysis by NMR Spectroscopy

Objective: To determine the preferred pyrrolidine ring pucker and the cis/trans ratio of the X-Pro amide bond when the analog is incorporated into a model peptide.

Methodology:

  • Peptide Synthesis: Synthesize a model peptide (e.g., Ac-Ala-X-Ala-NH2, where X is the proline analog) using standard solid-phase peptide synthesis (SPPS).

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O or DMSO-d6) to a concentration of 1-5 mM.

  • NMR Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

    • ¹H 1D for initial assessment.

    • TOCSY (Total Correlation Spectroscopy) to assign proton spin systems of the amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proton-proton correlations. These are crucial for determining the ring pucker and the cis/trans isomerism.

  • Data Analysis:

    • Cis/Trans Ratio: Integrate the distinct sets of proton signals corresponding to the cis and trans isomers to determine their relative populations.

    • Ring Pucker: Analyze the intra-residue NOE intensities and coupling constants (³J) to determine the preferred puckering of the pyrrolidine ring (Cγ-endo vs. Cγ-exo).

Thermal Stability Assay

Objective: To assess the effect of the proline analog on the thermal stability of a model peptide or protein.

Methodology:

  • Sample Preparation: Prepare solutions of the model peptide or protein containing either proline or the analog in a suitable buffer.

  • Circular Dichroism (CD) Spectroscopy:

    • Record the CD spectrum of each sample at a range of temperatures (e.g., 20°C to 90°C).

    • Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for helical content) as a function of temperature.

  • Data Analysis: Determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded. A higher Tm indicates greater stability.

Prolyl Isomerase Susceptibility Assay

Objective: To determine if the modified proline residue is a substrate for prolyl isomerases, such as cyclophilin A.

Methodology:

  • Assay Principle: This assay is based on the chymotrypsin-coupled method. Chymotrypsin specifically cleaves the peptide bond C-terminal to phenylalanine only when the preceding proline residue is in the trans conformation.

  • Procedure:

    • Synthesize a substrate peptide such as Suc-Ala-Ala-Pro-Phe-pNA.

    • Incubate the substrate with and without a prolyl isomerase.

    • Add chymotrypsin to initiate the cleavage reaction.

    • Monitor the rate of p-nitroaniline (pNA) release by measuring the absorbance at 410 nm.

  • Data Analysis: An increased rate of cleavage in the presence of the prolyl isomerase indicates that the enzyme is catalyzing the cis-to-trans isomerization of the proline analog.

Visualizing the Comparative Workflow

The following diagram illustrates a general workflow for the comparative analysis of a novel proline analog against a standard proline.

G Comparative Workflow for Proline Analogs cluster_synthesis Synthesis cluster_analysis Biophysical & Biochemical Analysis cluster_data Data Comparison & Conclusion peptide_pro Synthesize Model Peptide (with Proline) nmr Conformational Analysis (NMR Spectroscopy) peptide_pro->nmr cd Thermal Stability (Circular Dichroism) peptide_pro->cd enzyme Enzymatic Assay (Prolyl Isomerase) peptide_pro->enzyme peptide_analog Synthesize Model Peptide (with Analog) peptide_analog->nmr peptide_analog->cd peptide_analog->enzyme comparison Compare: - Ring Pucker - Cis/Trans Ratio - Thermal Stability (Tm) - Enzyme Susceptibility nmr->comparison cd->comparison enzyme->comparison conclusion Draw Conclusions on Analog's Properties comparison->conclusion

Caption: A generalized workflow for the comparative analysis of proline analogs.

Conclusion

The structural modifications in this compound, specifically N-methylation and gem-dimethyl substitution at C3, suggest that it will likely impose significant conformational constraints within a peptide backbone. The steric bulk of the gem-dimethyl group is expected to strongly influence the pyrrolidine ring pucker and potentially the cis/trans isomer equilibrium of the preceding amide bond. The N-methylation will remove the hydrogen bond donating capacity of the amide nitrogen, which is a common feature of proline itself.

For researchers in drug discovery, this analog could be a valuable tool for locking a peptide into a specific conformation, which may enhance binding affinity to a target receptor or improve resistance to proteolytic degradation. The experimental protocols outlined above provide a clear path for the empirical characterization of this and other novel proline analogs, enabling a rational approach to peptidomimetic design.

Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 1,3-dimethylpyrrolidine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of methyl 1,3-dimethylpyrrolidine-3-carboxylate. Due to a lack of direct studies on this specific scaffold, this guide synthesizes findings from closely related pyrrolidine-3-carboxylate and 1,3-disubstituted pyrrolidine derivatives to infer the likely SAR landscape. The primary biological targets for this class of compounds appear to be muscarinic acetylcholine receptors (mAChRs), G-protein coupled receptors that play crucial roles in the central and peripheral nervous systems.

Inferred Structure-Activity Relationships

The following sections detail the inferred impact of structural modifications at key positions of the this compound core on muscarinic receptor activity. These inferences are drawn from studies on analogous N-substituted pyrrolidine-3-carboxylates and other related heterocyclic compounds.

Table 1: Inferred Impact of Substitutions on Muscarinic Receptor Activity
PositionModificationInferred Effect on ActivityRationale from Analogous Compounds
1 (Nitrogen) Methyl Group Likely essential for potent muscarinic activity. The N-methyl group is a common feature in many active muscarinic agonists and antagonists, contributing to the cationic head required for receptor interaction.Studies on various N-substituted pyrrolidines demonstrate that the nature of the substituent on the nitrogen atom is critical for affinity and efficacy at muscarinic receptors. Small alkyl groups, particularly methyl, are often optimal.
3 Methyl Group May influence selectivity and potency. The stereochemistry of this substituent is likely to be critical. An (R)-configuration at a similar position has been shown to be important for the activity of some enzyme inhibitors and receptor agonists.[1]The size and nature of the substituent at the 3-position of the pyrrolidine ring can modulate affinity and selectivity for different muscarinic receptor subtypes.
3 Carboxylate Group (Methyl Ester) Acts as a key interaction point, likely through hydrogen bonding. Conversion to other esters (e.g., ethyl) or amides would likely modulate potency and metabolic stability.The carboxylate moiety in pyrrolidine-3-carboxylic acid derivatives is a known pharmacophoric element that interacts with receptor binding sites.

Comparative Analysis with Alternative Scaffolds

While direct competitors to this compound are not explicitly documented, a comparison with other pyrrolidine-based muscarinic modulators can provide valuable context.

Table 2: Comparison with Other Pyrrolidine-Based Muscarinic Receptor Modulators
Compound ClassKey Structural FeaturesGeneral Activity Profile
N-Substituted Ethyl 3-Phenylpyrrolidine-3-carboxylates Phenyl group at C3, ethyl ester.Investigated as narcotic antagonists, suggesting interaction with opioid receptors, but also potential for muscarinic activity.
Pyrrolidine-3-carboxylic acid-based Endothelin Antagonists Complex substitutions at N1 and C2/C5.Highly specific for endothelin receptors, demonstrating that the pyrrolidine-3-carboxylate core can be adapted for different targets.
1-Methyl-2-substituted Pyrrolidine Derivatives Substitutions at C2.Show muscarinic agonist or antagonist activity, with selectivity influenced by the nature and stereochemistry of the C2 substituent.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of compound performance. The following are standard protocols used to characterize the activity of compounds at muscarinic receptors.

Radioligand Binding Assay for Muscarinic Receptors

This assay determines the affinity of a test compound for muscarinic receptor subtypes by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).

  • Radioligand (e.g., [³H]-N-Methylscopolamine, [³H]-Pirenzepine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds (analogs of this compound).

  • Non-specific binding control (e.g., 1 µM Atropine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, radioligand, and either a test compound, buffer (for total binding), or non-specific binding control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ and Kᵢ values for the test compounds.

Functional Assay: Calcium Mobilization for M1 and M3 Receptors

This assay measures the ability of a test compound to act as an agonist or antagonist at Gq-coupled muscarinic receptors (M1 and M3) by detecting changes in intracellular calcium concentration.

Materials:

  • CHO or HEK293 cells stably expressing the M1 or M3 muscarinic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compounds.

  • Known agonist (e.g., Carbachol) and antagonist (e.g., Atropine).

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • For antagonist testing, pre-incubate the cells with the test compounds.

  • Measure baseline fluorescence.

  • Add the test compound (for agonist testing) or a known agonist (for antagonist testing) using the plate reader's liquid handling system.

  • Immediately measure the change in fluorescence over time.

  • Determine the EC₅₀ for agonists or the IC₅₀ for antagonists.

Functional Assay: GTPγS Binding for Gi/o-Coupled Receptors

This assay assesses the activation of Gi/o-coupled receptors (M2 and M4) by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

Materials:

  • Cell membranes expressing the M2 or M4 muscarinic receptor.

  • [³⁵S]GTPγS.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP.

  • Test compounds.

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, GDP, and the test compounds.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 30-60 minutes.

  • If using SPA, add the beads and incubate further to allow for proximity-based signal generation.

  • If using filtration, terminate the reaction by rapid filtration through glass fiber filters.

  • Measure the radioactivity using a suitable counter.

  • Determine the EC₅₀ and Eₘₐₓ values for the test compounds.

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by muscarinic acetylcholine receptors.

muscarinic_signaling cluster_gq M1, M3, M5 Receptor Signaling cluster_gi M2, M4 Receptor Signaling M1_M3_M5 M1/M3/M5 mAChR Gq Gαq/11 M1_M3_M5->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2/M4 mAChR Gi Gαi/o M2_M4->Gi Agonist AC Adenylate Cyclase (AC) Gi->AC Inhibits K_channel K⁺ Channel Opening Gi->K_channel cAMP ↓ cAMP AC->cAMP Cellular_Response_Gi Cellular Response cAMP->Cellular_Response_Gi K_channel->Cellular_Response_Gi

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Experimental Workflow

The diagram below outlines a general workflow for characterizing the SAR of novel compounds at muscarinic receptors.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_functional Functional Characterization cluster_analysis Data Analysis Synthesis Synthesize Analogs of This compound Binding_Assay Radioligand Binding Assay (Determine Ki for M1-M5) Synthesis->Binding_Assay Functional_Assay Functional Assays Binding_Assay->Functional_Assay Calcium_Assay Calcium Mobilization (M1, M3 - Agonist/Antagonist EC50/IC50) Functional_Assay->Calcium_Assay GTP_Assay GTPγS Binding (M2, M4 - Agonist EC50) Functional_Assay->GTP_Assay SAR_Analysis Structure-Activity Relationship Analysis Calcium_Assay->SAR_Analysis GTP_Assay->SAR_Analysis

Caption: Workflow for SAR Characterization of Muscarinic Receptor Modulators.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Pyrrolidine-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical evaluation of novel compounds derived from Methyl 1,3-dimethylpyrrolidine-3-carboxylate. Due to the absence of publicly available data on a specific series of such derivatives, this document presents a hypothetical yet scientifically rigorous comparison of a plausible set of compounds. The experimental protocols, data presentation, and mechanistic evaluations are based on established methodologies in drug discovery for assessing compounds targeting the central nervous system (CNS), a common therapeutic area for pyrrolidine-based structures.[1][2][3]

The pyrrolidine ring is a crucial scaffold in medicinal chemistry, found in numerous FDA-approved drugs and bioactive molecules.[4] Its stereochemistry and potential for substitution allow for fine-tuning of pharmacological properties.[2] This guide outlines a systematic approach to characterize the therapeutic potential of novel derivatives.

Hypothetical Compound Series

For the purpose of this guide, we will consider a series of hypothetical compounds (designated PNC-1 to PNC-4 ) derived from the lead scaffold, this compound. These derivatives are formed through common medicinal chemistry modifications to explore structure-activity relationships (SAR).

  • Lead Scaffold: this compound

  • PNC-1: (Amide derivative) 1,3-Dimethyl-N-phenylpyrrolidine-3-carboxamide

  • PNC-2: (Bioisostere) 1,3-Dimethyl-N-(pyridin-2-yl)pyrrolidine-3-carboxamide

  • PNC-3: (Alternative substitution) N-Benzyl-1,3-dimethylpyrrolidine-3-carboxamide

  • PNC-4 (Comparator): A known CNS-active drug with a similar structural motif (e.g., a simplified analog of a known dopamine reuptake inhibitor).

Data Presentation: Comparative In Vitro and In Vivo Profile

The following tables summarize the hypothetical quantitative data for our compound series.

Table 1: In Vitro Receptor Binding and Functional Activity
CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Assay Type
PNC-1 Dopamine Transporter (DAT)15.2 ± 1.825.5 ± 2.1 (IC50)Reuptake Inhibition
PNC-2 Dopamine Transporter (DAT)8.9 ± 0.912.3 ± 1.5 (IC50)Reuptake Inhibition
PNC-3 Dopamine Transporter (DAT)45.7 ± 3.568.2 ± 5.4 (IC50)Reuptake Inhibition
PNC-4 Dopamine Transporter (DAT)5.1 ± 0.68.7 ± 0.9 (IC50)Reuptake Inhibition
Table 2: In Vitro ADME & Toxicology Profile
CompoundCaco-2 Permeability (Papp, 10⁻⁶ cm/s)hERG Inhibition (IC50, µM)Microsomal Stability (t½, min)Cytotoxicity (CC50, µM)
PNC-1 12.5> 3045> 50
PNC-2 9.8> 3058> 50
PNC-3 18.2152528
PNC-4 15.0> 3065> 50
Table 3: In Vivo Pharmacokinetic and Efficacy Data (Rodent Model)
CompoundBrain/Plasma Ratio (Kp,uu)Oral Bioavailability (%)Locomotor Activity (% Increase vs. Vehicle)
PNC-1 1.240150%
PNC-2 0.955220%
PNC-3 2.52580%
PNC-4 1.860250%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

In Vitro Dopamine Transporter (DAT) Reuptake Assay
  • Objective: To measure the ability of the test compounds to inhibit the reuptake of dopamine by the human dopamine transporter.

  • Cell Line: HEK293 cells stably expressing the human DAT.

  • Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • On the day of the assay, the growth medium is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are pre-incubated with varying concentrations of test compounds (PNC-1 to PNC-4) or vehicle for 15 minutes at 37°C.

    • A mixture of [³H]-dopamine (final concentration 10 nM) is added to each well, and the plate is incubated for another 10 minutes at 37°C.

    • Uptake is terminated by aspirating the assay buffer and rapidly washing the cells three times with ice-cold KRH buffer.

    • Cells are lysed with 1% SDS, and the radioactivity is measured using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).

    • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

In Vivo Rodent Locomotor Activity Assay
  • Objective: To assess the CNS stimulant effects of the test compounds, a common functional outcome for DAT inhibitors.[5]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Animals are habituated to the testing room for at least 1 hour before the experiment.

    • Mice are individually placed in open-field activity chambers equipped with infrared beams to track movement.

    • Baseline locomotor activity is recorded for 30 minutes.

    • Animals are administered the test compound (e.g., 10 mg/kg, intraperitoneally) or vehicle.

    • Locomotor activity (total distance traveled, rearing counts) is recorded for 60-90 minutes post-injection.

    • Data are expressed as a percentage of the vehicle control group and analyzed using ANOVA followed by a post-hoc test.[5]

Brain Penetration (Kp,uu) Assessment
  • Objective: To determine the extent to which a compound crosses the blood-brain barrier (BBB) and reaches its CNS target.[6]

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • A cassette of compounds (including PNC-1 to PNC-4) is administered intravenously.

    • At a specified time point (e.g., 30 minutes), blood samples are collected via cardiac puncture, and the brain is perfused and harvested.

    • Plasma is separated from the blood. Brain tissue is homogenized.

    • The unbound fraction of the compounds in both plasma (fu,plasma) and brain homogenate (fu,brain) is determined using equilibrium dialysis.

    • Total concentrations in plasma (Cplasma) and brain (Cbrain) are quantified using LC-MS/MS.

    • The unbound brain-to-plasma concentration ratio is calculated as: Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma).[6]

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_v Dopamine L_DOPA->Dopamine_v DDC Vesicle Synaptic Vesicle Dopamine_v->Vesicle VMAT2 Dopamine_s Dopamine Vesicle->Dopamine_s Exocytosis DAT Dopamine Transporter (DAT) D2R D2 Receptor Signal Signal Transduction (e.g., ↓cAMP) D2R->Signal Response Cellular Response Signal->Response Dopamine_s->DAT Reuptake Dopamine_s->D2R Binding PNC PNC Compounds (e.g., PNC-2) PNC->DAT Inhibition

Caption: Dopaminergic synapse showing inhibition of the Dopamine Transporter (DAT) by PNC compounds.

Experimental Workflow Diagram

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A1 Compound Synthesis (PNC-1, 2, 3) A2 Primary Screening: Receptor Binding & Functional Assays A1->A2 A3 ADME-Tox Profiling: Permeability, hERG, Stability, Cytotoxicity A2->A3 A4 Hit Selection: Potent, Permeable, Safe Candidates A3->A4 B1 Pharmacokinetics (PK) Study: Bioavailability, Brain Penetration (Kp,uu) A4->B1 Advance Hits B2 Pharmacodynamics (PD) Study: Rodent Locomotor Activity A4->B2 Advance Hits B3 Lead Candidate Nomination B1->B3 B2->B3

Caption: A tiered workflow for the preclinical evaluation of novel pyrrolidine derivatives.

References

A Comparative Guide to the Synthetic Efficiency of Routes to Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes to Methyl 1,3-dimethylpyrrolidine-3-carboxylate, a key building block in the development of various pharmaceutical compounds. The synthetic efficiency of each route is evaluated based on reported reaction yields and conditions for analogous transformations. Detailed experimental protocols for key steps are provided to facilitate laboratory application.

Route 1: Sequential N-Methylation and C-Methylation

This synthetic approach commences with the commercially available Methyl pyrrolidine-3-carboxylate. The strategy involves the sequential introduction of methyl groups, first at the nitrogen atom of the pyrrolidine ring, followed by methylation at the C-3 position.

Experimental Protocol:

Step 1: Synthesis of Methyl 1-methylpyrrolidine-3-carboxylate (N-Methylation)

The N-methylation of Methyl pyrrolidine-3-carboxylate can be efficiently achieved via the Eschweiler-Clarke reaction. This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent, and is known for its high yields and operational simplicity.

To a solution of Methyl pyrrolidine-3-carboxylate (1 eq.) in formic acid (excess), aqueous formaldehyde (excess) is added. The reaction mixture is heated to reflux for several hours until completion, as monitored by thin-layer chromatography (TLC). The excess formic acid and formaldehyde are removed under reduced pressure. The residue is then basified with a suitable base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford Methyl 1-methylpyrrolidine-3-carboxylate. Yields for this type of transformation are typically high, often exceeding 90%.

Step 2: Synthesis of this compound (C-Methylation)

The introduction of a methyl group at the C-3 position is achieved through the formation of an enolate followed by alkylation with a methylating agent.

Methyl 1-methylpyrrolidine-3-carboxylate (1 eq.) is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon) and cooled to -78 °C. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.1 eq.), is added dropwise to generate the lithium enolate. After stirring for a period to ensure complete enolate formation, methyl iodide (1.2 eq.) is added to the solution. The reaction is allowed to proceed at low temperature before being quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic phases are washed, dried, and concentrated. Purification by column chromatography yields the desired this compound. The yield for this alkylation step can be variable and is often moderate.

Route 2: Pyrrolidine Ring Construction via Michael Addition

This alternative route involves the construction of the pyrrolidine ring through a Michael addition reaction, followed by the conversion of a nitrile group to the final methyl ester.

Experimental Protocol:

Step 1: Synthesis of 1,3-dimethylpyrrolidine-3-carbonitrile

This key step involves the conjugate addition of a suitable N-methylated precursor to 2-methylacrylonitrile. A potential method involves the reaction of an azomethine ylide precursor, such as N-methyl-N-(methoxymethyl)trimethylsilylmethane, with 2-methylacrylonitrile.

In a dry reaction vessel under an inert atmosphere, N-methyl-N-(methoxymethyl)trimethylsilylmethane and 2-methylacrylonitrile are dissolved in a suitable solvent like acetonitrile. A catalytic amount of a Lewis acid (e.g., trifluoroacetic acid) is added to generate the azomethine ylide in situ. The reaction mixture is stirred at room temperature until the starting materials are consumed. The solvent is then removed, and the crude product is purified to yield 1,3-dimethylpyrrolidine-3-carbonitrile.

Step 2: Synthesis of this compound (Hydrolysis and Esterification)

The final step involves the hydrolysis of the nitrile to a carboxylic acid, followed by esterification to the methyl ester.

1,3-dimethylpyrrolidine-3-carbonitrile is subjected to acidic hydrolysis by heating under reflux with a strong acid, such as hydrochloric acid.[1] This process converts the nitrile group into a carboxylic acid. After cooling, the reaction mixture is neutralized, and the 1,3-dimethylpyrrolidine-3-carboxylic acid can be isolated.

The crude carboxylic acid is then esterified. A common method is Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).[2] After the reaction is complete, the excess methanol is removed, and the residue is worked up to isolate the final product, this compound.

Comparison of Synthetic Efficiency

StepRoute 1: Sequential MethylationRoute 2: Ring Construction via Michael Addition
Starting Materials Methyl pyrrolidine-3-carboxylate, Formaldehyde, Formic Acid, LDA, Methyl IodideN-methyl-N-(methoxymethyl)trimethylsilylmethane, 2-Methylacrylonitrile, HCl, Methanol, H₂SO₄
Number of Steps 22
Key Reactions Eschweiler-Clarke N-methylation, Enolate C-alkylationMichael Addition/Cyclization, Nitrile Hydrolysis & Esterification
Reported Yields (Analogous Reactions) N-Methylation: >90%C-Methylation: Moderate (variable)Ring Formation: Moderate to GoodHydrolysis/Esterification: Good to High
Overall Estimated Yield ModerateModerate
Advantages Utilizes a readily available starting material. The N-methylation step is typically high-yielding and straightforward.Potentially more convergent. Avoids the use of highly flammable and toxic methyl iodide in the final steps.
Disadvantages The C-alkylation step can be low-yielding and may require cryogenic temperatures and strictly anhydrous conditions. Potential for di-alkylation or other side reactions.The synthesis of the azomethine ylide precursor may add complexity. The hydrolysis of the nitrile can require harsh conditions.

Visualizing the Synthetic Pathways

To provide a clear visual comparison of the two synthetic routes, the following diagrams have been generated using the DOT language.

Synthetic_Route_1 start Methyl pyrrolidine-3-carboxylate intermediate Methyl 1-methylpyrrolidine-3-carboxylate start->intermediate Eschweiler-Clarke (HCHO, HCOOH) end This compound intermediate->end C-Methylation (LDA, CH3I)

Caption: Synthetic pathway for Route 1.

Synthetic_Route_2 start1 N-methyl-N-(methoxymethyl)- trimethylsilylmethane intermediate 1,3-Dimethylpyrrolidine-3-carbonitrile start1->intermediate start2 2-Methylacrylonitrile start2->intermediate Michael Addition end This compound intermediate->end Hydrolysis (HCl) then Esterification (MeOH, H+)

Caption: Synthetic pathway for Route 2.

Conclusion

Both Route 1 and Route 2 present viable, albeit conceptually different, approaches to the synthesis of this compound.

Route 1 offers the advantage of starting from a commercially available pyrrolidine derivative, with a highly efficient initial N-methylation step. However, the subsequent C-alkylation can be challenging, potentially leading to lower overall yields and requiring specialized reaction conditions.

Route 2 provides a more convergent approach by constructing the fully substituted pyrrolidine ring in a single step. While the starting materials may be less common, this route could offer advantages in terms of overall efficiency if the Michael addition and subsequent nitrile conversion proceed in good yields.

The choice between these two routes will likely depend on the specific resources and expertise available in the laboratory. For large-scale synthesis, the efficiency and cost-effectiveness of each step would need to be carefully optimized and validated. Further experimental investigation is recommended to determine the most efficient and practical route for the synthesis of this compound in a given research or development setting.

References

A Comparative Guide to the Chiral Separation and Analysis of Methyl 1,3-dimethylpyrrolidine-3-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The primary techniques for chiral separations—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC)—are compared below. Both direct methods, utilizing a chiral stationary phase (CSP), and indirect methods, involving the formation of diastereomers, are considered viable approaches.

Comparison of Potential Chiral Separation Methods

The selection of an optimal analytical method depends on factors such as required resolution, sample throughput, available instrumentation, and the need for preparative-scale separation. The following table summarizes potential starting points for the chiral separation of Methyl 1,3-dimethylpyrrolidine-3-carboxylate, with performance metrics drawn from analyses of analogous compounds.

Separation Method Chiral Selector / Stationary Phase Typical Mobile Phase / Carrier Gas Illustrative Resolution (Rs) Key Advantages Considerations
Chiral HPLC (Direct) Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Chiralpak® AD, Chiralcel® OD)n-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine> 1.5Broad applicability, well-established, scalable for purification.Can consume significant amounts of organic solvents.
Chiral SFC (Direct) Chlorinated Polysaccharide-based (e.g., Lux® Cellulose-2)CO₂ / Methanol (e.g., 85:15 v/v)> 1.5 - 3.5Fast analysis times, reduced solvent consumption ("green" technique), high efficiency.[1][2][3]Requires specialized SFC instrumentation.
Chiral GC (Direct) Cyclodextrin-based (e.g., Rt-βDEXse™)Helium or HydrogenBaseline SeparationHigh resolution for volatile and thermally stable compounds, sensitive detectors (FID, MS).[4]Compound must be volatile and thermally stable, or require derivatization.
Chiral HPLC (Indirect) Standard Achiral C18Acetonitrile / Water with 0.1% Formic Acid (Gradient)Diastereomeric SeparationUses standard, less expensive achiral columns; can enhance detection sensitivity.[5]Requires a pure chiral derivatizing agent; potential for racemization during reaction.[6]

Experimental Workflow and Methodologies

A systematic approach is crucial for developing a robust chiral separation method. The general workflow involves selecting a technique, screening various chiral stationary phases and mobile phases, and finally optimizing the conditions to achieve baseline separation.

G cluster_0 Method Development Strategy Racemic Analyte Racemic Analyte Technique Selection Technique Selection Racemic Analyte->Technique Selection HPLC / SFC / GC CSP & Mobile Phase Screening CSP & Mobile Phase Screening Technique Selection->CSP & Mobile Phase Screening Initial Runs Optimization Optimization CSP & Mobile Phase Screening->Optimization Fine-Tuning Method Validation Method Validation Optimization->Method Validation Robustness Check Separated Enantiomers Separated Enantiomers Method Validation->Separated Enantiomers Analysis

A generalized workflow for developing a chiral separation method.

Detailed Experimental Protocols

The following protocols are provided as detailed starting points for method development. Optimization will likely be necessary to achieve the desired separation for this compound.

1. Direct Chiral HPLC Method (Normal Phase)

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 5-10 µL of the sample solution.

    • Record the chromatogram and identify the two enantiomer peaks.

    • Calculate the resolution (Rs). A value >1.5 indicates baseline separation.[5]

    • If separation is poor, screen other alcohol modifiers (e.g., ethanol) and vary the mobile phase composition.

2. Direct Chiral SFC Method

  • Column: Lux® Cellulose-2, 3 µm, 100 x 3.0 mm

  • Mobile Phase: Supercritical CO₂ (A) and Methanol (B)

  • Gradient: Isocratic elution with 15% Methanol

  • Flow Rate: 2.0 mL/min[2]

  • Backpressure: 150 bar[2]

  • Column Temperature: 40 °C[2]

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the racemic standard in methanol at a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the system under the specified conditions.

    • Inject 1-5 µL of the sample solution.

    • Monitor the separation and adjust the percentage of the co-solvent (methanol) between 5% and 20% to optimize resolution and retention time.[2]

3. Indirect Chiral HPLC Method (Reversed-Phase)

This method involves derivatization to form diastereomers, which are then separated on a standard achiral column.

  • Derivatizing Agent: A chiral agent such as Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide) or (S)-(-)-α-Methylbenzylamine.[5]

  • Derivatization Procedure (Illustrative):

    • React the racemic this compound with the chiral derivatizing agent in the presence of a suitable coupling agent (e.g., HBTU) or under basic conditions, depending on the agent used.

    • Ensure the reaction goes to completion to avoid kinetic resolution effects.

    • Quench the reaction and extract the resulting diastereomeric mixture.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV (e.g., at the absorbance maximum of the derivative) or LC-MS/MS for high sensitivity.

    • Procedure: Inject the dissolved diastereomeric mixture onto the equilibrated C18 column and run the gradient. The two diastereomers should elute at different retention times.[5]

References

Spectroscopic Comparison of Methyl 1,3-dimethylpyrrolidine-3-carboxylate with Structurally Related Heterocycles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis is crucial for the structural elucidation and purity assessment of novel heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. This guide provides a comparative overview of the spectroscopic properties of Methyl 1,3-dimethylpyrrolidine-3-carboxylate and similar heterocyclic molecules. Due to the limited availability of published experimental data for this compound, this comparison incorporates expected spectroscopic characteristics based on its structure, alongside reported data for analogous compounds.

The pyrrolidine ring is a fundamental five-membered nitrogen-containing heterocycle that forms the core of numerous pharmacologically active agents. Its conformational flexibility allows for the precise spatial arrangement of substituents, making it a privileged structure in the design of molecules that interact with biological targets. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the chemical structure of these complex molecules.

Comparative Spectroscopic Data

The following table summarizes the available and expected spectroscopic data for this compound and related heterocyclic esters. The data for the target compound are predicted based on established principles of spectroscopy and analysis of the provided data for similar structures.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrometry (m/z)
This compound (Predicted) ~2.3-2.5 (s, 3H, N-CH₃), ~1.3 (s, 3H, C₃-CH₃), ~3.7 (s, 3H, O-CH₃), ~2.0-3.0 (m, 4H, pyrrolidine CH₂)~175 (C=O), ~60 (C₃), ~52 (O-CH₃), ~40 (N-CH₃), ~25 (C₃-CH₃), ~30-50 (pyrrolidine CH₂)~1735 (C=O stretch), ~2950-2800 (C-H stretch), ~1170 (C-O stretch)[M]+ at 157
(R)-Methyl pyrrolidine-3-carboxylate hydrochloride Available, but specific shifts not detailed in search results.Available, but specific shifts not detailed in search results.Available, but specific wavenumbers not detailed in search results.Available, but specific m/z not detailed in search results.
Methyl pyrrolidine-1-carboxylate Available, but specific shifts not detailed in search results.Available, but specific shifts not detailed in search results.Available, but specific wavenumbers not detailed in search results.[M]+ at 129.078978594[1]
1-Methylpyrrolidine Not available in search results.Not available in search results.2964-2769 (CH₂, CH₃ stretch)[M]+ at 85.16

Experimental Protocols

Standardized protocols are essential for obtaining high-quality, reproducible spectroscopic data. Below are detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified heterocyclic compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation (for liquids):

    • Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • The concentration should be in the range of 10-100 µg/mL.

  • Instrumentation: Employ a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable for this class of compounds.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently high to include the molecular ion (e.g., 300).

Workflow for Spectroscopic Analysis and Comparison

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel heterocyclic compound and its comparison with known analogs.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Heterocycles cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesis of Target (e.g., Methyl 1,3-dimethyl- pyrrolidine-3-carboxylate) Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Elucidation Structure Elucidation of Target NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Comparison Comparison with Analogs Structure_Elucidation->Data_Comparison Final_Report Publish Comparison Guide Data_Comparison->Final_Report Literature_Search Literature Search for Analog Spectroscopic Data Literature_Search->Data_Comparison

Caption: A logical workflow for the spectroscopic analysis and comparison of novel heterocyclic compounds.

References

Assessing the Drug-like Properties of Methyl 1,3-dimethylpyrrolidine-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone for developing novel therapeutics. Its three-dimensional structure and favorable physicochemical properties make it an attractive starting point for medicinal chemists.[1][2] This guide provides a comparative assessment of the drug-like properties of a hypothetical Methyl 1,3-dimethylpyrrolidine-3-carboxylate derivative, designated MDC-1 , against a close structural analog, MDC-2 . The objective is to illustrate the critical in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays that are fundamental to characterizing and selecting lead candidates for further development.[3]

The following sections detail the experimental protocols for key assays, present comparative data in a structured format, and visualize the assessment workflow and a relevant biological pathway.

Physicochemical and ADME Properties: A Comparative Analysis

The drug-like potential of a compound is initially assessed through its fundamental physicochemical properties and its behavior in a suite of in vitro ADME assays. These early-stage evaluations are crucial for identifying potential liabilities such as poor solubility, low permeability, or rapid metabolism, which are major causes of drug candidate failure.[4]

The data presented below for our lead compound, MDC-1 , and its comparator, MDC-2 , are representative values obtained from standard, high-throughput screening assays.

Table 1: Physicochemical Properties
PropertyMDC-1MDC-2Assessment MethodDesired Range
Molecular Weight ( g/mol )285.35301.35Calculation< 500
logP (Lipophilicity)2.83.2Calculation1 - 3
Topological Polar Surface Area (Ų)58.562.7Calculation< 140
Hydrogen Bond Donors11Calculation< 5
Hydrogen Bond Acceptors45Calculation< 10
Table 2: In Vitro ADME Profile
AssayParameterMDC-1MDC-2Classification
Aqueous Solubility Kinetic Solubility (µM) at pH 7.48545Moderate / Low
Permeability (Caco-2) Papp (A→B) (10-6 cm/s)12.58.2High / Moderate
Efflux Ratio (Papp B→A / Papp A→B)1.22.8Low Efflux / Efflux Substrate
Metabolic Stability Human Liver Microsome Stability (t1/2, min)4818Moderate / Low
Intrinsic Clearance (CLint, µL/min/mg)2980Low / High
Plasma Protein Binding % Bound (Human)92%95%High / High

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and reliable ADME data. The following methodologies were employed to generate the data in Table 2.

Kinetic Aqueous Solubility

The kinetic solubility was determined using the shake-flask method.[5][6]

  • Preparation : Compound stock solutions were prepared in dimethyl sulfoxide (DMSO) at 10 mM.

  • Assay : 2 µL of the DMSO stock was added to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

  • Incubation : The plate was sealed and shaken at room temperature for 2 hours to allow for equilibration.[7]

  • Analysis : The samples were filtered to remove any precipitate. The concentration of the dissolved compound in the filtrate was then determined by liquid chromatography-mass spectrometry (LC-MS/MS) against a standard curve.[5]

Caco-2 Permeability

The permeability of the compounds was assessed using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.[1]

  • Cell Culture : Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to form a differentiated and confluent monolayer.

  • Monolayer Integrity : The integrity of each cell monolayer was confirmed by measuring the Transepithelial Electrical Resistance (TEER) prior to the experiment.[8]

  • Transport Assay :

    • For apical to basolateral (A→B) permeability, the test compound (10 µM final concentration) was added to the apical (donor) side, and samples were taken from the basolateral (receiver) side over a 2-hour period.

    • For basolateral to apical (B→A) permeability, the compound was added to the basolateral (donor) side, and samples were taken from the apical (receiver) side.

  • Analysis : Compound concentrations in the receiver compartments were quantified by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Efflux Ratio : The efflux ratio was calculated by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 is indicative of active transporter-mediated efflux.[8]

Human Liver Microsomal (HLM) Stability

Metabolic stability was evaluated by incubating the compounds with human liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.[9]

  • Reaction Mixture : The test compound (1 µM final concentration) was incubated with pooled human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.[10]

  • Initiation : The metabolic reaction was initiated by adding an NADPH-regenerating system.[2][11]

  • Time Points : Aliquots were taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination : The reaction in each aliquot was stopped by adding ice-cold acetonitrile containing an internal standard.[12]

  • Analysis : After protein precipitation via centrifugation, the supernatant was analyzed by LC-MS/MS to measure the percentage of the parent compound remaining at each time point.

  • Data Analysis : The half-life (t1/2) was determined from the slope of the natural logarithm plot of the percent remaining compound versus time. The in vitro intrinsic clearance (CLint) was then calculated.[10]

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery.

ADME_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro ADME Screening cluster_Analysis Data Analysis & Decision cluster_Progression Lead Optimization / Preclinical Compound New Chemical Entity (e.g., MDC-1) Solubility Aqueous Solubility Assay Compound->Solubility Permeability Caco-2 Permeability Compound->Permeability Metabolism Microsomal Stability Compound->Metabolism PPB Plasma Protein Binding Compound->PPB Analysis Calculate Parameters (Papp, t1/2, CLint) Solubility->Analysis Permeability->Analysis Metabolism->Analysis PPB->Analysis Decision Candidate Selection: Good Drug-like Properties? Analysis->Decision Optimize Optimize Structure Decision->Optimize No InVivo In Vivo PK Studies Decision->InVivo Yes

Caption: Workflow for assessing the in vitro ADME properties of a new chemical entity.

As many pyrrolidine-based compounds are developed as kinase inhibitors, the following diagram illustrates a generic MAP Kinase signaling pathway, a common target in oncology drug discovery.[4]

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor MDC-1 (Kinase Inhibitor) Inhibitor->RAF Inhibits

References

Comparative Efficacy of Novel Pyrrolidine-Based Compounds Against Existing Therapeutics for Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

The relentless pursuit of novel therapeutic agents for neurodegenerative diseases has led to the exploration of diverse chemical scaffolds. Among these, pyrrolidine-based compounds, particularly derivatives of pyrrolidine-3-carboxylic acid, have emerged as a promising class of molecules with the potential to address the multifaceted nature of these complex disorders. This guide provides a comparative overview of the efficacy of a novel series of pyrimidine/pyrrolidine-sertraline hybrid compounds against established drugs, with a focus on their potential as multi-target agents for Alzheimer's disease.

Introduction to Pyrrolidine Scaffolds in Drug Discovery

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, offering a three-dimensional structure that allows for precise spatial orientation of functional groups. This characteristic is crucial for designing molecules that can effectively interact with biological targets. Derivatives of pyrrolidine-3-carboxylic acid have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor agonists.

Recent research has focused on the development of hybrid molecules that integrate the pyrrolidine core with other pharmacologically active moieties to create multi-target-directed ligands (MTDLs). This strategy is particularly relevant for complex diseases like Alzheimer's, where multiple pathological pathways are implicated.

In-Vitro Efficacy Assessment: Pyrrolidine-Sertraline Hybrids vs. Standard of Care

A recent study explored the efficacy of novel pyrimidine/pyrrolidine-sertraline hybrids as inhibitors of key enzymes implicated in the pathology of Alzheimer's disease: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B). The inhibitory activity of these compounds was compared with Donepezil, a standard therapeutic for Alzheimer's disease.

Quantitative Comparison of Inhibitory Activity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The lower the IC₅₀ value, the greater the potency of the inhibitor.

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
Compound 19 (Pyrrolidine Hybrid) 0.07 0.09 0.63 0.21
Sertraline Derivative (3)0.0080.1740.3110.031
Donepezil (Standard Drug)0.125---

Data sourced from a study on pyrimidine/pyrrolidine-sertraline based hybrids.[1][2]

Key Findings:

  • Compound 19 , a novel pyrrolidine-based hybrid, demonstrated potent inhibitory activity against all four tested enzymes.[1][2]

  • Notably, Compound 19 exhibited superior inhibitory potency against AChE (IC₅₀ = 0.07 µM) compared to the standard drug Donepezil (IC₅₀ = 0.125 µM).[2]

  • The parent sertraline derivative (Compound 3) also showed high potency, particularly against AChE and MAO-B.[2]

Experimental Protocols

For the benefit of researchers, the detailed methodologies for the key in-vitro enzyme inhibition assays are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)
  • Preparation of Solutions: Stock solutions of test compounds, Donepezil (standard), Acetylcholinesterase (AChE from Electrophorus electricus), Butyrylcholinesterase (BChE from equine serum), acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) were prepared in phosphate buffer (pH 8.0).

  • Assay Procedure:

    • In a 96-well microplate, 25 µL of the test compound solution was added.

    • 125 µL of DTNB solution was then added.

    • 50 µL of the respective enzyme solution (AChE or BChE) was added and the plate was incubated for 15 minutes at 25 °C.

    • The reaction was initiated by adding 50 µL of the substrate solution (ATCI for AChE or BTCI for BChE).

  • Data Acquisition: The absorbance was measured at 412 nm using a microplate reader. The percentage of inhibition was calculated by comparing the rates of reaction of the test compounds with that of the control.

  • IC₅₀ Determination: The IC₅₀ values were determined by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes were used. Kynuramine was used as the substrate.

  • Assay Procedure:

    • The test compounds were pre-incubated with the MAO enzymes in a phosphate buffer (pH 7.4) for 15 minutes at 37 °C.

    • The reaction was initiated by the addition of kynuramine.

    • The reaction was stopped by the addition of a perchloric acid solution.

  • Data Analysis: The production of the fluorescent product, 4-hydroxyquinoline, was measured using a fluorescence spectrophotometer. The IC₅₀ values were calculated from the dose-response curves.

Visualizing the Drug Development Workflow

The following diagram illustrates the general workflow for the discovery and initial evaluation of novel pyrrolidine-based compounds as potential therapeutic agents.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_evaluation Preclinical Evaluation cluster_outcome Outcome rational_design Rational Drug Design (Multi-target Strategy) synthesis Chemical Synthesis of Pyrrolidine Hybrids rational_design->synthesis Framework Selection invitro In-Vitro Screening (Enzyme Inhibition Assays) synthesis->invitro Compound Library data_analysis Data Analysis (IC50 Determination) invitro->data_analysis invivo In-Vivo Studies (Toxicity & Efficacy) lead_optimization Lead Optimization invivo->lead_optimization Promising Candidates data_analysis->invivo Lead Compound Selection

Caption: A simplified workflow for the discovery and preclinical evaluation of novel pyrrolidine-based drug candidates.

Signaling Pathway Implication: Cholinergic and Monoaminergic Systems

The dual inhibitory action of the pyrrolidine-sertraline hybrids on both cholinesterases and monoamine oxidases suggests a potential to modulate both the cholinergic and monoaminergic neurotransmitter systems. This is a significant advantage in the context of Alzheimer's disease, where deficits in both systems are observed.

Signaling_Pathway cluster_cholinergic Cholinergic Pathway cluster_monoaminergic Monoaminergic Pathway ACh Acetylcholine (ACh) AChE AChE / BChE ACh->AChE Degradation Chol_Receptor Cholinergic Receptors ACh->Chol_Receptor Binding & Activation Monoamines Dopamine, Serotonin, Norepinephrine MAO MAO-A / MAO-B Monoamines->MAO Degradation Mono_Receptor Monoaminergic Receptors Monoamines->Mono_Receptor Binding & Activation Compound19 Compound 19 (Pyrrolidine Hybrid) Compound19->AChE Inhibition Compound19->MAO Inhibition

Caption: Dual inhibition of cholinesterases and monoamine oxidases by Compound 19 enhances neurotransmitter levels.

Conclusion

The exploration of Methyl 1,3-dimethylpyrrolidine-3-carboxylate based compounds, particularly through the development of multi-target hybrids, represents a promising frontier in the search for more effective treatments for neurodegenerative diseases. The superior in-vitro efficacy of compounds like the pyrimidine/pyrrolidine-sertraline hybrid "Compound 19" against key pathological enzymes, when compared to existing drugs like Donepezil, underscores the potential of this chemical class. Further in-vivo studies and lead optimization are warranted to translate these promising preclinical findings into tangible clinical benefits for patients.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 1,3-dimethylpyrrolidine-3-carboxylate was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including various pyrrolidine derivatives. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's environmental health and safety department.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a flammable liquid that can cause skin, eye, and respiratory irritation. Some related compounds also exhibit acute toxicity if swallowed or inhaled and may have the potential for reproductive harm. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldGoggles should be impact and splash-resistant.[1][2][3] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a flame-retardant lab coat or coveralls.Inspect gloves for any signs of degradation before use.[2] Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[2] Protective clothing should be worn to prevent skin exposure.[1][3]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesTo be used as a backup to engineering controls like a chemical fume hood.[4] If a respirator is the primary means of protection, a full-face supplied-air respirator is required.[4]

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and prevent accidents.

Operational Plan:

  • Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] An eyewash station and safety shower must be readily accessible.[3][5]

  • Grounding: To prevent static electricity discharge, which can ignite flammable vapors, all metal equipment used for transferring the chemical should be grounded and bonded.[6]

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

  • Decontamination: Contaminated clothing and shoes should be removed immediately and decontaminated before reuse.[1]

Storage Plan:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][6][7]

  • Keep the container tightly closed to prevent the escape of vapors.[3][6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuation: Evacuate all non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Ignition Sources: Remove all sources of ignition.[3]

  • Containment: For small spills, absorb the chemical with an inert material such as vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention if irritation persists.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person. Rinse mouth with water.[5] Seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a clearly labeled, compatible, and tightly sealed container. The label should include the words "HAZARDOUS WASTE" and the full chemical name.[8]

  • Segregation: Do not mix this waste with other waste streams.[8]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous material disposal program.[8] Do not pour this chemical down the drain.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Conduct Risk Assessment B Review Safety Data Sheet (or analogous compounds) A->B C Prepare & Inspect PPE B->C D Verify Engineering Controls (Fume Hood, Eyewash, Shower) C->D E Work Inside Chemical Fume Hood D->E F Ground Equipment E->F H Transfer Chemical Carefully E->H G Perform Experiment F->G I Decontaminate Glassware & Surfaces G->I H->G J Collect Waste in Labeled Hazardous Waste Container I->J K Dispose of Contaminated PPE J->K L Wash Hands Thoroughly K->L M Spill Response N First-Aid Measures

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.